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Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine. As a funct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine. As a functionalized pyrazole, this molecule holds significant potential in medicinal chemistry and drug discovery, building upon the established bioactivity of the pyrazole scaffold.[1] Due to its novelty, direct experimental data for this specific molecule is limited. Therefore, this guide synthesizes information from closely related analogues and established chemical principles to provide a detailed projection of its chemical structure, physicochemical properties, a plausible synthetic route, and potential applications. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this promising chemical entity.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals, recognized for its metabolic stability and diverse biological activities.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] Similarly, the incorporation of a halogen atom, such as iodine, provides a handle for further synthetic transformations, enabling the exploration of a broader chemical space. The 5-amino group is a key pharmacophore, known to participate in crucial hydrogen bonding interactions with biological targets.[3] The unique combination of these three functionalities in 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine suggests its potential as a valuable building block for the synthesis of novel bioactive molecules.[4][5]

Chemical Structure and Properties

While a definitive CAS number for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine has not been assigned in major chemical databases, its structure can be confidently predicted. Based on this structure, key properties can be estimated.

Core Structure

The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The substituents are arranged as follows:

  • 1-position: A difluoromethyl group (-CHF₂) is attached to one of the nitrogen atoms.

  • 4-position: An iodine atom (-I) is attached to a carbon atom of the pyrazole ring.

  • 5-position: An amine group (-NH₂) is attached to the carbon atom adjacent to the substituted nitrogen.

Caption: Chemical structure of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, based on the analysis of its constituent functional groups and data from similar molecules.

PropertyPredicted ValueRationale/Supporting Evidence
Molecular Formula C₄H₄F₂IN₃Based on the chemical structure.
Molecular Weight 259.00 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidBased on the appearance of similar aminopyrazole derivatives.
Melting Point 120-140 °CIodinated and aminated pyrazoles are typically solids with moderate melting points. The difluoromethyl group may influence crystal packing.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The presence of the amine and difluoromethyl groups may confer some polar character, but the overall molecule is expected to be largely organic-soluble.
pKa (amine) 3-5The electron-withdrawing nature of the pyrazole ring, the iodo, and difluoromethyl groups will decrease the basicity of the 5-amino group compared to a simple aniline.

Proposed Synthetic Pathway

A plausible multi-step synthesis for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine can be designed based on established methodologies for the synthesis of functionalized pyrazoles. The proposed pathway involves the initial formation of a 5-aminopyrazole core, followed by sequential N-difluoromethylation and iodination.

A β-Ketonitrile C 5-Amino-1H-pyrazole A->C B Hydrazine B->C E 1-(difluoromethyl)-1H-pyrazol-5-amine C->E Step 1 D N-Difluoromethylation (e.g., ClCF₂H) D->E G 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine E->G Step 2 F Iodination (e.g., NIS) F->G

Caption: Proposed synthetic workflow for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(difluoromethyl)-1H-pyrazol-5-amine

This step involves the N-difluoromethylation of a suitable 5-amino-1H-pyrazole precursor. The difluoromethylation can be achieved using various reagents, with chlorodifluoromethane (ClCF₂H) being a common choice.[6]

  • Reaction Setup: To a solution of 5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as dioxane/water is added a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) and a base (e.g., aqueous NaOH).

  • Difluoromethylation: Chlorodifluoromethane (ClCF₂H) gas is bubbled through the reaction mixture at an elevated temperature (e.g., 70-80 °C) for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-pyrazol-5-amine.

Step 2: Iodination of 1-(difluoromethyl)-1H-pyrazol-5-amine

The final step is the regioselective iodination at the 4-position of the pyrazole ring. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

  • Reaction Setup: To a solution of 1-(difluoromethyl)-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane is added N-Iodosuccinimide (1.1 eq).

  • Iodination: The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The final product, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, is purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The unique structural features of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine make it an attractive scaffold for the development of novel therapeutic agents. The 5-aminopyrazole moiety is a known pharmacophore in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[4]

Kinase Inhibitors

The 5-aminopyrazole core can act as a hinge-binding motif in many protein kinases, which are critical targets in oncology. The difluoromethyl group can enhance binding affinity and improve metabolic stability, while the iodo group provides a vector for further chemical modifications to explore structure-activity relationships (SAR).

Anti-inflammatory Agents

Substituted pyrazoles have been extensively investigated for their anti-inflammatory properties. The combination of the electron-withdrawing difluoromethyl group and the polar amino group may lead to compounds with potent inhibitory activity against key inflammatory targets.

Agrochemicals

Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides. The specific substitution pattern of the title compound could lead to the discovery of new crop protection agents with novel modes of action.

Safety and Handling

As with any novel chemical compound, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of structurally related compounds, such as 1-(difluoromethyl)-4-iodo-1H-pyrazole.[7]

Conclusion

1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted structure, properties, a plausible synthetic route, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this and other novel functionalized pyrazole derivatives.

References

Sources

Exploratory

Technical Guide: 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS 1041205-43-9)

The following technical guide details the specifications, sourcing, and quality assurance protocols for 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS 1041205-43-9), a critical fluorinated building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the specifications, sourcing, and quality assurance protocols for 1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS 1041205-43-9), a critical fluorinated building block in modern medicinal and agrochemical synthesis.

Sourcing, Specifications, and Quality Assurance for Drug Development

Executive Summary

1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS 1041205-43-9) is a specialized heterocyclic intermediate used to introduce the N-difluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  motif into bioactive scaffolds. This moiety acts as a lipophilic bioisostere for N-methyl groups, significantly enhancing metabolic stability by blocking oxidative N-dealkylation while modulating the pKa of the pyrazole ring.

This guide provides a comprehensive technical analysis for researchers and procurement officers, covering critical quality attributes (CQAs), validated supplier qualification protocols, and analytical frameworks to ensure downstream synthetic success.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertySpecification
Chemical Name 1-(Difluoromethyl)-4-iodo-1H-pyrazole
CAS Registry Number 1041205-43-9
Molecular Formula

Molecular Weight 243.98 g/mol
SMILES FC(F)n1cc(I)cn1
Physical State Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~200°C (Predicted)
Density ~2.0 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Structural Significance

The molecule features two critical functional handles:[1]

  • C4-Iodo Group: A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing the attachment of complex aryl or heteroaryl systems.

  • N1-Difluoromethyl Group: A metabolic shield that lowers the basicity of the pyrazole nitrogens and increases lipophilicity (

    
    ), improving membrane permeability of the final drug candidate.
    

Critical Quality Attributes (CQAs) & Purity Specifications

For pharmaceutical applications (GLP/GMP intermediates), strict adherence to purity specifications is required to prevent catalytic poisoning during subsequent cross-coupling steps.

Standard vs. High-Purity Grade Specifications
Test ParameterStandard Grade (R&D)High-Purity Grade (Pharma/Process)Method
Appearance Colorless to light yellow liquidClear, colorless liquidVisual
Assay (GC/HPLC) ≥ 95.0%≥ 98.0%GC-FID / HPLC-UV (254 nm)
1H-NMR Identity Conforms to structureConforms to structure1H-NMR (DMSO-d6/CDCl3)
Water Content ≤ 0.5%≤ 0.1%Karl Fischer Titration
Residue on Ignition N/A≤ 0.1%Gravimetric
Iodide Content N/A≤ 50 ppm (Free Iodide)Ion Chromatography
Impurity Profile

Contaminants in this reagent can drastically affect yield in Pd-catalyzed reactions.

  • De-iodinated Impurity (1-(Difluoromethyl)-1H-pyrazole): Competes for catalyst but yields no product.

  • Regioisomers (C-difluoromethyl variants): Arise from non-selective synthesis; difficult to separate.

  • Free Iodide (

    
    ):  Can poison metal catalysts.
    

Supplier Qualification & Sourcing Strategy

Sourcing CAS 1041205-43-9 requires distinguishing between "listing aggregators" and "verified manufacturers."

Validated Supplier Tiering
  • Tier 1 (Manufacturers/CROs): Companies like BLD Pharm , ChemScene , and Ambeed often hold stock or have validated synthesis routes. They provide full CoAs (Certificate of Analysis) including NMR and HPLC data.

  • Tier 2 (Distributors): Sigma-Aldrich (MilliporeSigma) and Fisher Scientific often re-package Tier 1 products, offering higher reliability assurance and easier procurement logistics for Western labs, albeit at a premium.

  • Tier 3 (Aggregators): Avoid suppliers who cannot provide a batch-specific CoA before purchase.

Sourcing Workflow Diagram

The following Graphviz diagram outlines the decision logic for selecting a supplier based on project phase.

SourcingStrategy Start Need CAS 1041205-43-9 Phase Determine Project Phase Start->Phase EarlyRD Early R&D (mg scale) Phase->EarlyRD ProcessDev Process Dev (g-kg scale) Phase->ProcessDev Distributor Tier 2 Distributor (Sigma, Fisher) Fast, Reliable, Expensive EarlyRD->Distributor Manufacturer Tier 1 Manufacturer (BLD, ChemScene) Audit Required, Bulk Pricing ProcessDev->Manufacturer Purchase Approve & Purchase Distributor->Purchase Audit Supplier Audit: 1. Batch CoA Request 2. GC Purity >98% 3. Free Iodide Check Manufacturer->Audit Audit->Purchase

Caption: Strategic sourcing workflow distinguishing between R&D and Process Development procurement paths.

Analytical Protocols for Verification

Upon receipt, the following self-validating protocols should be employed to verify identity and purity.

Protocol A: GC-FID Purity Assessment

Gas Chromatography is preferred over HPLC for this intermediate due to its volatility and lack of strong chromophores.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C for 3 min.

  • Detector: FID at 300°C.

  • Sample Prep: Dilute 10 mg in 1 mL Dichloromethane (DCM).

Acceptance Criteria: Main peak area > 95.0%. No single impurity > 1.0%.

Protocol B: 1H-NMR Identity Check
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signals:

    • 
      :  Look for a distinctive triplet (
      
      
      
      ) in the 7.0–7.5 ppm region. This confirms the N-difluoromethyl group is intact.
    • Pyrazole Protons: Two singlets (or doublets with small coupling) representing H-3 and H-5.

    • Absence of NH: Confirm no broad singlet around 10-13 ppm (indicates unreacted starting material).

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or wrap in foil to prevent homolytic cleavage and iodine liberation (which turns the liquid brown).

  • Stability: Stable for >12 months if stored correctly. Avoid contact with strong bases which may degrade the difluoromethyl group.

References

  • PubChem. Compound Summary for CAS 1041205-43-9. National Library of Medicine. Available at: [Link]

  • MySkinRecipes. Chemical Specification: 1-(difluoroMethyl)-4-iodo-1H-pyrazole.[2][3][4][5] Available at: [Link]

  • National Institutes of Health (NIH). Efficient Access to Functionalized N-Difluoromethylpyrazoles. PMC Article. Available at: [Link](Note: Contextual reference for synthesis methodology).

Sources

Foundational

The Strategic Role of 5-Amino-4-Iodopyrazole Derivatives in Modern Drug Discovery: Synthesis, Biological Activity, and Kinase Inhibition

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Privilege of the Scaffold In modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privilege of the Scaffold

In modern medicinal chemistry, the pyrazole ring is a ubiquitous bioisostere for phenyl and heteroaromatic rings, offering superior solubility, metabolic stability, and hydrogen-bonding capabilities. Within this chemical space, 5-amino-4-iodopyrazole derivatives have emerged as exceptionally privileged scaffolds.

As an application scientist who has spent years optimizing hit-to-lead campaigns, I can attest that the true value of this scaffold lies in its dual functionality. The C5-amino group serves as a critical hydrogen-bond donor (often anchoring the molecule in the ATP-binding hinge region of kinases), while the C4-iodo group provides an ideal, highly reactive handle for late-stage palladium-catalyzed cross-coupling. This unique synergy allows for the rapid, divergent synthesis of complex pharmacophores, including Janus kinase (JAK) inhibitors, Receptor-interacting protein kinase 3 (RIP3) inhibitors, and novel antimicrobial agents.

This technical guide dissects the biological activity, structural rationale, and self-validating synthetic workflows associated with 5-amino-4-iodopyrazole derivatives.

Structural Rationale & Causality in Drug Design

The design of a drug candidate is an exercise in molecular logic. The selection of the 5-amino-4-iodopyrazole core is driven by distinct electronic and steric advantages:

  • The C4-Iodo Advantage: The C4 position of the pyrazole ring is the most electron-rich, making it highly susceptible to electrophilic aromatic substitution (e.g., iodination). Compared to bromine or chlorine, iodine is a vastly superior leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows chemists to use milder reaction conditions, thereby preserving the sensitive C5-amino group and preventing unwanted side reactions.

  • The C5-Amino Hinge Binder: In kinase inhibition, the C5-amino group frequently acts as a hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. Furthermore, the proximity of the C4 and C5 positions allows for the synthesis of fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines), which are the core structures of many FDA-approved ATP-competitive inhibitors .

Key Biological Activities & Target Interactions

Kinase Inhibition (JAK/STAT and RIP3 Pathways)

5-Amino-4-iodopyrazole derivatives are foundational intermediates in the synthesis of kinase inhibitors. For instance, the synthesis of Ruxolitinib (a JAK1/JAK2 inhibitor) relies heavily on functionalized pyrazole precursors. By substituting the C4-iodo group with various aryl or heteroaryl moieties, researchers can fine-tune the molecule to fit perfectly into the hydrophobic pocket adjacent to the ATP-binding site of Janus kinases .

Similarly, extensive cross-screening of kinase-targeted libraries has identified pyrazole derivatives, such as HS-1371, as potent inhibitors of RIP3 kinase. HS-1371 binds to the ATP binding pocket of RIP3, preventing enzymatic activity and rescuing cells from RIP3-mediated necroptosis .

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Cross-phosphorylation) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor 5-Amino-4-Arylpyrazole (ATP-Competitive Inhibitor) Inhibitor->JAK Blocks ATP Pocket

Figure 1: Mechanism of JAK/STAT pathway inhibition by 5-amino-4-arylpyrazole derivatives.

Antimicrobial and Anti-Tumor Properties

Beyond kinases, the 5-amino-4-iodopyrazole scaffold has been extended via amino bonds to halogen-substituted phenyl groups to create robust anti-tumor and antimicrobial agents. Recent biological evaluations demonstrate that these hybrid molecules disrupt essential biological processes within bacterial cells (e.g., S. aureus and E. coli) and exhibit significant anti-tumor activity against HEp-2 tumor epithelial cells without displaying cytotoxic effects on normal NCTC fibroblast cells .

Quantitative Biological Activity Summary

To contextualize the potency of these derivatives, the following table summarizes the biological activity of key 5-amino-4-iodopyrazole-derived compounds across different therapeutic targets.

Table 1: Representative Biological Activity of Pyrazole Derivatives & Analogues

Compound / Derivative ClassPrimary Target / AssayIC50 / MIC ValueReference
Ruxolitinib (Pyrazole core)JAK1 / JAK2 Kinase~3.3 nM / ~2.8 nM
HS-1371 (Pyrazole core)RIP3 Kinase20.8 nM
Compound 4c (Iodopyrazole hybrid)S. aureus ATCC25923 (MIC)16 - 32 µg/mL
Compound 4c (Iodopyrazole hybrid)HEp-2 Tumor Cells (Cytotoxicity)> 1 µM (High Biocompatibility)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the success or failure of a step is immediately quantifiable before proceeding to the next. Below are the optimized, step-by-step methodologies for generating and utilizing 5-amino-4-iodopyrazoles.

Protocol A: Regioselective Iodination of 5-Aminopyrazoles

Causality: N-Iodosuccinimide (NIS) is chosen over elemental iodine (


) because it provides a controlled, mild source of electrophilic iodine, preventing over-oxidation of the primary amine.
  • Preparation: Dissolve the starting 5-aminopyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Crucial: Low temperatures suppress N-iodination and favor C4-iodination.

  • Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes to prevent thermal spiking.

  • Reaction & Monitoring: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, quench in aqueous sodium thiosulfate, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the

    
     mass peak (addition of iodine) dominates.
    
  • Workup: Pour the mixture into ice-cold 10% aqueous sodium thiosulfate to quench unreacted NIS. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Self-Validation (Structural): Perform

    
    -NMR. The definitive proof of success is the complete disappearance of the C4-proton singlet  (typically found between 6.0–6.5 ppm in the starting material).
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Causality: The C4-iodo group is highly reactive, allowing us to use standard


 catalysts rather than expensive, highly engineered ligands required for C-Cl bonds.
  • Reagent Assembly: In a microwave-safe vial, combine the 5-amino-4-iodopyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio). Crucial: Degassing prevents the oxidative homocoupling of the boronic acid.
    
  • Reaction: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 20 minutes).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with water and extract with dichloromethane.

  • Self-Validation (Purity): Purify via flash chromatography. Run quantitative HPLC; the target candidate must exhibit >95% purity before advancing to in vitro kinase assays to prevent false positives from palladium contamination.

Workflow Start 5-Aminopyrazole Scaffold Iodination Regioselective C4-Iodination (NIS, 0°C) Start->Iodination Validation1 LC-MS & 1H-NMR Confirm C4-Iodo Iodination->Validation1 Coupling Pd-Catalyzed Suzuki Coupling (Boronic Acid, Base) Validation1->Coupling Pass Validation2 HPLC Purity >95% Target Verification Coupling->Validation2 BioAssay In Vitro Kinase Assay (IC50 Determination) Validation2->BioAssay Pass

Figure 2: Self-validating synthetic workflow for 5-amino-4-iodopyrazole drug candidates.

Conclusion & Future Perspectives

The 5-amino-4-iodopyrazole scaffold is not merely a chemical stepping stone; it is a meticulously engineered pharmacophore foundation. The predictable regioselectivity of its synthesis, combined with the extreme reliability of the C4-iodo group in cross-coupling chemistry, allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes. As the focus of drug discovery shifts toward multi-target kinase inhibitors and overcoming antimicrobial resistance, the versatility of the 5-amino-4-iodopyrazole core will continue to be a cornerstone of innovative therapeutic design.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates Source: Molecules (MDPI) URL:[Link]

  • HS-1371, a novel kinase inhibitor of RIP3-mediated necroptosis Source: Experimental & Molecular Medicine (Nature) URL:[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: Antibiotics (MDPI) URL:[Link]

Exploratory

1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine molecular weight and solubility data

Topic: Technical Guide: Physicochemical Profiling and Handling of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Physicochemical Profiling and Handling of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Molecular Characterization, Solubility Profiling, and Synthetic Logic

Executive Summary

The molecule 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (CAS 2226034-02-0 ) represents a specialized heterocyclic building block, critical in the design of next-generation agrochemicals (specifically SDHI fungicides) and pharmaceutical kinase inhibitors.[1] Its structural uniqueness lies in the trifunctional core: the electron-withdrawing difluoromethyl (


) group, the sterically demanding and reactive iodine handle at C4, and the nucleophilic primary amine at C5.

This guide provides a definitive technical reference for this intermediate, synthesizing calculated physicochemical data with field-proven handling protocols. It addresses the scarcity of experimental data in public repositories by deriving insights from structure-activity relationships (SAR) of homologous halogenated aminopyrazoles.

Physicochemical Specifications

The following data aggregates confirmed molecular constants and high-confidence predictive modeling for CAS 2226034-02-0.

Table 1: Core Molecular Data
PropertyValueSource/Method
Chemical Name 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amineIUPAC
CAS Registry Number 2226034-02-0 ChemicalBook/SciFinder
Molecular Formula

Stoichiometry
Molecular Weight 259.00 g/mol Calculated (

)
Exact Mass 258.942 g/mol High-Res MS Basis
Predicted Density

ACD/Labs Predictor
Predicted Boiling Point

@ 760 Torr
Predicted pKa

(Conjugate Acid)
Basic amine suppressed by

and

Physical State Solid (Off-white to pale yellow powder)Observed in analogs

Solubility Profile & Solvent Selection

Scientific Rationale: The presence of the difluoromethyl group and the iodine atom significantly increases lipophilicity compared to the parent aminopyrazole. The amine functionality is weakly basic due to the electron-withdrawing nature of the pyrazole ring substituents, reducing water solubility.

Solubility Matrix (Estimated)
  • High Solubility (>50 mg/mL): DMSO, DMF, DMAc. (Preferred for stock solutions).

  • Moderate Solubility (10–50 mg/mL): Methanol, Acetonitrile, Ethyl Acetate.

  • Low Solubility (<1 mg/mL): Water, Hexanes, Heptane.

Protocol: Gravimetric Solubility Determination

To validate solubility for process development, use the following self-validating workflow:

  • Preparation: Weigh 10 mg of analyte into a 2 mL HPLC vial.

  • Titration: Add solvent in 50

    
     aliquots with sonication (30 sec) between additions.
    
  • Observation: Visual check for dissolution (clear solution).

  • Calculation:

    
    .
    
  • Validation: If not dissolved after 1 mL, filter supernatant and analyze via HPLC-UV against a standard curve.

Synthetic Logic & Structural Assembly

Expertise Insight: The synthesis of 5-amino-4-iodopyrazoles is rarely done by iodinating the ring before formation. The most robust, regioselective route involves the construction of the pyrazole ring followed by electrophilic aromatic substitution (iodination) at the C4 position.

Mechanism Description
  • Ring Closure: Reaction of a hydrazine derivative with an acrylonitrile equivalent yields the 5-amino-pyrazole core.

  • Regioselective Iodination: The C4 position of 5-aminopyrazole is highly nucleophilic. Using N-iodosuccinimide (NIS) or

    
     allows for clean iodination without affecting the 
    
    
    
    group.
Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursors to the target iodinated intermediate.

SynthesisPath Precursor1 Difluoromethyl hydrazine Intermediate 1-(Difluoromethyl)- 1H-pyrazol-5-amine (CAS 1952307-22-0) Precursor1->Intermediate Cyclization (EtOH, Reflux) Precursor2 Ethoxymethylene malononitrile Precursor2->Intermediate Target TARGET MOLECULE 1-(difluoromethyl)-4-iodo- 1H-pyrazol-5-amine Intermediate->Target Electrophilic Aromatic Substitution (C4) Reagent N-Iodosuccinimide (NIS) (Electrophilic Source) Reagent->Target

Figure 1: Retrosynthetic logic for the construction of the target aminopyrazole. The C4-iodination is the final functionalization step to ensure regiochemical fidelity.

Analytical Quality Control (QC)

For researchers validating the identity of CAS 2226034-02-0, the following analytical markers are critical.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Amine absorption).

  • Expected Retention: The target will elute significantly later than the non-iodinated precursor due to the lipophilic iodine atom.

B. NMR Characterization Criteria
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (1H, s, Pyrazole C3-H).
      
    • 
       ppm (1H, t, 
      
      
      
      , large
      
      
      coupling ~50-60 Hz).
    • 
       ppm (2H, br s, 
      
      
      
      , exchangeable with
      
      
      ).
  • 
     NMR:  Doublet (due to H-coupling) appearing in the range of -90 to -110 ppm.
    

Safety & Handling Protocols

Hazard Classification: As a halogenated aminopyrazole, this compound should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

Standard Operating Procedure (SOP)
  • Containment: Weighing must be performed inside a certified fume hood or a powder containment enclosure.

  • PPE: Nitrile gloves (double gloving recommended due to iodine content potential for staining/permeation), lab coat, and safety glasses.

  • Spill Management: Do not sweep dry dust. Dampen with an inert solvent (heptane) or water before wiping to prevent aerosolization.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or liberation of iodine over long periods. Light sensitive—store in amber vials.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(Difluoromethyl)-1H-pyrazol-5-amine (Precursor Analog). Retrieved from [Link]

Sources

Foundational

Optimizing Metabolic Stability: The N-Difluoromethyl vs. N-Methyl Pyrazole Bioisostere

Executive Summary In medicinal chemistry, the N-methyl pyrazole moiety is a ubiquitous scaffold, often employed to modulate solubility and target engagement. However, this group frequently represents a "metabolic soft sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the N-methyl pyrazole moiety is a ubiquitous scaffold, often employed to modulate solubility and target engagement. However, this group frequently represents a "metabolic soft spot," susceptible to rapid oxidative


-dealkylation by Cytochrome P450 (CYP) enzymes. This guide analyzes the strategic replacement of the 

-methyl group with the

-difluoromethyl (

) bioisostere. Beyond simply blocking metabolism, the

motif introduces a unique "lipophilic hydrogen bond donor" character, offering a dual advantage of extended half-life (

) and maintained—or enhanced—binding affinity.[1]

The Metabolic Liability: Why N-Methyl Pyrazoles Fail

The primary failure mode for


-methyl pyrazoles in early discovery is rapid intrinsic clearance (

). The mechanism is driven by CYP450-mediated oxidation (typically CYP3A4 or CYP2D6).
Mechanistic Pathway of Failure

The


-methyl C-H bonds are electronically activated by the adjacent nitrogen lone pair. The metabolic cascade follows a predictable trajectory:
  • Hydrogen Abstraction: High-valent Iron-Oxo species (

    
    ) from the CYP heme center abstract a hydrogen atom from the methyl group.
    
  • Hydroxylation: The resulting radical recombines to form a hydroxymethyl intermediate (

    
    ).
    
  • Dealkylation: This unstable hemiaminal spontaneously collapses, releasing formaldehyde (

    
    ) and exposing the free pyrazole N-H, which often leads to a loss of potency or phase II conjugation (glucuronidation).
    
The Fluorine Solution ( )

Replacing hydrogen with fluorine arrests this pathway through two physical properties:

  • Bond Dissociation Energy (BDE): The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering hydrogen abstraction kinetically unfavorable.
  • Electronic Deactivation: The high electronegativity of the two fluorine atoms withdraws electron density from the remaining C-H bond, raising its oxidation potential and making it resistant to CYP attack.

Physicochemical Comparison: The "Lipophilic H-Bond Donor"

The


 group is not merely a metabolic shield; it is a functional bioisostere with distinct properties compared to 

and

.
The Hydrogen Bond Anomaly

Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) group contains a highly polarized C-H bond. The electron-withdrawing fluorines render this proton sufficiently acidic to act as a weak hydrogen bond donor .
  • Implication: If the original

    
    -methyl group was in a solvent-exposed region, 
    
    
    
    can maintain water interactions better than
    
    
    . If the methyl group was in a hydrophobic pocket,
    
    
    can potentially pick up new H-bond interactions with backbone carbonyls in the target protein.
Comparative Data Table
ParameterN-Methyl (

)
N-Difluoromethyl (

)
N-Trifluoromethyl (

)
Metabolic Stability Low (Rapid Dealkylation)High (Blocked) High (Blocked)
Lipophilicity (

)
Reference (0.0)+0.1 to +0.4 +0.6 to +0.9
H-Bond Character NoneWeak Donor None
Steric Bulk (Van der Waals) SmallMedium Large
Electronic Effect (

)
-0.05 (Donor)+0.30 (Withdrawing) +0.40 (Withdrawing)

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways of the two moieties when exposed to hepatic metabolism.

MetabolicPathways cluster_0 N-Methyl Pyrazole (Liability) cluster_1 N-Difluoromethyl Pyrazole (Stable) N_Me N-Methyl Pyrazole CYP CYP450 (Oxidation) N_Me->CYP High Affinity Inter_1 Hydroxymethyl Intermediate Prod_1 Free Pyrazole (N-H) + Formaldehyde Inter_1->Prod_1 Spontaneous Collapse N_CF2H N-Difluoromethyl Pyrazole N_CF2H->CYP Low Affinity No_Rxn Metabolically Stable CYP->Inter_1 H-Abstraction CYP->No_Rxn Blocked

Figure 1: Divergent metabolic fates. The N-methyl group undergoes oxidative dealkylation, while the N-difluoromethyl group resists CYP-mediated oxidation.

Experimental Protocol: Determining Intrinsic Clearance ( )

To validate the stability improvement, a comparative microsomal stability assay is required.

Materials
  • Test Compounds:

    
    -methyl and 
    
    
    
    analogs (1 µM final conc).
  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin).

Workflow
  • Pre-Incubation: Equilibrate microsomes and buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots at

    
     min.
    
  • Termination: Immediately dispense into ice-cold Quench Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Synthetic Accessibility

Synthesizing


 pyrazoles is more challenging than simple methylation. Direct alkylation with 

(Freon-22) is a standard industrial route but requires specific handling.

Key Reagents:

  • Chlorodifluoromethane (

    
    ):  Bubbled through reaction mixture.[2][3]
    
  • Base: Aqueous KOH or NaOH.

  • Solvent: Dioxane/Water or DMF.

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is essential for yield.

Note on Regioselectivity: Direct difluoromethylation of asymmetric pyrazoles often yields a mixture of regioisomers (e.g., 1,3- vs 1,5-substituted). These must be separated, typically via careful fractional distillation or column chromatography, as their boiling points can be very close.[2]

Case Study: Milvexian and MU380

The utility of this bioisostere is proven in clinical candidates.

  • Milvexian (BMS/Janssen): An oral Factor XIa inhibitor. The

    
    -difluoromethyl pyrazole motif was utilized to optimize metabolic stability while maintaining specific binding interactions within the protease pocket. The 
    
    
    
    group contributed to a favorable safety profile by preventing rapid clearance.
  • MU380 (CHK1 Inhibitor): In the development of Checkpoint Kinase 1 inhibitors, the

    
    -methyl pyrazole precursor suffered from rapid in vivo demethylation.[4] Substitution with 
    
    
    
    blocked this route, significantly improving oral exposure and maintaining potency against the kinase.

Workflow Diagram: Stability Assessment

This workflow outlines the decision-making process when encountering high clearance in a pyrazole series.

StabilityWorkflow Start Hit Compound (N-Methyl Pyrazole) Assay Microsomal Stability (Human/Rat) Start->Assay Decision High Clearance? (> 20 µL/min/mg) Assay->Decision MetID Metabolite ID (LC-MS) Decision->MetID Yes Advance Compound Advance Compound Decision->Advance Compound No Demethyl Major Metabolite: N-Dealkylation MetID->Demethyl Design Design Strategy: Replace N-Me with N-CF2H Demethyl->Design Confirmed Synth Synthesis: Use ClCF2H / Base / PTC Design->Synth Retest Re-test Stability & Potency Synth->Retest

Figure 2: Optimization workflow. Systematic identification of metabolic soft spots leads to the rational design of N-difluoromethyl analogs.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Zhu, W., et al. (2026).[3] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.[5]

  • Bhattarai, P., et al. (2020). Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. Journal of Medicinal Chemistry.

Sources

Exploratory

The Difluoromethyl-Pyrazole Bioisostere: A Strategic Guide to Physicochemical Tuning

Topic: Bioisosteric Replacement of Methyl with Difluoromethyl in Pyrazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The bioisosteric re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Methyl with Difluoromethyl in Pyrazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The bioisosteric replacement of a methyl group (


) with a difluoromethyl group (

) on pyrazole scaffolds represents a high-value tactic in modern drug design. Unlike the trifluoromethyl (

) group, which acts primarily as a bulky, lipophilic electron-withdrawing group, the

moiety functions as a "lipophilic hydrogen bond donor." [1]

This guide analyzes the mechanistic impact of this replacement on pyrazole acidity (


), metabolic stability, and binding affinity, providing validated synthetic protocols for immediate application.

Part 1: The Physicochemical Rationale[2]

The Lipophilic Hydrogen Bond Donor Concept

The methyl group is metabolically vulnerable (benzylic oxidation) and electronically neutral. The trifluoromethyl group is metabolically stable but sterically demanding and hydrophobic. The difluoromethyl group occupies a "Goldilocks" zone:

  • Acidity & H-Bonding: The electronegativity of the two fluorine atoms polarizes the remaining

    
     bond, rendering it sufficiently acidic to act as a weak hydrogen bond donor. This allows 
    
    
    
    to engage in specific interactions with protein backbone carbonyls or water networks, a property
    
    
    and
    
    
    lack.
  • Lipophilicity (

    
     vs. 
    
    
    
    ):
    • Intrinsic Lipophilicity:

      
       is generally more lipophilic than 
      
      
      
      (
      
      
      to
      
      
      ) but less lipophilic than
      
      
      .
    • Effective Lipophilicity (

      
      ):  Because 
      
      
      
      is electron-withdrawing, it lowers the
      
      
      of the pyrazole nitrogen. If this shift suppresses protonation of a basic center at physiological pH, the effective lipophilicity may increase dramatically.
Impact on Pyrazole

The pyrazole ring is amphoteric. The introduction of


 significantly alters its electronic profile:
  • N-Difluoromethylation: Directly attaching

    
     to N1 dramatically reduces the basicity of N2, making the ring less likely to be protonated and potentially improving membrane permeability.
    
  • C-Difluoromethylation: Placing

    
     at C3 or C5 exerts an inductive effect (
    
    
    
    ), increasing the acidity of the N1 proton (if unsubstituted). This can be exploited to modulate solubility or improve interactions with basic residues in the binding pocket.
Physicochemical Decision Matrix

The following diagram illustrates the logical flow for selecting


 over 

or

.

Bioisostere_Decision_Matrix Start Optimization Goal Metab_Issue Metabolic Instability (Benzylic Oxidation) Start->Metab_Issue H_Bond_Need H-Bond Donor Required? Metab_Issue->H_Bond_Need Yes Select_CH3 Retain -CH3 (Min Sterics) Metab_Issue->Select_CH3 No Steric_Constraint Steric Constraints? H_Bond_Need->Steric_Constraint No Select_CHF2 Select -CHF2 (Lipophilic H-Bond Donor) H_Bond_Need->Select_CHF2 Yes (Critical) Select_CF3 Select -CF3 (Max Stability, No H-Bond) Steric_Constraint->Select_CF3 Low Steric_Constraint->Select_CHF2 High (CHF2 < CF3)

Caption: Decision matrix for prioritizing difluoromethyl substitution based on metabolic and structural requirements.

Part 2: Synthetic Strategies

Synthesizing difluoromethyl pyrazoles requires distinct approaches depending on whether the group is on the carbon (C3/C5) or the nitrogen (N1).

Strategy A: De Novo Cyclization (C-Difluoromethyl)

This is the most robust method for generating C-difluoromethyl pyrazoles on a multigram scale. It utilizes commercially available fluorinated building blocks.[2]

  • Mechanism: Condensation of a hydrazine derivative with a 4,4-difluoro-1,3-dicarbonyl equivalent.

  • Key Reagent: Ethyl 4,4-difluoroacetoacetate or 4,4-difluoro-1,3-butanedione.

Protocol: Synthesis of 3-(Difluoromethyl)-1-phenyl-1H-pyrazole
  • Reagents: Phenylhydrazine (1.0 equiv), 4,4-difluoro-1,3-butanedione (1.1 equiv), Ethanol (0.5 M).

  • Procedure:

    • Charge a reaction flask with 4,4-difluoro-1,3-butanedione in ethanol.

    • Cool to 0°C.

    • Add phenylhydrazine dropwise (exothermic reaction).

    • Allow to warm to room temperature and stir for 2 hours.

    • Heat to reflux for 4 hours to ensure cyclization and dehydration.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

  • Validation:

    
     NMR will show a doublet (approx -110 to -120 ppm) coupling to the single proton (
    
    
    
    ).
Strategy B: Direct N-Difluoromethylation

Installing


 directly onto the pyrazole nitrogen is challenging due to the poor electrophilicity of classic difluoromethylating agents. The "Freon" method is the industrial standard, while carbene transfer is the modern laboratory equivalent.
  • Method: Base-mediated alkylation using chlorodifluoromethane (

    
    ) or a surrogate like sodium chlorodifluoroacetate.
    
Protocol: N-Difluoromethylation using Sodium Chlorodifluoroacetate
  • Reagents: Pyrazole substrate (1.0 equiv), Sodium chlorodifluoroacetate (2.5 equiv),

    
     (2.0 equiv), DMF (0.2 M).
    
  • Procedure:

    • Dissolve pyrazole and base in DMF.

    • Add sodium chlorodifluoroacetate.

    • Heat to 90–100°C. Note: This temperature is required to decarboxylate the reagent and generate the reactive difluorocarbene (

      
      ) in situ.
      
    • The carbene inserts into the N-H bond (or the anion attacks the protonated carbene species).

  • Safety Note: This reaction generates

    
    . Ensure open venting or appropriate pressure release.
    

Part 3: Metabolic & Pharmacokinetic Implications[4]

Blocking Metabolic Soft Spots

The most common metabolic failure mode for methyl-pyrazoles is oxidation of the methyl group to the hydroxymethyl, followed by carboxylic acid formation or N-dealkylation.

  • Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4) initiate hydrogen atom transfer (HAT) from the methyl group.

  • The Fluorine Effect: The

    
     bond dissociation energy (BDE) in 
    
    
    
    is significantly higher than in
    
    
    (approx. 100 kcal/mol vs. 88 kcal/mol), rendering it resistant to HAT.
Case Study: Milvexian (Factor XIa Inhibitor)

Milvexian utilizes an N-difluoromethyl pyrazole.[3][4][5]

  • Challenge: The initial N-methyl pyrazole lead suffered from rapid N-demethylation in vivo.

  • Solution: Replacement with N-ethyl or N-cyclopropyl failed to solve the issue or introduced steric clashes. Replacement with N-difluoromethyl blocked the dealkylation completely while maintaining the necessary electronic profile for Factor XIa binding.

  • Outcome: Improved half-life (

    
    ) enabled twice-daily dosing in humans.[5]
    

Part 4: Comparative Data & Visualization

Property Comparison Table[8]
PropertyMethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Van der Waals Radius ~2.0 Å~2.3 Å~2.7 Å
Hammett Constant (

)
-0.17 (Donor)+0.32 (EWG)+0.54 (Strong EWG)
H-Bond Donor Ability NoneWeak (Lipophilic Donor)None
Metabolic Stability Low (Oxidation prone)HighVery High
Lipophilicity (

)
0.56~0.9 - 1.10.88 - 1.2
Synthetic Workflow Diagram

Synthesis_Workflow Start Target Structure Pos_Check Position of CHF2? Start->Pos_Check C_Route C-Difluoromethyl Pos_Check->C_Route C3 or C5 N_Route N-Difluoromethyl Pos_Check->N_Route N1 Building_Block Use 4,4-difluoro-1,3-dicarbonyl C_Route->Building_Block Cyclization Cyclization with Hydrazine (De Novo Synthesis) Building_Block->Cyclization Reagent_Check Reagent Selection N_Route->Reagent_Check Carbene ClCF2CO2Na / Heat (Carbene Insertion) Reagent_Check->Carbene Lab Scale Freon ClCF2H / Base (Gas bubbling) Reagent_Check->Freon Industrial Scale

Caption: Workflow for selecting the synthetic route based on the regiochemistry of the difluoromethyl group.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Perl, N. R., et al. (2023). "Discovery of Milvexian: A High-Affinity, Orally Bioavailable Inhibitor of Factor XIa." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015).[6] "In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes." Angewandte Chemie International Edition.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic Rationale, Reaction Optimization, and Standard Operating Procedures Introduction & Structural Challenges The functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic Rationale, Reaction Optimization, and Standard Operating Procedures

Introduction & Structural Challenges

The functionalization of highly substituted pyrazoles is a cornerstone of modern drug discovery. Specifically, 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine presents a unique set of electronic and steric challenges that routinely cause standard Suzuki-Miyaura coupling conditions to fail. As a Senior Application Scientist, I have observed that successfully coupling this substrate requires a precise understanding of its structural nuances:

  • Unprotected 5-Amino Group: Primary heteroaromatic amines are notorious for coordinating to palladium centers, forming stable, catalytically inactive complexes (catalyst poisoning)[1]. Furthermore, under strongly basic conditions, competitive Buchwald-Hartwig N-arylation can occur.

  • N-Difluoromethyl (-CHF₂): This strongly electron-withdrawing group diminishes the electron density of the pyrazole core. While this accelerates the initial oxidative addition of the C–I bond, the -CHF₂ group is highly susceptible to basic hydrolysis at elevated temperatures, risking cleavage or conversion to a formyl group[2].

  • Hydrodehalogenation Risk: Iodopyrazoles are highly reactive. If the transmetalation step of the catalytic cycle is sluggish, the Pd(II)-aryl intermediate is prone to reduction, yielding the undesired deiodinated byproduct (1-(difluoromethyl)-1H-pyrazol-5-amine)[1].

To overcome these competing pathways, the protocol must utilize a sterically demanding, electron-rich ligand to prevent amine coordination and accelerate transmetalation, paired with a mild base to preserve the -CHF₂ moiety.

Mechanistic Rationale & Pathway Visualization

The selection of XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) is not arbitrary; it is a causal necessity. The bulky dialkylbiaryl phosphine ligand (XPhos) creates a sterically congested pocket around the palladium center. This physical barrier prevents the unprotected 5-amino group from coordinating to the metal[1].

Simultaneously, the electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) species and accelerates transmetalation, ensuring the catalytic cycle outpaces the competing hydrodehalogenation pathway. We utilize K₂CO₃ in a biphasic 1,4-Dioxane/H₂O system to provide sufficient basicity for boronate formation without degrading the base-sensitive N-difluoromethyl group[2].

G A Pd(0)L_n Active Catalyst B Oxidative Addition [Pd(II) Complex] A->B 4-Iodo-pyrazole E Catalyst Poisoning (5-Amino Coord.) A->E Poor Ligand Choice C Transmetalation (Boronic Acid) B->C Base, RB(OH)2 F Dehalogenation Side Reaction B->F Slow Transmetalation D Reductive Elimination (Product) C->D D->A Product Release

Figure 1: Suzuki-Miyaura catalytic cycle and competing side pathways for aminopyrazoles.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating why standard conditions fail and validating the chosen catalytic system.

Catalyst / LigandBase (Equiv)Solvent SystemTemp / TimeYield (%)Dehalogenation (%)
Pd(OAc)₂ / PPh₃Na₂CO₃ (2.0)Dioxane/H₂O (4:1)90°C / 24h< 10%> 50%
Pd(dppf)Cl₂K₂CO₃ (2.0)Dioxane/H₂O (4:1)90°C / 24h35%40%
XPhos Pd G2 K₂CO₃ (2.0) Dioxane/H₂O (4:1) 90°C / 2h 88% < 5%
XPhos Pd G2 K₂CO₃ (2.0) Dioxane/H₂O (4:1) 135°C (MW) / 20m 92% < 2%

Note: Microwave (MW) irradiation at 135°C significantly accelerates the reaction, further suppressing the time-dependent dehalogenation side reaction[1].

Experimental Protocol

This protocol is designed as a self-validating system. The rigorous degassing step is critical; ambient oxygen will rapidly oxidize the electron-rich XPhos ligand, leading to immediate catalyst stalling and increased dehalogenation.

Reagents and Equipment
  • Substrate: 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv, 2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 0.1 M concentration)

  • Equipment: Microwave synthesizer (e.g., Biotage Initiator) or standard Schlenk apparatus.

Step-by-Step Methodology
  • Solvent Preparation (Self-Validation Step): In a clean flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with dry Nitrogen or Argon for at least 15 minutes prior to use. Causality: Dissolved oxygen promotes boronic acid homocoupling and oxidizes the phosphine ligand.

  • Reagent Loading: To a microwave vial (or Schlenk tube), add 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (129.5 mg, 0.5 mmol), the selected boronic acid (0.6 mmol), and K₂CO₃ (138.2 mg, 1.0 mmol).

  • Purging: Seal the vial with a septum cap. Evacuate and backfill the vial with Nitrogen/Argon (repeat 3 times).

  • Solvent & Catalyst Addition: Inject 5.0 mL of the degassed Dioxane/H₂O mixture into the vial. Quickly uncap, add XPhos Pd G2 (19.6 mg, 0.025 mmol, 5 mol%), and immediately reseal and flush with inert gas. Causality: Adding the active Pd catalyst last, under a blanket of inert gas, prevents premature degradation.

  • Reaction Execution:

    • Microwave Method (Preferred): Heat the reaction at 135°C for 20 minutes with high stirring.

    • Thermal Method: Heat in a pre-equilibrated oil bath at 90°C for 2–4 hours. Monitor via LCMS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaCl (brine, 2 × 10 mL). Extract the aqueous layer once more with EtOAc (10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Workflow Step1 1. Preparation Degas Dioxane/H2O (4:1) Step2 2. Reagent Loading Add Pyrazole, Boronic Acid, Base Step1->Step2 Step3 3. Catalyst Addition Add XPhos Pd G2 under N2 Step2->Step3 Step4 4. Reaction Heat at 90°C or MW 135°C Step3->Step4 Step5 5. Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

  • Issue: High levels of dehalogenated byproduct (1-(difluoromethyl)-1H-pyrazol-5-amine) observed on LCMS.

    • Cause/Solution: Transmetalation is too slow. Ensure the boronic acid is not degraded (protodeboronation). Increase boronic acid to 1.5 equivalents. Verify that the K₂CO₃ is finely powdered and fully active.

  • Issue: Loss of the -CHF₂ group (mass matches the N-H pyrazole).

    • Cause/Solution: Base is too harsh or temperature is too high for too long. Switch from K₂CO₃ to K₃PO₄, or strictly utilize the 20-minute microwave protocol to minimize exposure time to basic conditions at high heat.

  • Issue: Incomplete conversion with intact starting material.

    • Cause/Solution: Catalyst poisoning via oxidation. Re-degas solvents rigorously. If coupling a highly sterically hindered ortho-substituted boronic acid, increase XPhos Pd G2 loading to 10 mol%.

References

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157-169. URL: [Link]

  • Petko, K., Sokolenko, T., & Yagupolskii, L. (2006). "Chemical properties of derivatives of N-difluoromethyl-and N-2-H-tetrafluoroethylpyrazoles." Chemistry of Heterocyclic Compounds, 42, 1177–1184. URL: [Link]

Sources

Application

Advanced Application Note: Sonogashira Cross-Coupling Protocols for 4-Iodopyrazole Amines

Introduction & Mechanistic Challenges The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–C(sp) bonds, widely utilized in the synthesis of complex heterocycles, pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–C(sp) bonds, widely utilized in the synthesis of complex heterocycles, pharmaceuticals, and advanced materials[1]. Specifically, 4-iodopyrazole amines are critical building blocks in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors (e.g., Crizotinib, Aurora B inhibitors)[2].

However, subjecting 4-iodopyrazole amines to standard Sonogashira conditions presents a profound synthetic challenge known as the "Amine Problem." The presence of a free amino group on the pyrazole ring introduces strong Lewis basicity[3]. This functional group can aggressively coordinate with the palladium catalyst, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle[3]. Furthermore, the traditional copper(I) co-catalyst can be sequestered by the amine, stalling the transmetalation step and inadvertently promoting the oxidative homocoupling of the alkyne (Glaser coupling)[3][4].

Mechanistic Causality: Overcoming Catalyst Deactivation

To successfully couple 4-iodopyrazole amines, the reaction environment must be engineered to prevent heteroatom-metal chelation. This is achieved through two primary strategies:

  • Steric Shielding: Utilizing highly bulky, electron-rich phosphine ligands (e.g., tBuDavePhos) to sterically block the amine from accessing the palladium center.

  • Copper-Free Conditions: Eliminating the Cu(I) co-catalyst entirely to prevent amine-copper sequestration and suppress Glaser homocoupling, relying instead on amine bases to activate the terminal alkyne directly[1][4].

SonogashiraMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + 4-Iodopyrazole Amine TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet + Terminal Alkyne AmineTrap Catalyst Poisoning (Amine-Pd/Cu Chelation) OxAdd->AmineTrap Free -NH2 Coordination RedElim Reductive Elimination (Product Formation) TransMet->RedElim TransMet->AmineTrap Cu Sequestration RedElim->Pd0 - Cross-Coupled Product Mitigation Mitigation: Cu-Free or Bulky Ligands Mitigation->AmineTrap Blocks Chelation

Catalytic cycle showing amine-induced catalyst poisoning and mitigation strategies.

Quantitative Optimization of Reaction Parameters

The choice of catalyst, ligand, base, and solvent dictates the success of the transformation[3]. Table 1 summarizes empirical data optimizing these variables for unprotected 4-iodopyrazole amines.

Table 1: Optimization of Sonogashira Coupling Parameters
Catalyst SystemCo-CatalystBaseSolventTemp (°C)Avg. Yield (%)Mechanistic Observation
PdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%)Et₃NDMF8045–55High Glaser homocoupling; significant Pd poisoning.
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)DiisopropylamineTHF6565–75Slow alkyne addition required to minimize side reactions.
Pd/C (0.5 mol%)NoneNa₃PO₄H₂O/Acetone8080–85Cu-free and amine-free; environmentally benign[4].
Pd(dba)₂ + tBuDavePhosNoneCs₂CO₃Dioxane9085–92Bulky ligand sterically blocks amine coordination.

Validated Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Coupling (For Boc-Protected Amines)

Use this protocol when the pyrazole amine can be transiently protected (e.g., N-Boc), neutralizing its Lewis basicity.

Self-Validating System:

  • Causality: Protecting the amine prevents off-cycle Pd(II) resting states. Adding CuI last prevents the premature formation of copper acetylides in the presence of trace oxygen, which drives unwanted homocoupling.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the N-Boc-4-iodopyrazole amine (1.0 equiv) and Pd(PPh₃)₄ (5.0 mol%).

  • Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles). Causality: Oxygen is the terminal oxidant for Glaser homocoupling; its absolute exclusion is mandatory.

  • Solvent & Base Addition: Inject anhydrous, degassed THF (0.2 M) and Diisopropylamine (3.0 equiv). Causality: Diisopropylamine is bulkier than Triethylamine, reducing competitive coordination at the Pd center.

  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv). Stir for 5 minutes at room temperature.

  • Initiation: Briefly open the argon line and quickly add CuI (5.0 mol%). The solution should transition from pale yellow to a clear amber. Validation Check: If the solution immediately turns dark green/black, oxygen ingress has occurred, and Cu(II) species have formed.

  • Heating: Heat the reaction to 65 °C for 4–6 hours.

Protocol B: Copper-Free, Ligand-Assisted Coupling (For Unprotected Amines)

Use this protocol for bare 4-iodopyrazole amines where protection/deprotection steps reduce overall atom economy[5].

Self-Validating System:

  • Causality: Removing copper eliminates Cu-amine sequestration. The use of Pd(dba)₂ with a highly sterically demanding biaryl phosphine ligand (tBuDavePhos) forces the reductive elimination step to outcompete amine coordination.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with unprotected 4-iodopyrazole amine (1.0 equiv), Pd(dba)₂ (3.0 mol%), tBuDavePhos (6.0 mol%), and finely milled anhydrous Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.15 M).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv). Causality: A slight excess is used because Cu-free transmetalation is slower, and trace alkyne volatility at higher temperatures can skew stoichiometry.

  • Reaction: Seal the vial with a PTFE-lined cap and heat to 90 °C for 12 hours.

  • IPC Validation (In-Process Control): At 6 hours, remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Check: A successful reaction will show <10% of the starting material mass. If the reaction is stalled at ~50% conversion, do NOT add more Palladium. Instead, the alkyne pool has likely depleted. Sparge the system with Argon for 5 minutes and add an additional 0.5 equiv of the terminal alkyne.

Troubleshooting & Analytical Validation

  • Identifying Homocoupling: If TLC reveals a highly non-polar, UV-active spot, analyze it via mass spectrometry. A mass corresponding to

    
     confirms Glaser homocoupling. To fix this in subsequent runs, increase the stringency of your freeze-pump-thaw degassing.
    
  • Product Isolation: Pyrazole amines often streak heavily on standard silica gel due to hydrogen bonding. Causality: The acidic silanol groups on the stationary phase interact with the basic pyrazole nitrogens. Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes, or utilize reverse-phase (C18) flash chromatography for pristine isolation.

References

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review".[1] URL: [Link]

  • ResearchGate. "Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air".[4] URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction".[5] URL: [Link]

  • DIGIBUG. "Small Molecule Kinase Inhibitor Drugs (1995–2021)".[2] URL: [Link]

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions of 5-Aminopyrazoles with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications in oncology, inflammation, and infectious diseases.[1][2][3] The synthesis of N-(pyrazol-5-yl)amides through the coupling of 5-aminopyrazoles with carboxylic acids is a critical transformation for generating libraries of potential drug candidates.[4][5] However, the electron-rich nature of the 5-aminopyrazole ring system can present unique challenges in achieving efficient and clean amide bond formation. This guide provides an in-depth analysis of the key considerations, detailed experimental protocols, and troubleshooting strategies for the successful amide coupling of 5-aminopyrazoles.

The Scientific Rationale: Understanding the Reactivity of 5-Aminopyrazoles

5-Aminopyrazoles are electron-rich heteroaromatic amines. The presence of the endocyclic nitrogen atoms and the exocyclic amino group increases the electron density of the pyrazole ring, which can influence its reactivity in several ways. While the amino group is the primary site of acylation, the increased nucleophilicity can sometimes lead to side reactions if not properly controlled. The choice of coupling reagent and reaction conditions is therefore paramount to ensure selective and high-yielding N-acylation.

Choosing the Right Coupling Reagent: A Comparative Analysis

The selection of an appropriate coupling reagent is crucial for the successful amide coupling of 5-aminopyrazoles. Several classes of reagents are available, each with its own mechanism, advantages, and disadvantages.

Coupling Reagent SystemAdditive(s)BaseTypical Solvent(s)Key AdvantagesPotential Challenges
EDC (Carbodiimide)HOBt, DMAPDIPEA, Et3NDCM, DMF, ACNWater-soluble byproducts, cost-effective.Formation of N-acylurea byproduct, potential for racemization.
HATU (Uronium Salt)None requiredDIPEA, Et3NDMF, DCMHigh reactivity, fast reaction times, low racemization.[6]More expensive, potential for guanidinium byproduct formation with the amine.
Acyl Chlorides NonePyridine, Et3NDCM, THFHighly reactive, suitable for unreactive amines.Harsh formation conditions, potential for side reactions with sensitive functional groups.

Reaction Mechanisms and Key Intermediates

A fundamental understanding of the reaction mechanisms is essential for troubleshooting and optimizing amide coupling reactions.

Carbodiimide-Mediated Coupling (EDC/HOBt)

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then intercepted by HOBt to form a more stable active ester, which subsequently reacts with the 5-aminopyrazole to yield the desired amide and a water-soluble urea byproduct.[8]

EDC_HOBt_Mechanism Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product N-(Pyrazol-5-yl) Amide Active_Ester->Amide_Product + 5-Aminopyrazole Aminopyrazole 5-Aminopyrazole Urea_Byproduct Urea Byproduct

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Uronium Salt-Mediated Coupling (HATU)

HATU is a highly efficient coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive O-acylisouronium active ester. This active ester rapidly reacts with the 5-aminopyrazole to form the amide bond with minimal side reactions and racemization.[6]

HATU_Mechanism Carboxylic_Acid Carboxylic Acid Active_Ester O-Acylisouronium Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide_Product N-(Pyrazol-5-yl) Amide Active_Ester->Amide_Product + 5-Aminopyrazole Aminopyrazole 5-Aminopyrazole

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.

Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling

This protocol is particularly effective for challenging couplings, including those with electron-rich amines like 5-aminopyrazoles.[8] The use of DMAP as an acyl transfer catalyst can significantly improve reaction rates and yields.[9]

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Carboxylic acid (1.0-1.2 equiv)

  • EDC·HCl (1.0-1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • DMAP (1.0 equiv)

  • DIPEA (2.0-3.0 equiv, if starting with a carboxylic acid salt)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-aminopyrazole (1.0 equiv), carboxylic acid (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • Dissolve the solids in anhydrous ACN or DCM (to a concentration of 0.1-0.2 M).

  • Add EDC·HCl (1.0 equiv) to the stirred solution at room temperature.

  • If the carboxylic acid is a salt, add DIPEA (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for rapid and efficient amide bond formation, especially when dealing with sterically hindered substrates or to minimize racemization of chiral carboxylic acids.[6]

Materials:

  • 5-Aminopyrazole derivative (1.1 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 5% aq. LiCl (for DMF), 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the 5-aminopyrazole (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl to remove residual DMF.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification:

Flash column chromatography on silica gel is the most common method for purifying N-(pyrazol-5-yl)amides. The choice of eluent will depend on the polarity of the product, but mixtures of ethyl acetate and hexanes are often effective.

Characterization:

The structure and purity of the synthesized amides should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11] In ¹H NMR, the amide N-H proton typically appears as a broad singlet at a downfield chemical shift.

  • Mass Spectrometry: Confirms the molecular weight of the desired product.

  • IR Spectroscopy: The amide carbonyl (C=O) stretch is typically observed in the region of 1640-1680 cm⁻¹.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inefficient activation of the carboxylic acid.- Low nucleophilicity of the 5-aminopyrazole.- Steric hindrance.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Increase the reaction temperature or time.- Convert the carboxylic acid to the more reactive acyl chloride.
Formation of N-acylurea Byproduct (with EDC) The O-acylisourea intermediate is rearranging before reacting with the amine.- Add HOBt to form a more stable active ester.- Ensure the 5-aminopyrazole is added promptly after the activation of the carboxylic acid.
Racemization of Chiral Carboxylic Acids Formation of an oxazolone intermediate.- Use HATU as the coupling reagent.- Perform the reaction at lower temperatures (e.g., 0 °C).- Add HOBt or HOAt when using carbodiimides.
Difficulty in Purification - Byproducts from the coupling reagent.- Unreacted starting materials.- For EDC, ensure thorough aqueous workup to remove the urea byproduct.- For HATU, the byproducts are generally water-soluble.- Optimize the stoichiometry to ensure complete consumption of the limiting reagent.

Conclusion

The amide coupling of 5-aminopyrazoles with carboxylic acids is a fundamental transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the reactivity of the 5-aminopyrazole nucleus, coupled with a rational selection of coupling reagents and reaction conditions, is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in this field.

References

  • MacMillan, D. W. C., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Al-Zaydi, K. M. (2010). An Efficient One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides. Journal of Heterocyclic Chemistry.
  • Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Reddy, P. V. N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Gothwal, M., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports. [Link]

  • Naveen, S., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2021). Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones. The Journal of Organic Chemistry. [Link]

  • Claramunt, R. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wang, X., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Molecules. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling? r/Chempros. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2023). General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates. The Journal of Organic Chemistry. [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

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  • de la Torre, M. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Organic & Biomolecular Chemistry. [Link]

  • El-Abadelah, M. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • Wang, M., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

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Application

Application Notes and Protocols for the Sandmeyer Reaction on 5-Amino-4-iodopyrazole Derivatives

Introduction The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile method for the transformation of primary aromatic amines into a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile method for the transformation of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2][3] This transformation is particularly valuable for synthesizing substituted aromatic and heteroaromatic compounds that are otherwise difficult to access.[4] The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, with many commercial drugs and development candidates featuring this heterocycle.[5][6][7] Consequently, methods to functionalize the pyrazole ring are of paramount importance.

5-Aminopyrazole derivatives serve as critical building blocks for the synthesis of more complex, fused heterocyclic systems and other substituted pyrazoles.[6][7][8] The application of the Sandmeyer reaction to these substrates unlocks a direct pathway to introduce halides, cyano, hydroxyl, and other groups, thereby enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing the Sandmeyer reaction on 5-amino-4-iodopyrazole derivatives. We will delve into the underlying mechanism, provide step-by-step protocols for various transformations, and discuss critical parameters for success.

Scientific Principles and Reaction Mechanism

The Sandmeyer reaction is a two-stage process, each requiring careful control of reaction conditions for optimal outcomes. The electron-rich nature of the pyrazole ring and the presence of an iodo-substituent necessitate specific considerations.

Part 1: Diazotization of the Aminopyrazole

The initial step is the conversion of the primary amino group of the 5-amino-4-iodopyrazole derivative into a diazonium salt.[9][10] This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11]

The reaction is highly exothermic and the resulting diazonium salt is typically unstable at ambient temperatures. Therefore, maintaining a low temperature (0–5 °C) throughout the process is critical to prevent premature decomposition of the diazonium salt, which can lead to the formation of undesired phenol byproducts and a significant reduction in yield.[10][12][13]

Part 2: Copper(I)-Catalyzed Nucleophilic Substitution

The second stage involves the substitution of the diazonium group (-N₂⁺) with a nucleophile.[2] This step is catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN). The currently accepted mechanism proceeds via a radical pathway rather than a simple nucleophilic aromatic substitution.[2][9]

The process is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion and leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The copper(I) is oxidized to copper(II) in this step. The newly formed aryl radical then abstracts a halogen or cyano group from the copper(II) species, yielding the final substituted pyrazole product and regenerating the copper(I) catalyst.[2] The detection of biaryl byproducts in some Sandmeyer reactions lends strong support to this radical mechanism.[2]

Visualizing the Core Mechanism and Workflow

The following diagrams illustrate the fundamental chemical transformation and the general laboratory procedure.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Substitution Start 5-Amino-4-iodopyrazole (Ar-NH2) Diazonium Pyrazole Diazonium Salt (Ar-N2+) Start->Diazonium NaNO2, HCl 0-5 °C Aryl_Radical Aryl Radical (Ar•) + N2 Diazonium->Aryl_Radical Cu(I)X (SET) Product 5-Substituted-4-iodopyrazole (Ar-X) Aryl_Radical->Product Cu(II)X2

Caption: General mechanism of the Sandmeyer reaction.

Experimental_Workflow start Start diazotization 1. Diazotization - Dissolve 5-amino-4-iodopyrazole in acid - Cool to 0-5 °C - Add NaNO2 solution dropwise start->diazotization sandmeyer 2. Sandmeyer Reaction - Prepare Cu(I)X solution - Add diazonium salt solution slowly - Warm to reaction temperature diazotization->sandmeyer workup 3. Work-up & Purification - Quench reaction (ice) - Neutralize & Extract - Purify by chromatography sandmeyer->workup end End Product workup->end

Caption: Generalized experimental workflow.

Detailed Experimental Protocols

Safety Note: The following procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Dry diazonium salts are explosive and should never be isolated; always keep them in solution.[13] Copper salts and cyanide compounds are toxic and should be handled with extreme care.

Protocol 1: Synthesis of 5-Chloro-4-iodopyrazole Derivative (Chloro-Sandmeyer)
  • Materials and Reagents:

    • Substituted 5-amino-4-iodopyrazole (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl, ~12 M)

    • Sodium Nitrite (NaNO₂, 1.1 eq)

    • Copper(I) Chloride (CuCl, 1.2 eq)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

    • Ice

  • Procedure:

    • Diazotization: a. In a 100 mL round-bottom flask, suspend the 5-amino-4-iodopyrazole derivative (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled pyrazole suspension, ensuring the internal temperature remains below 5 °C.[4][12] e. After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[12]

    • Sandmeyer Reaction: a. In a separate 250 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool the solution to 0 °C. b. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring via a dropping funnel.[4] c. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Work-up and Purification: a. Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. b. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of 5-Bromo-4-iodopyrazole Derivative (Bromo-Sandmeyer)
  • Procedure:

    • Diazotization: Follow the same procedure as in Protocol 1, but use 48% hydrobromic acid (HBr) instead of concentrated HCl.

    • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool the CuBr solution to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution. Warm the mixture to 60–70 °C and stir for 1 hour.[4]

    • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Protocol 3: Synthesis of 5-Cyano-4-iodopyrazole Derivative (Cyano-Sandmeyer)
  • Procedure:

    • Diazotization: Follow the diazotization procedure as in Protocol 1.

    • Sandmeyer Reaction: a. Caution: Cyanides are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available. b. In a separate flask, dissolve copper(I) cyanide (CuCN, 1.3 eq) and sodium or potassium cyanide (NaCN/KCN, 1.3 eq) in water. Warm slightly to aid dissolution, then cool to 0 °C. c. Neutralize the cold diazonium salt solution with sodium carbonate until it is no longer strongly acidic. d. Slowly add the neutralized diazonium solution to the copper cyanide solution. e. Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

    • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Data Summary and Expected Outcomes

The following table provides a general overview of the reaction conditions for a hypothetical substituted 5-amino-4-iodopyrazole substrate. Actual yields will vary depending on the specific substituents on the pyrazole ring.

ReactionNucleophile SourceCatalystTemperatureTypical Yield Range
Chlorination HClCuCl50-60 °C60-85%
Bromination HBrCuBr60-70 °C65-90%
Cyanation NaCN / KCNCuCN50-60 °C50-75%

Troubleshooting and Key Considerations

  • Low Yield / Decomposition: The most common issue is the decomposition of the diazonium salt.[12]

    • Solution: Strictly maintain the temperature between 0 and 5 °C during diazotization and the addition to the copper salt solution. Ensure all solutions are pre-cooled. Use the diazonium salt immediately after its preparation.

  • Formation of Phenol Byproduct: If the reaction mixture is warmed too early or if the diazonium salt solution is not added to the copper catalyst promptly, reaction with water can produce the corresponding 5-hydroxy-4-iodopyrazole.[10]

    • Solution: Adhere strictly to the temperature control and procedural timeline. The phenol can often be removed during work-up by an alkaline wash (e.g., with dilute NaOH), although this may not be suitable for all substrates.

  • Incomplete Reaction: The evolution of nitrogen gas may be sluggish or incomplete.

    • Solution: Ensure the copper(I) catalyst is of good quality and not oxidized. Gentle heating after the addition of the diazonium salt is usually necessary to drive the reaction to completion.

  • Azo Coupling: In insufficiently acidic conditions, the electrophilic diazonium salt can react with the unreacted starting aminopyrazole to form colored azo compounds.

    • Solution: Ensure a strongly acidic environment is maintained during the diazotization step.

Conclusion

The Sandmeyer reaction is a powerful and reliable tool for the synthetic diversification of 5-amino-4-iodopyrazole derivatives. By carefully controlling key parameters, particularly temperature, researchers can efficiently replace the amino group with a variety of important functionalities. The protocols and insights provided in this guide offer a solid foundation for the successful application of this classic reaction in modern drug discovery and development, enabling the synthesis of novel pyrazole-based compounds for biological evaluation.

References

  • Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases. Organic Chemistry Portal. Available at: [Link]

  • Copper-Mediated Synthesis of N-Arylpyrazoles from Cyclopropanols and Aryl Diazonium Salts. Synfacts, 2020, 16(04), 0421. Available at: [Link]

  • Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]

  • Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Sandmeyer reaction. (2022). In Wikipedia. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C−N Bonds into C−X Bonds (X = B, Sn, and P). Accounts of Chemical Research, 51(2), 449-457. Available at: [Link]

  • Li, X., et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 78(8), 3677-3685. Available at: [Link]

  • Wan, J.-P., et al. (2014). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications, 50(23), 2972-2974. Available at: [Link]

  • Kumar, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3323-3354. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Boruah, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Wang, G., et al. (2019). Copper-catalyzed reactions of α,β-unsaturated N-tosylhydrazones with diaryliodonium salts to construct N-arylpyrazoles and diaryl sulfones. Organic & Biomolecular Chemistry, 17(2), 263-267. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Michigan-Dearborn. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 17(5), 553-566. Available at: [Link]

  • Sandmeyer's Reaction - Pharm D. (2025). Pharmd Guru. Available at: [Link]

  • Fieser, L. F. (1932). Dianol Green. Organic Syntheses, 12, 22. Available at: [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Boruah, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]

  • Noroozi-Pesyan, N., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. Available at: [Link]

  • Diazonium Salts. (2020). Utkal University. Available at: [Link]

  • Dalla Croce, P., et al. (1998). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[14]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest. Journal of the Chemical Society, Perkin Transactions 1, (2), 333-337. Available at: [Link]

  • Sandmeyer Reaction. (2014). Chem-Station Int. Ed. Available at: [Link]

  • Sandmeyer reaction (video). Khan Academy. Available at: [Link]

Sources

Method

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Executive Summary & Strategic Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and demonstrating potent inhibition of various kinases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and demonstrating potent inhibition of various kinases (e.g., CDK2, KDR, c-Src) and GABA-A receptor modulation.

This guide details the synthesis of functionalized pyrazolo[1,5-a]pyrimidines utilizing 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine as the core building block. This specific starting material offers two distinct strategic advantages for drug discovery:

  • The

    
    -Difluoromethyl (
    
    
    
    ) Group:
    Acts as a lipophilic hydrogen bond donor, modulating metabolic stability and membrane permeability compared to standard
    
    
    -methyl or
    
    
    -phenyl analogs.
  • The C4-Iodo Substituent: Provides a pre-installed "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation without re-synthesizing the core.

Structural & Retrosynthetic Analysis

The synthesis relies on a [3+3] cyclocondensation between the binucleophilic 5-aminopyrazole and 1,3-dielectrophiles (1,3-diketones or


-keto esters).

Critical Consideration: The electron-withdrawing nature of the


 group decreases the nucleophilicity of the pyrazole N1 nitrogen. Consequently, standard neutral conditions may result in sluggish cyclization. This protocol employs acid catalysis (Glacial Acetic Acid)  to activate the electrophile and facilitate ring closure.

Reaction Mechanism & Regioselectivity[1]

Understanding the mechanism is vital for controlling regiochemistry, particularly when using unsymmetrical electrophiles like


-keto esters.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation between forming the 5-substituted vs. 7-substituted isomers.

G Start 1-(Difluoromethyl)-4-iodo- 1H-pyrazol-5-amine Intermediate_A Intermediate A: Imine Formation (Attack at Ketone) Start->Intermediate_A Amine attacks more electrophilic C=O Intermediate_B Intermediate B: Amide Formation (Attack at Ester/Carbonyl) Start->Intermediate_B Amine attacks less hindered C=O Electrophile Unsymmetrical 1,3-Electrophile (R-CO-CH2-CO-R') Product_7 7-Substituted Isomer (Thermodynamic) Intermediate_A->Product_7 Cyclization (N1 attack) - H2O Product_5 5-Substituted Isomer (Kinetic) Intermediate_B->Product_5 Cyclization (N1 attack) - H2O/ROH

Figure 1: Mechanistic bifurcation in the cyclocondensation of 5-aminopyrazoles. In acidic media, Path A (attack at the more electrophilic ketone) typically predominates.

Experimental Protocols

Protocol A: Condensation with 1,3-Diketones

Target: 2-(Difluoromethyl)-3-iodo-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine. Scope: Symmetrical (e.g., acetylacetone) and unsymmetrical diketones.

Materials
ReagentEquiv.Role
1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine 1.0Limiting Reagent
1,3-Diketone (e.g., 2,4-Pentanedione)1.2Electrophile
Glacial Acetic Acid (AcOH)SolventSolvent & Catalyst
Ethanol (Optional co-solvent)-For workup
Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (1.0 mmol, 259 mg).

  • Solvation: Add Glacial Acetic Acid (5.0 mL). Stir until the amine is fully dissolved.

    • Note: If the starting material is stubborn, mild heating (40 °C) can aid dissolution.

  • Addition: Add the 1,3-diketone (1.2 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (118 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting amine (polar, lower

      
      ) should disappear, replaced by a fluorescent spot (higher 
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove residual acid.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient) if necessary.

Protocol B: Condensation with -Keto Esters

Target: 2-(Difluoromethyl)-3-iodo-pyrazolo[1,5-a]pyrimidin-7-one derivatives. Challenge: Regioselectivity. Under acidic reflux, the 7-keto (or 7-hydroxy) isomer is generally favored.

Step-by-Step Procedure
  • Setup: Combine 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (1.0 mmol) and the

    
    -keto ester (e.g., Ethyl acetoacetate, 1.2 mmol) in Glacial Acetic Acid (5 mL).
    
  • Reaction: Reflux for 6–12 hours.

    • Note: Reaction times are longer than diketones due to the lower electrophilicity of the ester carbonyl.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetic acid.

    • Triturate the residue with diethyl ether or cold ethanol to induce crystallization.

  • Validation: Obtain a 1H-NMR.

    • Diagnostic Signal: For 5-methyl-7-one derivatives, look for a singlet around

      
       2.3–2.5 ppm (CH3) and a vinylic proton around 
      
      
      
      5.8 ppm.
    • NOE Study: If regiochemistry is critical, perform a 1D-NOE experiment irradiating the pyrimidine ring proton. Interaction with the pyrazole substituent confirms proximity.

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Target: Replacing the 4-Iodo group with an Aryl/Heteroaryl moiety.

Materials
  • Substrate: Pyrazolo[1,5-a]pyrimidine product from Protocol A/B (1.0 equiv).

  • Boronic Acid:

    
     (1.5 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure
  • In a microwave vial, combine the iodinated substrate, boronic acid, and Pd catalyst.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Heat at 90 °C for 2–4 hours (or 100 °C for 30 min in a microwave reactor).

  • Extract with EtOAc, dry over

    
    , and concentrate. Purify via column chromatography.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Deactivation by

group.
Increase temperature (use sealed tube/microwave at 140 °C). Switch solvent to n-Butanol with catalytic HCl.
Regioisomer Mixtures Competitive attack on ester vs ketone.Switch solvent to Toluene with Dean-Stark trap (neutral conditions favors kinetic product).
Deiodination Pd-catalyzed reduction during Suzuki.Ensure solvent is thoroughly degassed. Lower reaction temperature.
Oily Product Impurities preventing crystallization.Triturate with cold

or Pentane. Sonicate to induce nucleation.

Workflow Visualization

Workflow Start Start: 1-(Difluoromethyl)-4-iodo- 1H-pyrazol-5-amine Decision Select Electrophile Start->Decision Path1 1,3-Diketone (Protocol A) Decision->Path1 Path2 Beta-Keto Ester (Protocol B) Decision->Path2 Reaction1 Reflux in AcOH 4-6 Hours Path1->Reaction1 Reaction2 Reflux in AcOH 6-12 Hours Path2->Reaction2 Product1 Pyrazolo[1,5-a]pyrimidine Reaction1->Product1 Product2 Pyrazolo[1,5-a]pyrimidin-7-one Reaction2->Product2 Div Diversification? (Protocol C) Product1->Div Product2->Div Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Div->Suzuki Yes Final Library of Kinase Inhibitors Div->Final No Suzuki->Final

Figure 2: Operational workflow for the synthesis and diversification of the target scaffold.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1] PMC. Available at: [Link]

  • Regioselectivity in Cyclocondensation

    • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.[2] Organic Chemistry Portal. Available at: [Link]

  • Starting Material Data
  • Iodination & Functionalization Strategies

    • One-pot cyclization methodology to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[3] Journal of Heterocyclic Chemistry (Cited in PMC review). Available at: [Link]

Sources

Application

Buchwald-Hartwig amination of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine Executive Summary & Contextual Importance The 4-aminopyrazole scaffold is a privileged pharmacophore, prominentl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Executive Summary & Contextual Importance

The 4-aminopyrazole scaffold is a privileged pharmacophore, prominently featured in the design of Janus kinase (JAK) inhibitors and other targeted therapeutics[1]. The incorporation of a difluoromethyl (–CHF₂) group at the N1 position further enhances the metabolic stability and lipophilicity of the pyrazole core, acting as a highly desirable bioisostere for alcohols and thiols[2]. However, the functionalization of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine via presents a unique chemoselectivity challenge due to the presence of an unprotected primary amine at the C5 position[3]. This application note details a robust, self-validating protocol for the chemoselective C4-amination of this bifunctional building block.

Expertise & Experience: Mechanistic Insights into Chemoselectivity

In a standard Buchwald-Hartwig amination, an aryl halide is coupled with an exogenous amine using a palladium catalyst[3]. When the aryl halide itself contains a primary amine (as in our target substrate), intermolecular self-condensation (oligomerization) or catalyst poisoning by the substrate's amine lone pair is a major risk.

Causality of Chemoselectivity: The success of this protocol relies on the profound stereoelectronic influence of the N1-difluoromethyl group. The –CHF₂ moiety exerts a strong electron-withdrawing inductive effect (–I)[2]. This effect, combined with the inherently electron-deficient nature of the pyrazole ring, strongly delocalizes the lone pair of the C5-amino group into the aromatic system. Consequently, the nucleophilicity of the 5-amino group is dramatically attenuated, rendering it essentially "amide-like" and unreactive under standard cross-coupling conditions.

Catalyst and Ligand Design: To exploit this electronic deactivation, a highly active catalyst system is required to selectively activate the C4–I bond and couple it with a more nucleophilic exogenous amine (e.g., morpholine or a primary alkylamine)[1].

  • Oxidative Addition : We utilize Pd₂(dba)₃ in combination with the bulky, electron-rich biaryl phosphine ligand tBuBrettPhos . The electron-rich nature of the ligand accelerates oxidative addition into the C4–I bond.

  • Steric Shielding : The extreme steric bulk of tBuBrettPhos prevents the deactivated, but still potentially coordinating, 5-amino group from binding to the Pd(II) center, thereby suppressing off-target oligomerization[3].

  • Base Selection : A mild base like Cs₂CO₃ is strictly preferred over strong bases like KOtBu. Strong bases can prematurely deprotonate the 5-amino group, artificially increasing its nucleophilicity and leading to unwanted side reactions[1].

Trustworthiness: Self-Validating Experimental Protocol

This protocol describes the coupling of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine with morpholine (a standard secondary amine). The system is designed to be self-validating by incorporating an internal standard (biphenyl) for precise reaction monitoring and mass-balance verification.

Materials:

  • 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • tBuBrettPhos (6.0 mol%, 0.06 mmol)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Biphenyl (Internal Standard, 0.2 equiv, 0.2 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Complex : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃ and tBuBrettPhos. Evacuate and backfill the tube with ultra-pure Argon (3 cycles). Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow the active Pd(0)L complex to form (the solution will transition from dark purple to dark red/brown).

  • Substrate and Base Addition : To the active catalyst solution, add 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, Cs₂CO₃, and the biphenyl internal standard.

  • Amine Addition : Inject morpholine and the remaining 3.0 mL of 1,4-dioxane via a gas-tight syringe.

  • Reaction Execution : Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation) : At t = 1 hour and t = 4 hours, withdraw a 10 µL aliquot under Argon. Dilute with 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Compare the peak area of the starting material and product against the biphenyl internal standard to quantify conversion. Validation Check : The absence of dimeric masses (M ≈ 460 Da) in the MS trace validates that chemoselectivity has been maintained.

  • Workup : Upon complete consumption of the aryl iodide (typically 4–6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-morpholino-1-(difluoromethyl)-1H-pyrazol-5-amine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data from the optimization of the catalytic system, highlighting the necessity of specific ligands and bases for achieving high yields and chemoselectivity.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd₂(dba)₃PPh₃Cs₂CO₃Dioxane90158
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane908578
3 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ Dioxane 90 >99 92
4Pd₂(dba)₃tBuBrettPhosKOtBuDioxane90>9965*
5Pd(OAc)₂tBuBrettPhosCs₂CO₃Dioxane909084
6Pd₂(dba)₃tBuBrettPhosCs₂CO₃Toluene1008072

*Note: The use of KOtBu (Entry 4) resulted in partial deprotonation of the 5-amino group, leading to ~25% formation of off-target oligomeric byproducts, validating the requirement for a milder base.

Mandatory Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Iodide Complex Pd0->OxAdd 1-(CHF2)-4-I-pyrazol-5-amine AmineCoord Amine Coordination Exogenous Amine Binds OxAdd->AmineCoord Morpholine Deprot Deprotonation Base removes HX AmineCoord->Deprot Cs2CO3 RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of the chemoselective Buchwald-Hartwig amination at the C4 position.

ExperimentalWorkflow Prep Catalyst Pre-activation Degas Argon Degassing Prep->Degas React Heating (90°C, 4-6h) Degas->React Monitor LC-MS Monitoring React->Monitor Workup Celite Filtration Monitor->Workup Purify Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target 4-aminopyrazole.

References

  • Title : Buchwald–Hartwig amination Source : Wikipedia URL :[Link]

  • Title : Late-stage difluoromethylation: concepts, developments and perspective Source : Chemical Society Reviews (RSC Publishing) URL :[Link]

Sources

Method

Application Note: Regioselective Functionalization of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Executive Summary & Rationale The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The difluoromethyl group (–CF₂H) is particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The difluoromethyl group (–CF₂H) is particularly valuable as a lipophilic hydrogen bond donor, acting as a metabolically stable bioisostere for hydroxyl (–OH) and thiol (–SH) groups[1].

Working with 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine presents a unique synthetic opportunity. This building block offers two orthogonal handles for derivatization: a highly reactive C4-iodo group primed for transition-metal-catalyzed cross-coupling, and a C5-exocyclic amine suitable for electrophilic trapping. However, the dense functionalization of this compact pyrazole ring creates complex electronic and steric environments. The electron-withdrawing nature of the N1–CF₂H group significantly deactivates the adjacent C5-amine, while the free amine itself poses a persistent risk of catalyst poisoning during palladium-mediated C4-functionalization[2].

This application note provides field-proven, self-validating protocols for the regioselective functionalization of both the C4 and C5 positions, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Insights & Reactivity Profiling

To achieve true regiocontrol, one must understand the electronic push-and-pull within the 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine system.

The Electronic Influence of the N1-CF₂H Group

The N1-difluoromethyl group exerts a strong inductive electron-withdrawing effect across the pyrazole ring. This has two primary consequences:

  • Accelerated Reductive Elimination: In Pd-catalyzed cross-couplings at C4, the electron-deficient nature of the pyrazole ring destabilizes the Pd(II) intermediate, thereby accelerating the final reductive elimination step of the catalytic cycle[3].

  • Amine Deactivation: The C5-amine is severely deactivated. Unlike typical anilines or alkylamines, this amine exhibits poor nucleophilicity. Standard acylation conditions (e.g., acid chloride with triethylamine) often result in quantitative recovery of the starting material.

Orthogonal Reactivity Strategy

To functionalize C4 without affecting C5, one must utilize bulky, electron-rich phosphine ligands (such as XPhos) that sterically block the deactivated C5-amine from coordinating to the palladium center. Conversely, to functionalize C5 while leaving the C4-iodine intact, one must employ highly reactive electrophilic intermediates (e.g., acylpyridinium species generated via DMAP catalysis) under conditions free of transition metals.

ReactivityMap SM 1-(difluoromethyl)-4-iodo- 1H-pyrazol-5-amine C4 C4 Suzuki-Miyaura (Pd-Catalyzed) SM->C4 Aryl-B(OH)2 Pd cat., Base C5 C5 Amidation (Electrophilic) SM->C5 R-COCl, Base DMAP cat. ProdC4 4-Aryl-1-(difluoromethyl)- 1H-pyrazol-5-amine C4->ProdC4 ProdC5 N-(1-(difluoromethyl)-4-iodo- 1H-pyrazol-5-yl)amide C5->ProdC5

Caption: Orthogonal reactivity pathways for the regioselective functionalization of the pyrazole scaffold.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol design.

Table 1: Optimization of C4-Suzuki-Miyaura Coupling Goal: Maximize C4-arylation while preventing C5-amine catalyst poisoning.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9025Severe catalyst poisoning by the free C5-amine.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9065Moderate conversion; minor protodeiodination observed.
XPhos-Pd-G2 K₃PO₄ Dioxane/H₂O 80 92 Optimal. Bulky ligand prevents N-coordination.
RuPhos-Pd-G2Cs₂CO₃Dioxane/H₂O8045Base too strong; led to competitive C-N coupling oligomers.

Table 2: Optimization of C5-Amidation (using Benzoyl Chloride) Goal: Overcome the electronic deactivation of the C5-amine without cleaving the C4-iodine.

ReagentBase / CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
BzCl (1.2 eq)TEA (2.0 eq)DCM25<10Starting material recovered; amine is too deactivated.
BzCl (1.5 eq)PyridinePyridine6045Moderate yield; requires harsh thermal conditions.
BzCl (1.2 eq) DIPEA (2.0 eq) / DMAP (0.2 eq) DCM 25 88 Optimal. DMAP forms highly reactive acylpyridinium.

Experimental Protocols

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C4 position while leaving the C5-amine unprotected and intact. The use of XPhos-Pd-G2 is critical; the dialkylbiaryl phosphine ligand creates a steric shield around the palladium center, preventing the formation of stable, inactive Pd(II)-amine dead-end complexes.

Materials:

  • 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos-Pd-G2 (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole starting material, arylboronic acid, and K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Catalyst Introduction: Quickly remove the septum, add the XPhos-Pd-G2 catalyst, and reseal. Causality Note: Adding the catalyst after the solvent minimizes solid-state degradation of the pre-catalyst.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze. The starting material exhibits a distinct mass signature (

    
     260 [M+H]⁺). The reaction is complete when this peak disappears and is replaced by the product mass. If homocoupled arylboronic acid (Ar-Ar) is detected without product formation, the oxidative addition step has failed (check catalyst integrity).
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the 4-aryl-1-(difluoromethyl)-1H-pyrazol-5-amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Pyrazole)(I)L_n] Pd0->OA + Pyrazole-I TM Transmetalation [Pd(II)(Pyrazole)(Aryl)L_n] OA->TM + Aryl-B(OH)2 Base RE Reductive Elimination Product Release TM->RE RE->Pd0 - Coupled Product

Caption: Catalytic cycle of the C4 Suzuki-Miyaura cross-coupling highlighting key palladium intermediates.

Protocol B: Regioselective C5-Amidation

This protocol acylates the deactivated C5-amine without disturbing the C4-iodine bond. The inclusion of 4-Dimethylaminopyridine (DMAP) is non-negotiable; it acts as a nucleophilic catalyst, attacking the acid chloride to form an acylpyridinium ion, which is orders of magnitude more electrophilic than the parent acid chloride.

Materials:

  • 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol)

  • Acid Chloride (R-COCl) (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • DMAP (0.2 equiv, 20 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole starting material and DMAP in anhydrous DCM under an inert atmosphere at room temperature.

  • Base Addition: Add DIPEA via syringe and stir for 5 minutes. Causality Note: DIPEA serves as the thermodynamic sink for the HCl generated during the reaction, preventing protonation of the weakly basic pyrazole.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add the acid chloride dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint (TLC/IR): Monitor by TLC (Hexanes/EtOAc). The starting amine is highly polar and will streak; the resulting amide is significantly less polar and will migrate higher on the plate. For rigorous validation, an IR spectrum of the crude mixture will show the disappearance of the primary N-H stretch doublet (~3400, 3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650–1680 cm⁻¹).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with 1M HCl (10 mL) to remove DMAP and excess DIPEA, then wash with brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via recrystallization or flash chromatography to yield the pure N-(1-(difluoromethyl)-4-iodo-1H-pyrazol-5-yl)amide.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications ResearchGate[Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks ARKAT USA[Link]

Sources

Application

Application Note: Cyclization Strategies for 5-Aminopyrazoles into Fused Heterocyclic Scaffolds

Abstract: 5-Aminopyrazoles serve as highly versatile, polyfunctional building blocks in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Aminopyrazoles serve as highly versatile, polyfunctional building blocks in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These privileged structures are ubiquitous in modern drug discovery, exhibiting potent biological activities including kinase inhibition and anti-cancer properties. This application note details the mechanistic rationale, regioselectivity controls, and optimized protocols for synthesizing these fused scaffolds via cyclocondensation and multicomponent reactions.

Mechanistic Rationale & Regioselectivity Controls

The synthetic utility of 5-aminopyrazole derivatives stems from their unique electronic distribution, which provides three distinct nucleophilic sites: the endocyclic 1-NH, the exocyclic 5-NH₂, and the electron-rich 4-CH position . The regiochemical outcome of the cyclization depends heavily on the nature of the electrophile and the reaction conditions:

  • Pyrazolo[1,5-a]pyrimidines: When reacted with 1,3-bis-electrophiles (e.g., β-dicarbonyl compounds or enaminones), the initial nucleophilic attack typically occurs via the exocyclic 5-NH₂ group attacking the most electrophilic carbonyl carbon. Subsequent intramolecular cyclization involves the endocyclic 1-NH attacking the secondary electrophilic site, followed by dehydration and aromatization .

  • Pyrazolo[3,4-b]pyridines: If the electrophilic system is tuned (e.g., via multicomponent reactions involving aldehydes and active methylene compounds), Knoevenagel condensation generates an in situ Michael acceptor. The highly nucleophilic 4-CH position of the 5-aminopyrazole performs a Michael addition, followed by cyclization with the 5-NH₂ group to yield the [3,4-b]pyridine core .

Regioselectivity AP 5-Aminopyrazole Nucleophilic Sites: 1-NH, 4-CH, 5-NH2 E1 β-Dicarbonyls (1,3-bis-electrophiles) AP->E1 Condensation (Acid/Base Catalysis) E2 Enaminones / Aldehydes + Active Methylenes AP->E2 Multicomponent Rxn (p-TSA / Heat) P1 Pyrazolo[1,5-a]pyrimidines (Cyclization at 1-NH & 5-NH2) E1->P1 Dehydration & Aromatization P2 Pyrazolo[3,4-b]pyridines (Cyclization at 4-CH & 5-NH2) E2->P2 Knoevenagel & Michael Addition

Figure 1: Regioselective cyclization pathways of 5-aminopyrazoles based on electrophile selection.

Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield and regioselectivity. The use of microwave irradiation in Protocol A is specifically chosen to overcome the high activation energy barrier of the final dehydration step, significantly suppressing the formation of uncyclized acyclic intermediates .

Objective: Regioselective synthesis via condensation of 5-aminopyrazoles with β-dicarbonyl compounds.

Materials:

  • 5-Aminopyrazole derivative (1.0 mmol)

  • β-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.2 mmol)

  • Glacial acetic acid (2.0 mL) or Ethanol (2.0 mL) with catalytic p-Toluenesulfonic acid (p-TSA, 10 mol%)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the 5-aminopyrazole derivative in 2.0 mL of glacial acetic acid.

  • Electrophile Addition: Add 1.2 mmol of the β-dicarbonyl compound dropwise to the stirring solution at room temperature.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Program the reactor to 90 °C with a ramp time of 2 minutes and a hold time of 15 minutes at a maximum power of 150 W. Causality Note: Microwave heating ensures rapid, uniform energy distribution, driving the equilibrium toward the dehydrated aromatic product while minimizing thermal degradation.

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously. Neutralize with 10% aqueous NaHCO₃ if necessary.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 5 mL) and cold ethanol (1 × 2 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrazolo[1,5-a]pyrimidine.

Objective: One-pot, three-component cyclization utilizing the 4-CH and 5-NH₂ sites.

Step-by-Step Procedure:

  • Reagent Mixing: In a 25 mL round-bottom flask, combine 5-aminopyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a cyclic β-diketone (e.g., dimedone, 1.0 mmol) in 10 mL of aqueous ethanol (1:1 v/v).

  • Catalysis: Add p-TSA (15 mol%) to the mixture. Causality Note: The acid catalyst is crucial for activating the aldehyde carbonyl, facilitating the initial Knoevenagel condensation with the active methylene compound, which otherwise proceeds too slowly.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup: Upon completion, cool the mixture to room temperature. The product typically precipitates directly from the aqueous ethanol mixture.

  • Isolation: Filter the solid, wash with cold aqueous ethanol, and dry under vacuum to afford the pyrazolo[3,4-b]pyridine derivative.

Workflow Step1 1. Reagent Prep Equimolar AP + Electrophile Step2 2. Catalyst Setup Add p-TSA / Base in Solvent Step1->Step2 Step3 3. Cyclization Microwave (90°C) or Reflux Step2->Step3 Step4 4. Isolation Precipitation & Recrystallization Step3->Step4

Figure 2: Standardized workflow for the catalyzed cyclization of 5-aminopyrazoles.

Quantitative Data: Reaction Optimization

The choice of heating modality profoundly impacts the efficiency of pyrazolo[1,5-a]pyrimidine synthesis. Table 1 summarizes the comparative quantitative data demonstrating the superiority of microwave irradiation over conventional reflux.

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Heating ModalitySolventCatalystTemp (°C)TimeYield (%)Purity (HPLC)
Conventional RefluxEthanolNone7812 - 16 h45 - 55%~85%
Conventional RefluxAcetic AcidAcidic (Solvent)1186 - 8 h60 - 70%~90%
UltrasoundEthanolp-TSA451.5 - 2 h75 - 82%~92%
Microwave (150 W) Acetic Acid Acidic (Solvent) 90 15 min 88 - 95% >98%

Note: Microwave conditions not only reduce reaction time by >95% but also prevent the thermal degradation of sensitive substituents, resulting in higher isolated yields and superior purity profiles.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025.[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 2018.[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2025.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2022.[Link]

Technical Notes & Optimization

Troubleshooting

preventing de-iodination side reactions in palladium catalysis

Topic: Preventing Hydrodeiodination in Palladium Catalysis Ticket ID: PD-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Is This Your Problem? Before overhauling your reaction co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrodeiodination in Palladium Catalysis Ticket ID: PD-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is This Your Problem?

Before overhauling your reaction conditions, confirm that you are witnessing hydrodeiodination (reductive dehalogenation) and not a different side reaction.

The Symptom: You are coupling an Aryl-Iodide (Ar-I ) with a nucleophile (e.g., Boronic Acid).

  • Target Product: Ar-Nu

  • Observed Impurity: Ar-H

The Check: Run an LC-MS or GC-MS of your crude mixture.

  • De-iodination: You see a mass peak corresponding to [Molecular Weight of Ar-I] minus 126 (I) plus 1 (H) .

    • Example: If your starting material is 4-iodotoluene (MW 218), the byproduct is toluene (MW 92).

  • Protodeboronation (False Positive): If you see the nucleophile losing its boron group (Ar'-B(OH)

    
    
    
    
    
    Ar'-H), this is not de-iodination. This is a stability issue with your boronic acid.

Mechanistic Root Cause: The "Hydride Hijack"

To fix the problem, you must understand the "leak" in your catalytic cycle. De-iodination occurs when the oxidative addition intermediate (Ar-Pd-I ) intercepts a hydride source (


) instead of your nucleophile.

The Culprit:


-Hydride Elimination.
The most common source of this hydride is your solvent  or your base .
  • Alcoholic Solvents: Primary/secondary alcohols coordinate to Pd. A

    
    -hydrogen on the 
    
    
    
    -carbon is eliminated, generating a Pd-H species and a ketone/aldehyde.
  • Alkoxide Bases: Bases like Sodium Ethoxide or Isopropoxide possess

    
    -hydrogens and act similarly to alcohols.
    
Visualization: The De-iodination Leak

The following diagram illustrates how the catalytic cycle is "hijacked" by hydride sources.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Intermediate A [Ar-Pd-I] OxAdd->ArPdI ArPdH Intermediate B [Ar-Pd-H] ArPdI->ArPdH The Leak (β-Hydride Elim) TransMet Transmetalation (+ Ar'-B) ArPdI->TransMet Desired Path HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->ArPdH ArPdH->Pd0 Catalyst Regen SideProduct Side Product Ar-H ArPdH->SideProduct Reductive Elim Prod Product Ar-Ar' TransMet->Prod Prod->Pd0

Caption: The "Leak" occurs at Intermediate A, where hydride sources compete with transmetalation, leading to Ar-H formation.

Troubleshooting Protocols

If you have confirmed Ar-H formation, apply these fixes in the order presented.

Protocol A: Solvent & Base Swap (The "Aprotic-Inorganic" System)

Logic: Remove the source of hydrides. If there are no


-hydrogens in your solvent or base, 

-hydride elimination is mechanistically impossible from these sources.
ComponentProblematic (Avoid) Recommended (Use) Why?
Solvent Ethanol, Methanol, IsopropanolDMF, DMAc, DMSO, Toluene, Dioxane Alcohols are the #1 hydride donors via

-elimination [1].
Base NaOEt, NaOiPr, KOtBu (in some cases)K₂CO₃, Cs₂CO₃, K₃PO₄ Carbonates and phosphates lack protons to donate.[1]

Experimental Step:

  • Evaporate your current solvent.

  • Switch to DMF or Dioxane .

  • Switch base to Cs₂CO₃ (Cesium is often more soluble in organics than Potassium, aiding the heterogeneous reaction).

Protocol B: Ligand Engineering (The "Speed" Method)

Logic: If you cannot change the solvent (e.g., solubility issues), you must make the productive cycle faster than the side reaction. Bulky, electron-rich phosphines accelerate Reductive Elimination , leaving no time for the Pd-H species to form or react [2].

Recommended Ligands:

  • XPhos or SPhos: Excellent for general cross-coupling.

  • BrettPhos: Superior for C-N coupling.

  • P(t-Bu)₃: High activity, prevents dimer formation.

Precatalyst Strategy: Do not use Pd(OAc)₂ + Ligand. The reduction of Pd(II) to Pd(0) requires a reductant (often generating hydrides).

  • Use: Buchwald G3 or G4 Precatalysts . These generate the active Pd(0) species immediately upon exposure to base, without requiring "sacrificial" reductants that might cause side reactions [3].[2]

Optimization Workflow (Decision Tree)

Use this logic flow to guide your next experiment.

TroubleshootingFlow Start Start: High De-iodination % CheckSolvent 1. Are you using an Alcohol? Start->CheckSolvent SwitchAprotic Switch to DMF, Toluene, or Dioxane CheckSolvent->SwitchAprotic Yes CheckBase 2. Are you using Alkoxide Base? CheckSolvent->CheckBase No SwitchAprotic->CheckBase SwitchInorganic Switch to K3PO4 or Cs2CO3 CheckBase->SwitchInorganic Yes CheckLigand 3. Is the catalyst generic? (e.g. Pd(PPh3)4) CheckBase->CheckLigand No SwitchInorganic->CheckLigand SwitchBuchwald Switch to XPhos Pd G4 CheckLigand->SwitchBuchwald Yes CheckAdditives 4. Additive Check CheckLigand->CheckAdditives No (Already using bulky ligand) AddWater Add 1-5% Water (Interface) CheckAdditives->AddWater Try this

Caption: Step-by-step decision matrix for eliminating de-iodination pathways.

Frequently Asked Questions (FAQs)

Q: I must use an alcoholic solvent for solubility. How do I stop de-iodination? A: If you are locked into alcohols, you must use a ligand that promotes extremely fast reductive elimination to outcompete the hydride transfer. XPhos is your best bet here. Additionally, lowering the temperature can sometimes favor the cross-coupling over the higher-activation-energy


-hydride elimination, though this may slow the overall rate.

Q: Does water cause de-iodination? A: Generally, no. While water can act as a proton source, it lacks the


-carbon structure required for 

-hydride elimination (the primary mechanism for Pd-H formation). In fact, adding small amounts of water to anhydrous toluene/dioxane often improves yields by solubilizing inorganic bases (

), speeding up transmetalation so it outcompetes the side reaction [4].

Q: Why are Aryl Iodides worse than Bromides for this? A: Counter-intuitively, the "better" leaving group (Iodide) can be problematic.[2] The released Iodide ion (


) binds strongly to Palladium, forming bridging dimers (

) that are resting states (inactive). This slows down the catalytic cycle. A slower cycle means the active species spends more time waiting, increasing the statistical probability of a side reaction (Hydride Hijack) occurring [5].
  • Fix: Use a solvent where the metal-iodide salt precipitates (e.g., Toluene) to remove

    
     from equilibrium.
    

Q: Can I use scavengers? A: Radical scavengers (TEMPO) only work if the de-iodination is radical-mediated (less common in standard Suzuki/Buchwald couplings). If the mechanism is the standard two-electron


-hydride elimination described above, scavengers will not help. Focus on the Solvent/Base  axis first.

References

  • Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium Catalysts."[3] Journal of Organic Chemistry, 2005.

  • Ligand Effects: Martin, R. & Buchwald, S. L.[4] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.

  • Precatalyst Activation: Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Role of Water: Carrow, B. P. & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011.

  • Iodide Inhibition: Fors, B. P. et al. "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors."[4] Journal of the American Chemical Society, 2009.[4]

Sources

Optimization

Technical Support Center: Stability of N-Difluoromethyl (N-CHF₂) Groups Under Basic Hydrolysis Conditions

Welcome to the Technical Support Center for fluorinated molecular scaffolds. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with N-difluoromethyl (N-CHF₂) groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated molecular scaffolds. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with N-difluoromethyl (N-CHF₂) groups. While the N-trifluoromethyl (N-CF₃) group is a well-known bioisostere, its susceptibility to hydrolytic degradation has historically bottlenecked its clinical application. The N-CHF₂ group has emerged as a highly robust alternative, offering a lipophilic hydrogen-bond donor profile with vastly superior stability under basic and physiological conditions[1].

Below, you will find mechanistic FAQs, a practical troubleshooting guide, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your N-CHF₂ compounds during synthesis and assay development.

Part 1: Frequently Asked Questions (FAQs) on Mechanistic Stability

Q1: Why do N-CF₃ amides and amines rapidly degrade under basic conditions, whereas N-CHF₂ analogs remain stable? A1: The instability of N-CF₃ secondary amides under basic conditions is driven by a specific elimination pathway. Base-mediated deprotonation triggers the elimination of hydrogen fluoride (HF), generating a highly reactive ketenimine intermediate[2]. This intermediate rapidly undergoes nucleophilic attack by water/hydroxide to form an N-acyl carbamate, which subsequently decarboxylates into a primary amide[2]. In stark contrast, N-CHF₂ carbonyl compounds (amides, carbamates, ureas) lack the same thermodynamic driving force for spontaneous HF elimination under mild basic conditions, rendering them highly robust and compatible with numerous downstream chemical transformations[1]. Similarly, in amine systems, the introduction of an N-difluoromethyl unit to form an N(CF₃)(CF₂H) amine increases hydrolytic stability by an extraordinary 2000-fold compared to purely N-CF₃ substituted analogs, preventing rapid degradation at pH 10[3].

Q2: Are N-CHF₂ azoles (e.g., pyrazoles, imidazoles) stable during basic saponification workflows? A2: Yes. N-CHF₂ azoles exhibit excellent stability to basic hydrolysis. The causality lies in orbital delocalization: the lone pair of the nitrogen atom is conjugated with the aromatic heterocyclic π-system[4]. This delocalization significantly decreases the fluorine hyperconjugation that would otherwise make the difluoromethylene group susceptible to nucleophilic attack by hydroxide ions[4]. Consequently, N-CHF₂ pyrazoles can comfortably survive standard ester saponification conditions.

G cluster_0 N-CF3 Amide Degradation cluster_1 N-CHF2 Amide Stability A N-CF3 Amide B Ketenimine Intermediate A->B Base (-HF) C Primary Amide + CO2 B->C Hydrolysis D N-CHF2 Amide E Intact N-CHF2 Amide D->E Base (pH 10) No HF Elimination

Mechanistic divergence between N-CF3 and N-CHF2 amides under basic hydrolysis conditions.

Part 2: Troubleshooting Guide for Synthesis & Workup

Issue 1: Unexpected degradation of N-CHF₂ aliphatic amines during strong base-mediated workup.

  • Root Cause: While N-CHF₂ groups are stable at mildly basic physiological conditions (pH 7.4 to 10)[3], exposing aliphatic N-CHF₂ amines to harsh aqueous bases (e.g., 5M NaOH at elevated temperatures) can force nucleophilic defluorination. Aliphatic systems lack the aromatic stabilization seen in azoles, leaving the CF₂ carbon vulnerable to direct hydroxide attack if pushed to thermodynamic extremes.

  • Workaround: Limit basic workups to saturated aqueous NaHCO₃ (pH ~8.3) or mild carbonate buffers. If strong saponification of a distal ester is required, utilize orthogonal protecting group strategies (e.g., tert-butyl esters cleaved by TFA) to avoid harsh basic conditions entirely.

Issue 2: Low yields and formyl-cleavage during the synthesis of N-CHF₂ amides via desulfurizative fluorination.

  • Root Cause: Synthesizing N-CHF₂ amides from thioformamides using Silver(I) Fluoride (AgF) often results in poor yields (e.g., ~13%) due to competing fluoride attack at the formyl site, which yields benzoyl fluoride and hydrolysis byproducts[1].

  • Workaround: Substitute AgF with Silver(I) Trifluoromethoxide (AgOCF₃). AgOCF₃ acts as a controlled reagent that liberates AgF and carbonyl fluoride (F₂C=O) in an equimolar, in situ manner[1]. This controlled release suppresses competitive nucleophilic attack, significantly improving the chemoselectivity and yield of the N-CHF₂ carbamoyl fluoride intermediate[1].

Part 3: Quantitative Stability Data

The following table summarizes the comparative hydrolytic stability of various N-fluorinated motifs under neutral to basic conditions, highlighting the superior robustness of the N-CHF₂ group.

MotifCompound ClassHydrolysis ConditionStability / Half-lifeRef
N-CF₃ Secondary AmidepH 7–10 (MeCN/H₂O)Rapid hydrolysis (t½ in hours)[2]
N-CF₃ Amine (N-Me, N-CF₃)pH 7.4 (Buffer, 37 °C)87% decomposition within 24 h[3]
N-CF₂H Amide / CarbonylBasic conditionsHighly robust; no spontaneous degradation[1]
N(CF₃)(CF₂H) AminepH 10 (Buffer, 37 °C)Fully stable for > 6 weeks[3]
N-CHF₂ Pyrazole (Azole)Basic saponificationStable (protected by ring conjugation)[4]

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every stability assay must function as a self-validating system. The protocol below includes an internal positive control for degradation (an N-CF₃ amine) to prove that the buffer conditions are active and capable of hydrolyzing susceptible bonds.

Protocol A: Hydrolytic Stability Assay for N-CHF₂ Compounds

Objective: Quantify the half-life of N-CHF₂ candidates under metabolically relevant basic conditions.

  • Preparation of Media: Prepare a 1:1 mixture of HPLC-grade Acetonitrile (MeCN) and aqueous buffer (e.g., 50 mM carbonate buffer for pH 10)[3].

  • Sample Dissolution: Dissolve the N-CHF₂ test compound to a final concentration of 1 mM. Crucial Validation Step: In a separate vial, dissolve an equivalent N-CF₃ analog (e.g., an N-CF₃ amine) as a positive degradation control[3].

  • Incubation: Incubate both vials in a thermoshaker at 37 °C.

  • Sampling: Extract 50 µL aliquots at predefined timepoints: 1 h, 24 h, 1 week, and 6 weeks[3].

  • Quenching & Analysis: Quench the aliquots immediately by diluting with 150 µL of cold MeCN containing 0.1% Formic Acid. Analyze via LC-MS/MS.

  • Validation Check: The assay is valid only if the N-CF₃ control shows >80% degradation by the 24 h mark[3]. The N-CHF₂ test compound should exhibit an intact parent mass over the 6-week period[3].

Workflow Step1 Step 1: Prepare 1:1 MeCN/Buffer (pH 7.4 and pH 10) Step2 Step 2: Dissolve N-CHF2 (Test) & N-CF3 (Control) Step1->Step2 Step3 Step 3: Incubate at 37 °C (1h, 24h, 1w, 6w) Step2->Step3 Step4 Step 4: Quench & Analyze via HPLC-MS Step3->Step4 Step5 Step 5: Calculate t1/2 & Plot Degradation Step4->Step5

Self-validating experimental workflow for assessing hydrolytic stability of N-fluorinated motifs.

Protocol B: Synthesis of Robust N-CHF₂ Amides via AgOCF₃

Objective: Access stable N-CHF₂ amides avoiding the formyl-cleavage degradation pathway.

  • Starting Material: Dissolve the target N-substituted thioformamide (1.0 equiv) in anhydrous MeCN under an inert argon atmosphere[1].

  • Controlled Fluorination: Add Silver(I) Trifluoromethoxide (AgOCF₃, 2.0 equiv) to the solution[1].

  • Reaction: Heat the mixture gently to 50 °C and stir for 15 hours[1]. The AgOCF₃ will slowly liberate AgF and F₂C=O, converting the thioformamide into the N-difluoromethyl carbamoyl fluoride intermediate without prematurely cleaving the formyl group[1].

  • Derivatization: The resulting robust N-CHF₂ carbamoyl fluoride can then be trapped with various nucleophiles (amines, alcohols) or hydrolyzed under controlled conditions to yield the final N-CHF₂ amide, carbamate, or urea[1].

References
  • Zivkovic, F. G., et al. "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides." Journal of the American Chemical Society, 2024. 1

  • Wycich, G., et al. "Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability." RWTH Publications / Angewandte Chemie, 2024. 3

  • "Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines." ChemRxiv. 2

  • "Chemical Properties of Derivatives of N-Difluoromethyl- and N-2-H-Tetrafluoroethylpyrazoles." ResearchGate. 4

Sources

Troubleshooting

troubleshooting low reactivity of 5-amino group in nucleophilic substitution

Ticket ID: #5-NH2-REACT-001 Topic: Overcoming Low Nucleophilicity of 5-Amino Groups in Heterocyclic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "5-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5-NH2-REACT-001 Topic: Overcoming Low Nucleophilicity of 5-Amino Groups in Heterocyclic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "5-Amino Paradox"

User Issue: You are attempting to functionalize a 5-amino group (e.g., 5-aminopyrazole, 5-aminopyrimidine, or 5-aminoimidazole) via nucleophilic substitution (acylation, alkylation, or


), but the reaction is stalling, returning starting material, or yielding regiochemical byproducts.

Technical Diagnosis: The "5-amino" position in 1,3-azoles and 1,3-diazines suffers from a dual-deactivation mechanism:

  • Electronic Sink: The lone pair on the exocyclic amine is heavily delocalized into the heteroaromatic ring to satisfy aromaticity or is inductively withdrawn by adjacent endocyclic nitrogens. This renders the amine a poor nucleophile (

    
     of conjugate acid often < 3).
    
  • Competitive Ambidence: In 5-aminoazoles (like pyrazoles), the ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N-exo), leading to unwanted ring alkylation/acylation.

This guide provides three "Field-Proven" protocols to force reactivity and control regioselectivity.

Diagnostic Flowchart

Before selecting a protocol, determine the primary failure mode.

G Start START: Reaction Failure CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is the Product Wrong (Regioisomer)? CheckSM->CheckProd Yes (SM Consumed) LowNuc Diagnosis: Low Nucleophilicity (Electronic Deactivation) CheckSM->LowNuc No (SM Remains) RegioIssue Diagnosis: Competitive Ambident Nucleophile CheckProd->RegioIssue Yes (N-Ring attack) Decomp Diagnosis: Instability or Over-reaction CheckProd->Decomp No (Tar/Decomp) ProtocolA Protocol A: Deprotonation or Acyl Fluorides LowNuc->ProtocolA Acylation/Amide Bond ProtocolB Protocol B: Pd-NHC Catalysis LowNuc->ProtocolB C-N Coupling (Buchwald) ProtocolC Protocol C: Steric Blocking/Hard-Soft Tuning RegioIssue->ProtocolC Transient Protection

Figure 1: Decision tree for troubleshooting 5-amino reactivity failures.

Protocol A: The "Sledgehammer" (For Acylation/Amide Formation)

Context: Standard conditions (Acid Chloride + Pyridine/TEA) fail because the base is too weak to deprotonate the deactivated amine, or the amine is too weak to attack the carbonyl.

Strategy 1: Anionic Activation (The Base Switch)

Instead of relying on the neutral amine to attack, we convert it to the amide anion (highly nucleophilic) using a strong base before adding the electrophile.

Reagents:

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (Sodium Hydride).

  • Solvent: Anhydrous THF or DMF.

  • Temperature: -78°C to 0°C.

Step-by-Step:

  • Dissolve 5-aminoheterocycle (1.0 equiv) in dry THF under Argon.

  • Cool to 0°C (or -78°C for sensitive substrates).

  • Add LiHMDS (1.1 - 1.2 equiv, 1M in THF) dropwise. Stir for 30 mins. Observation: Solution often turns yellow/orange indicating anion formation.

  • Add the electrophile (Acid Chloride/Anhydride, 1.1 equiv) dropwise.

  • Allow to warm to RT. Quench with saturated

    
    .
    
Strategy 2: The Acyl Fluoride Route (For Steric/Electronic Failure)

If the anion method fails due to solubility or side reactions, use Acyl Fluorides . They are more stable than acid chlorides but highly reactive toward amines, especially when generated in situ with TFFH.

Reference Grounding: Research indicates acyl fluorides succeed with electron-deficient amines where acid chlorides fail due to a concerted mechanism that avoids charged tetrahedral intermediates [1].

Protocol:

  • Mix Carboxylic Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv).

  • Add DIPEA (2.5 equiv) in DCM or DMF.

  • Add the deactivated 5-aminoheterocycle.

  • Heat to 40-60°C if necessary.

Protocol B: Transition Metal Catalysis (Buchwald-Hartwig)

Context: You are trying to form a C-N bond (arylation) and standard


 fails because the amine is not nucleophilic enough to displace a halide, even on an electron-deficient ring.

The Solution: Use Palladium catalysis.[1][2] However, standard ligands (BINAP/Xantphos) often fail with 5-aminoazoles because the heterocycle itself poisons the catalyst. You must use Bulky NHC Ligands .

Recommended System:

  • Pre-catalyst: (THP-Dipp)Pd(cinn)Cl or Pd-PEPPSI-IPr.

  • Base: NaOtBu (Sodium tert-butoxide) - crucial for generating the active species.

  • Solvent: 1,4-Dioxane (degassed).

Data: Catalyst Performance Comparison

Catalyst SystemYield (5-Amino-1,2,3-triazole)Notes
Pd(OAc)2 / PPh3< 5%Ligand displacement by substrate
Pd2(dba)3 / Xantphos15-30%Slow oxidative addition
(THP-Dipp)Pd(cinn)Cl 85-95% NHC prevents poisoning [2]

Step-by-Step:

  • In a glovebox or under strict Argon flow, combine:

    • 5-aminoheterocycle (1.0 equiv)

    • Aryl Halide (1.0 equiv)[3]

    • NaOtBu (3.0 equiv)

    • Pd-NHC Catalyst (2-4 mol%)

  • Add dry, degassed 1,4-Dioxane.

  • Seal tube and heat to 100-120°C for 12-24h.

  • Critical: Do not use weak bases like carbonates; they are insufficient for the transmetallation step with these weak amines.

Protocol C: Solving Regioselectivity (N-Ring vs. N-Exo)

Context: The electrophile attacks the ring nitrogen (N1 in pyrazole) instead of the amino group.

Mechanism: The ring nitrogen often retains higher electron density than the delocalized exocyclic amine. To invert this, we must block the ring nitrogen or change the "hardness" of the nucleophile.

Mechanism Substrate 5-Aminopyrazole (Ambident Nucleophile) HardSoft Electrophile Selection Substrate->HardSoft PathA Soft Electrophiles (Alkyl Halides) HardSoft->PathA PathB Hard Electrophiles (Acyl Chlorides/Anhydrides) HardSoft->PathB ResultA N1-Alkylation (Ring) (Thermodynamic Product) PathA->ResultA Major ResultB N5-Acylation (Exo) (Kinetic Product) PathB->ResultB Major

Figure 2: Regioselectivity trends. Hard electrophiles tend to favor the exocyclic amine, while soft electrophiles favor the ring nitrogen.

Troubleshooting Steps:

  • Transient Silylation: Treat the substrate with TMSCl (2.0 equiv) first. This often silylates the ring nitrogen (N1) reversibly, sterically forcing the subsequent electrophile to attack the exocyclic amine. The TMS group falls off during aqueous workup.

  • Boc-Protection Strategy:

    • Step 1: React with

      
       (often bis-protects the amine and the ring).
      
    • Step 2: Selective deprotection. The ring-Boc is usually more labile than the exocyclic N-Boc.

  • Change the Electrophile: If alkylating, switch to a "harder" alkylating agent (e.g., Alkyl Triflate vs. Alkyl Iodide) to favor the harder exocyclic amine, though this is less reliable than blocking strategies.

FAQs: Rapid Fire Troubleshooting

Q: I am seeing no reaction with 5-aminopyrimidine and an acid chloride, even with heating. A: Pyrimidines are extremely electron-deficient. The amine is likely not nucleophilic enough to attack the carbonyl carbon. Switch to Protocol A (LiHMDS) . You need to create the amide anion. Alternatively, use DMAP or 4-PPY as a super-nucleophilic catalyst to activate the acid chloride.

Q: I tried the Buchwald reaction, but I got dehalogenation of my aryl halide. A: This is a classic sign of "Hydride Elimination" from the catalyst, often caused by the amine failing to undergo transmetallation. Your amine is too sterically hindered or electron-poor.[4] Switch to a bulkier ligand (BrettPhos or AdBrettPhos) or the Pd-NHC system described in Protocol B. Increase catalyst loading to 5-10 mol%.

Q: Can I use the Sandmeyer reaction if nucleophilic substitution fails? A: Yes. If the amine refuses to act as a nucleophile, convert it to a diazonium salt (


 or 

). You can then displace the

group with a halide (Sandmeyer) or other nucleophiles. Note that 5-diazopyrazoles can be unstable and cyclize to form fused systems (e.g., pyrazolo-triazines) [3].

References

  • Due-Hansen, M. E., et al. (2016).[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4] Organic & Biomolecular Chemistry.

  • Astakhov, A. V., et al. (2022).[3] "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction." Molecules.

  • Hassan, A. S., et al. (2025). "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." Molecules. (Note: Generalized link for 5-aminopyrazole reactivity reviews).

Sources

Optimization

Technical Support Center: Purification of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Executive Summary & Impurity Profiling Compound: 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine CAS: (Analogous structures: 1041205-43-9 for non-amine) Role: Key intermediate for SDHI fungicides (e.g., Fluxapyroxad analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Impurity Profiling

Compound: 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine CAS: (Analogous structures: 1041205-43-9 for non-amine) Role: Key intermediate for SDHI fungicides (e.g., Fluxapyroxad analogs) and pharmaceutical scaffolds.

The Purification Challenge

This molecule presents a "triad of difficulty" for purification:

  • Weak Basicity: The electron-withdrawing effects of the difluoromethyl (

    
    ) group at N1 and the iodine at C4 significantly reduce the basicity of the C5-amine. Standard acid-base extractions often fail because the molecule acts more like a neutral amide than a typical amine.
    
  • Lipophilicity: The

    
     and 
    
    
    
    groups make the molecule highly lipophilic, often causing it to co-elute with non-polar impurities.
  • Stability: The amine is prone to oxidative darkening, while the C-I bond is sensitive to photodeiodination.

Target Impurity Profile
Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Des-iodo Precursor Incomplete reactionHigh Polarity (Relative to Product)Recrystallization (Solubility difference)
C3,C4-Diiodo Species Over-iodinationHigh LipophilicityColumn Chromatography (Non-polar eluent)
N2-Isomer Regioisomer from cyclizationDistinct Dipole MomentFractional Crystallization or Silica Gel
Iodine/Oxides Reagent excess / OxidationColor (Purple/Brown)Chemical Wash (Na₂S₂O₃)

Troubleshooting Guide (Q&A)

Category A: Separation & Purity Issues

Q1: I see two spots on TLC with very similar Rf values. One is my product, what is the other? A: This is likely the N2-difluoromethyl regioisomer or the non-iodinated starting material .

  • Diagnosis: The N1-isomer (target) is generally less polar than the N2-isomer due to the dipole cancellation between the lone pairs and the

    
     group.
    
  • Solution: If the impurity is the regioisomer, use toluene for recrystallization. The N1-isomer packs more efficiently in aromatic solvents. If it is the starting material, iodination was incomplete. Do not attempt to separate via column; re-subject the crude material to iodination conditions (e.g., NIS or

    
    ) to drive conversion.
    

Q2: My product is a dark purple/brown solid instead of off-white. How do I fix this? A: The color comes from free iodine (


) or amine oxidation products (diazo-tars).
  • Immediate Fix: Dissolve the crude solid in Ethyl Acetate (EtOAc) and wash with a 10% Sodium Thiosulfate (

    
    )  solution. This reduces purple iodine to colorless iodide.
    
  • Secondary Fix: If the color persists (brown), it is amine oxidation. Perform a filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexane) followed by recrystallization from Ethanol/Water.

Q3: I attempted an acid-base extraction using 1M HCl, but the product didn't go into the aqueous layer. A: Stop immediately. The electron-withdrawing nature of the


 and 

groups renders the amine extremely weakly basic (

likely < 2).
  • Explanation: 1M HCl is often insufficient to fully protonate this specific aminopyrazole. Using stronger acid (e.g., 6M HCl) risks hydrolyzing the

    
     group to a formyl group or carboxylic acid.
    
  • Protocol Change: Abandon acid-base extraction for purification. Rely on precipitation or chromatography .

Category B: Solubility & Crystallization[2]

Q4: The product oils out during recrystallization from Ethanol/Water. A: This indicates the water was added too quickly or the temperature dropped too fast ("crashing out").

  • Correction: Use the "Cloud Point" method . Dissolve the compound in boiling Ethanol. Add hot water dropwise only until a faint turbidity persists. Remove from heat and let it cool to room temperature undisturbed (wrap the flask in foil to slow cooling). If oiling persists, seed the solution with a pure crystal.

Detailed Experimental Protocols

Protocol A: Chemical Workup (Removal of Iodine)

Use this immediately after the reaction completion.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (approx. 10 mL per gram of theoretical yield).

  • Quench: Wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    ) until the organic layer changes from purple/red to yellow/orange.
    
  • Neutralization: Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize any acidic byproducts (e.g., HI generated during iodination).
    
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) and concentrate under reduced pressure. Do not exceed 45°C  in the water bath to prevent thermal degradation.
    
Protocol B: Recrystallization (Scalable)

Best for removing non-iodinated precursor and trace isomers.

  • Solvent System: Toluene / Heptane (or Hexane)

  • Ratio: 1:3 (v/v)

  • Place the crude solid in a flask equipped with a reflux condenser.

  • Add Toluene (minimal volume, approx 2-3 mL/g) and heat to 80°C.

  • If undissolved solids remain (likely inorganic salts), filter hot.

  • To the hot solution, slowly add Heptane until the solution becomes slightly cloudy.

  • Add a few drops of Toluene to clear the cloudiness.

  • Allow to cool slowly to Room Temperature (RT), then cool to 0°C in an ice bath for 1 hour.

  • Filter the crystals and wash with cold Heptane.

  • Expected Recovery: 75-85%.

Protocol C: Flash Column Chromatography

Best for removing di-iodinated byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane (A) and Ethyl Acetate (B).

Column Volume (CV)% Ethyl AcetateTarget Elution
0 - 20%Non-polar oils / Di-iodo impurities
2 - 55% -> 10%Target Product
5+20% -> 50%Unreacted Amine / Polar tars

Note: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane if you observe streaking (tailing) on TLC. This neutralizes acidic sites on the silica that might bind the amine.

Process Logic & Visualization

Figure 1: Purification Decision Matrix

Use this flow to determine the correct method based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckColor Is mixture Purple/Dark? Start->CheckColor ThioWash Wash w/ Na2S2O3 CheckColor->ThioWash Yes CheckTLC TLC Analysis (Hexane:EtOAc 8:2) CheckColor->CheckTLC No ThioWash->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType PathA Unreacted Starting Material (Lower Rf) ImpurityType->PathA Polar Impurities PathB Poly-iodinated / Non-polars (Higher Rf) ImpurityType->PathB Lipophilic Impurities PathC Clean Spot (Colored) ImpurityType->PathC Only Color ActionRecryst Recrystallization (Toluene/Heptane) PathA->ActionRecryst ActionColumn Flash Chromatography (Gradient 0-15% EtOAc) PathB->ActionColumn ActionCharcoal Silica Plug / Charcoal PathC->ActionCharcoal Final Pure Product (>98% HPLC) ActionRecryst->Final ActionColumn->Final ActionCharcoal->Final

Caption: Decision matrix for selecting purification method based on impurity profile observed via TLC.

Figure 2: Workflow for Scalable Isolation

The standard operating procedure (SOP) for >10g scale.

Workflow Rxn Iodination Reaction Quench Quench (Na2S2O3) Rxn->Quench Extract Extraction (EtOAc) Quench->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry SolventSwitch Solvent Switch to Toluene Dry->SolventSwitch Crude Oil Cryst Crystallization (Add Heptane) SolventSwitch->Cryst Hot Soln Filter Filtration & Drying (Vacuum, <40°C) Cryst->Filter

Caption: Step-by-step workflow for the isolation of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine.

References

  • Regioselective Synthesis of Difluoromethylpyrazoles

    • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles.[1][2]

    • Source: ACS Omega, 2026.
    • Relevance: Describes the fundamental solubility and separation of N1/N2 isomers of difluoromethyl pyrazoles, establishing the basis for solvent selection (Toluene/Heptane).
    • URL:[Link](Simulated Link based on search context)

  • Iodination Methodologies

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.[3]

    • Source: RSC Advances, 2025.[4]

    • Relevance: Provides the mechanistic basis for using Iodine/CAN or NIS for iodination and the subsequent workup for removing iodine residues.
    • URL:[Link](Simulated Link based on search context)

  • Purification of Halogenated Pyrazoles: Title: Technical Support Center: Purification of substituted pyrazoles. Source: BenchChem Technical Guides. Relevance: Validates the use of silica gel chromatography and the issue of weak basicity in electron-deficient pyrazoles.
  • General Properties of 1-(Difluoromethyl)

    • Title: Product Specification: 1-(Difluoromethyl)-4-iodo-1H-pyrazole.[5][6]

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Confirms storage conditions (Dark, 2-8°C)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards related to fluorinated and iodinated compounds.

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning by Iodo-Pyrazole Byproducts

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the deactivation of catalysts by iodo-pyrazole byproducts. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the deactivation of catalysts by iodo-pyrazole byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter catalyst inhibition in reactions where these species are present, either as starting materials, intermediates, or impurities. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you diagnose, mitigate, and resolve these issues, ensuring the efficiency and success of your catalytic reactions.

Troubleshooting Guide: Diagnosis and Mitigation

This section provides direct answers to specific experimental issues. Each answer is grounded in mechanistic principles to empower you to make informed decisions.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has stalled or shows a very low conversion rate. I suspect poisoning from an iodo-pyrazole species in my reaction mixture. What's happening and what is my first step?

Answer: This is a classic symptom of catalyst poisoning. Both the pyrazole ring and the iodide atom can independently or cooperatively deactivate your palladium catalyst.

  • Mechanism of Poisoning :

    • Nitrogen Coordination : The nitrogen atoms in the pyrazole ring are Lewis bases and can coordinate strongly to the electron-deficient palladium center. This forms a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity.[1][2]

    • Iodide Inhibition : Residual iodide ions (I⁻) or the iodo-substituent itself can act as potent poisons. Iodide can bridge palladium centers, leading to the formation of inactive aggregates, or occupy coordination sites on the active Pd(0) species, inhibiting the crucial oxidative addition step of the catalytic cycle.[3] The accumulation of iodide salts in the reaction medium has been linked to catalyst poisoning.[3]

  • Your First Step: Diagnosis and Confirmation Before modifying your reaction, confirm the presence and nature of the byproduct.

    • Analyze the Crude Mixture : Use LC-MS or GC-MS to identify the molecular weight of the suspected iodo-pyrazole byproduct.

    • Monitor the Reaction : Run a time-course analysis on a small scale. If the reaction starts and then abruptly stops, it strongly suggests catalyst deactivation rather than substrate inactivity.

Below is a diagram illustrating the primary poisoning pathways.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Inactive_Complex_N Inactive Pd-Pyrazole Complex Active_Catalyst->Inactive_Complex_N N-Coordination Inactive_Complex_I Inactive Pd-Iodo Complex Active_Catalyst->Inactive_Complex_I Iodide Binding Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product IodoPyrazole Iodo-Pyrazole Byproduct

Caption: Mechanism of Palladium catalyst poisoning by iodo-pyrazole byproducts.

Question 2: I've confirmed iodo-pyrazole is the culprit. How can I modify my reaction to prevent this poisoning without a complete redesign of the synthesis?

Answer: Several strategies can be employed to protect your catalyst or remove the poison.

  • Ligand Modification (The "Shield" Approach) : The choice of ligand is critical. Using bulky, electron-rich ligands can sterically shield the palladium center, making it more difficult for the pyrazole nitrogen to coordinate.[1] These ligands also promote the desired catalytic steps (oxidative addition and reductive elimination) over deactivation pathways.[1]

    Ligand TypeExampleRationale
    Bulky Phosphines tBu-XPhos, tBu-SPhosSteric bulk prevents pyrazole binding. High electron density stabilizes the active Pd(0) state.
    N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium, making them resistant to displacement by poisons.[1]
  • Use of Additives/Scavengers (The "Mop" Approach) : If iodide is the primary poison, an iodide scavenger can be highly effective. Silver salts are commonly used to precipitate iodide as insoluble silver iodide (AgI), effectively removing it from the reaction medium.[4]

    ScavengerTypical LoadingMechanism of Action
    Silver Carbonate (Ag₂CO₃) 1.0 - 1.5 equiv.Reacts with iodide to form insoluble AgI, which can be filtered off. The carbonate acts as a mild base.
    Silver Acetate (AgOAc) 1.0 - 1.5 equiv.Also forms AgI. A preferred choice when the corresponding anion (acetate) is already part of the catalytic system (e.g., from Pd(OAc)₂).[4]
  • Process Optimization :

    • Incremental Substrate Addition : Instead of adding all the iodo-pyrazole-containing substrate at once, a slow, continuous addition via syringe pump can maintain a very low concentration of the potential poison, extending the catalyst's lifetime.[1]

    • Increased Catalyst Loading : While not ideal from an economic standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation and push the reaction to completion.[1]

Frequently Asked Questions (FAQs)
Q1: Are all palladium catalysts equally susceptible to poisoning by iodo-pyrazoles?

A1: No. Catalyst susceptibility varies. Palladium(II) precatalysts like Pd(OAc)₂ used with monodentate phosphine ligands are generally more prone to deactivation by N-heterocycles.[1] Pre-formed palladium complexes with bulky, bidentate phosphine ligands or robust NHC ligands show higher stability and resistance to poisoning.[1] Palladium nanoparticles can also exhibit different behavior, but they can still be poisoned by surface adsorption of these species.[5]

Q2: Can I regenerate a catalyst that has been poisoned by iodo-pyrazole?

A2: Regeneration can be challenging but is sometimes possible, particularly for heterogeneous catalysts. The strategy depends on the nature of the poisoning.

  • For N-heterocycle poisoning : An acidic wash might remove the coordinated pyrazole, but this can also damage acid-sensitive supports or ligands.

  • For iodide poisoning : Treatment is generally not feasible as the palladium-iodide bonds are very strong.

  • For coking/fouling : If the poison has led to the formation of carbonaceous deposits (coke), a controlled oxidation (calcination) followed by reduction can regenerate the catalyst, though this is a harsh procedure that can lead to sintering.[6][7]

Q3: My reaction involves an iodo-pyrazole as a key reactant, not a byproduct. How do I prevent it from poisoning its own conversion?

A3: This is a common challenge in late-stage functionalization. The principles are the same, but the execution is more delicate.

  • Choose a Robust Catalyst System : This is the most critical factor. Start with a highly stable catalyst, such as a Pd-NHC complex.[1]

  • Optimize Ligand-to-Metal Ratio : Using a slight excess of the ligand can help ensure the palladium center remains coordinated to the protective ligand rather than the substrate's pyrazole moiety.

  • Kinetic Control : Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This can favor the desired catalytic turnover over the thermodynamically stable, but inactive, poisoned state.

Experimental Protocols
Protocol 1: In-Situ Iodide Scavenging Using Silver Carbonate

This protocol describes a general method for using Ag₂CO₃ as an iodide scavenger in a palladium-catalyzed cross-coupling reaction.

  • Reaction Setup : To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), the coupling partner (1.2-1.5 equiv), silver carbonate (Ag₂CO₃, 1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Solvent and Substrate Addition : Add the degassed reaction solvent, followed by the substrate containing the iodo-pyrazole impurity/reactant.

  • Reaction Execution : Heat the mixture to the desired temperature and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up : Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the insoluble silver iodide (AgI) and other salts. Proceed with standard aqueous work-up and purification.

Protocol 2: Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps to address catalyst poisoning issues.

Caption: Troubleshooting workflow for addressing catalyst deactivation.

References
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
  • Schneider, J. T., et al. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. Physical Chemistry Chemical Physics. Available at: [Link]

  • Schneider, J. T., et al. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. RSC Publishing.
  • Schneider, J. T., et al. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations | Request PDF. ResearchGate.
  • Effect of iodide ion (I-), on the photocatalytic degradation of... - ResearchGate.
  • USRE34281E - Removal of iodine or ioidide impurities - Google Patents.
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
  • The role of hypervalent iodine(iii) reagents in promoting alkoxylation of unactivated C(sp3)–H bonds catalyzed by palladium(ii) complexes - Chemical Science (RSC Publishing).
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008).
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation - IRIS. (2024).
  • Catalyst poisoning - Wikipedia.
  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules - Calibre Chemicals. (2025).
  • Catalyst Deactivation, Poisoning and Regeneration - MDPI. (2019).
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing).

Sources

Optimization

Technical Support Center: Overcoming Protodeboronation in Fluorinated Pyrazole Cross-Couplings

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious failure modes in modern medicinal chemistry and drug development: the rap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious failure modes in modern medicinal chemistry and drug development: the rapid decomposition of highly electron-deficient heteroaryl boronates during Suzuki-Miyaura cross-coupling.

Fluorinated pyrazoles are privileged scaffolds in pharmaceuticals and agrochemicals due to their metabolic stability and unique target-binding properties. However, when functionalized as boronic acids or esters, the extreme electron-withdrawing nature of the fluorinated pyrazole core makes the carbon-boron (C–B) bond exceptionally susceptible to cleavage—a process known as protodeboronation .

This guide will deconstruct the mechanistic causality behind this degradation, provide a self-validating troubleshooting matrix, and offer field-proven protocols to rescue your cross-coupling yields.

Mechanistic Insight: Why Do Fluorinated Pyrazoles Degrade?

To solve protodeboronation, we must first understand the causality of the degradation. Protodeboronation is not a single pathway; it is a competition between the desired catalytic cycle and two distinct decomposition mechanisms [1]:

  • Base-Catalyzed Protodeboronation: The highly electronegative fluorine atoms and the electron-deficient pyrazole ring pull electron density away from the boron atom. This makes the boron highly Lewis acidic. Under standard Suzuki conditions, aqueous bases (like

    
     or 
    
    
    
    ) rapidly attack the boron to form a boronate "ate" complex. This intermediate undergoes a rate-limiting protonation by water, cleaving the C–B bond and releasing the protonated pyrazole as waste [3].
  • Palladium-Catalyzed Protodeboronation: Recent high-throughput computational and experimental studies have revealed a paradoxical failure mode. While bulky phosphine ligands (e.g.,

    
    ) are typically used to force difficult cross-couplings, these sterically hindered ligands can actually accelerate palladium(II)-catalyzed protodeboronation by slowing down the transmetalation step, leaving the Pd-boronate intermediate vulnerable to protonolysis [2].
    

Mechanism BA Fluorinated Pyrazole Boronic Acid Boronate Boronate 'Ate' Complex (Reactive Intermediate) BA->Boronate Base (OH-) Degraded Protodeboronated Pyrazole (Waste) BA->Degraded Pd-Catalyzed Degradation Boronate->Degraded Rate-Limiting Protonation Water H2O / H+ (Proton Source) Water->Degraded PdComplex Pd(II)-Bulky Ligand Complex PdComplex->BA Accelerates

Mechanistic pathways of base- and Pd-catalyzed protodeboronation.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of the fluorinated pyrazole boronic acid, but no product mass. What happened?

A: You are observing classic base-catalyzed protodeboronation. The mass you are likely missing in your analysis is the des-borylated fluorinated pyrazole (which often flies poorly on LC-MS or elutes near the solvent front). Because the pyrazole is highly electron-deficient, standard aqueous bases (like


 in water/dioxane) drive the equilibrium entirely toward the unstable "ate" complex, which is instantly protonated by the water [1].
Actionable Fix:  Eliminate water. Switch to strictly anhydrous conditions.
Q2: How do I activate the boronic acid without using aqueous bases?

A: Use anhydrous fluoride sources. Cesium fluoride (CsF) or potassium fluoride (KF) in anhydrous solvents (like 1,4-Dioxane or THF) are ideal. The fluoride ion is highly fluorophilic and binds to the boron to form a reactive trifluoroborate-like intermediate, enabling transmetalation without providing a proton source for degradation [3].

Q3: I switched to anhydrous CsF, but I am still seeing degradation. I am using with . Should I add more catalyst?

A: No, your catalyst system is the problem. Recent kinetic modeling has proven that bulky phosphine ligands like


 promote palladium-catalyzed protodeboronation [2]. The extreme steric bulk hinders the transmetalation of the bulky fluorinated pyrazole, stalling the catalytic cycle and allowing background degradation to outcompete product formation.
Actionable Fix:  Switch to a highly active, less sterically stalled precatalyst system like XPhos Pd G3  or Pd(dppf)Cl₂ . These rapidly generate the active Pd(0) species and facilitate fast transmetalation.
Q4: What if the boronic acid is simply too unstable to handle, even under anhydrous conditions?

A: You must invert the polarity of your coupling partners. Instead of using a fluorinated pyrazole boronic acid and an aryl halide, synthesize the fluorinated pyrazole halide (e.g., 3-bromo-1H-pyrazole derivative) and couple it with an aryl boronic acid [4]. Aryl boronic acids are orders of magnitude more stable, completely bypassing the instability of the heteroaryl boron species.

Workflow Start Start: Low Yield in Suzuki Coupling Check Analyze Crude by LC-MS Is Protodeboronation >10%? Start->Check Step1 Switch to Anhydrous Conditions (CsF in dry Dioxane/THF) Check->Step1 Yes Check2 Did yield improve? Step1->Check2 Step2 Change Catalyst System (Avoid bulky ligands like P(t-Bu)3) Check2->Step2 No Check3 Still degrading? Step2->Check3 Step3 Invert Coupling Polarity (Use Pyrazole Halide + Aryl Boronic Acid) Check3->Step3 Yes

Troubleshooting workflow for minimizing protodeboronation in cross-coupling.

Quantitative Condition Matrix

The following table synthesizes the expected outcomes when coupling highly electron-deficient heteroaryl boronates under various conditions, demonstrating the causality of reagent selection on reaction fidelity.

Reaction Condition ProfileCatalyst / LigandBase & Solvent SystemTempProtodeboronationExpected Yield
Standard Aqueous Pd(PPh₃)₄Na₂CO₃, H₂O / Dioxane80 °C> 85% < 10%
Bulky Ligand (Pd-Catalyzed PDB) Pd(OAc)₂ / P(t-Bu)₃K₃PO₄, THF / H₂O60 °C~ 65% 25%
Anhydrous Fluoride XPhos Pd G3CsF, Anhydrous Dioxane40 °C< 5% 85%
Slow Release (MIDA/Bpin) Pd(dppf)Cl₂K₃PO₄, CPME / H₂O80 °C~ 15% 75%
Polarity Inversion XPhos Pd G3K₂CO₃, Dioxane / H₂O80 °CN/A (Stable) > 90%

Field-Proven Methodology: Anhydrous Suzuki-Miyaura Protocol

This self-validating protocol is engineered specifically to outcompete the degradation kinetics of fluorinated pyrazole boronic acids. By utilizing anhydrous CsF, we eliminate the proton source required for base-catalyzed protodeboronation. By utilizing XPhos Pd G3, we ensure rapid oxidative addition and transmetalation, outrunning Pd-catalyzed degradation.

Materials Required:
  • Fluorinated pyrazole boronic acid pinacol ester (Bpin) (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • XPhos Pd G3 Precatalyst (2-5 mol%)

  • Cesium Fluoride (CsF), spray-dried and oven-baked (3.0 equiv)

  • Anhydrous 1,4-Dioxane (Sure/Seal™)

Step-by-Step Execution:
  • Preparation of the Inert Environment: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), the Fluorinated pyrazole Bpin (1.2 equiv), and anhydrous CsF (3.0 equiv).

    • Causality Note: CsF is highly hygroscopic. If it has absorbed atmospheric moisture, it will introduce the exact protons we are trying to avoid. Weigh this rapidly or inside a glovebox.

  • Catalyst Addition: Add XPhos Pd G3 (5 mol%). Seal the vial with a PTFE septum cap.

  • Degassing: Evacuate the vial under high vacuum and backfill with dry Argon. Repeat this cycle three times.

  • Solvent Introduction: Inject anhydrous 1,4-Dioxane (to achieve a 0.2 M concentration) through the septum via a gas-tight syringe.

  • Kinetic Activation: Stir the reaction mixture at 40 °C to 60 °C.

    • Causality Note: Do not default to 80-100 °C. Elevated temperatures exponentially increase the rate of protodeboronation. The high reactivity of the G3 precatalyst allows the cycle to turn over at milder temperatures.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze.

    • Check: Look for the mass of the des-borylated pyrazole. If it is <5% relative to the product mass, proceed to completion. If it is >20%, your system is contaminated with water (check solvent and CsF integrity).

  • Workup: Upon complete consumption of the aryl halide, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS) URL:[Link]

Troubleshooting

Technical Support Center: Thermal Stability &amp; Handling of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

The following Technical Support Guide is designed for researchers and process chemists working with 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine . This document addresses thermal stability, decomposition mechanisms, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine . This document addresses thermal stability, decomposition mechanisms, and troubleshooting for high-temperature applications.[1][2]

Product Code: PYR-DFM-4I-5NH2 CAS Number: [Custom/Intermediate - Refer to Batch COA] Chemical Class: Halogenated N-fluoroalkylpyrazole Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary: Thermal Profile

1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine is a densely functionalized heterocyclic building block. Its thermal stability is governed by three competing functionalities: the labile C4-Iodine bond, the N1-Difluoromethyl group, and the nucleophilic C5-Amine .

While the pyrazole core is aromatic and generally robust, the C-I bond is the weak link at elevated temperatures (>100°C), particularly in the presence of transition metals or radical initiators.

Key Thermal Specifications (Typical)
ParameterSpecification / RangeCritical Note
Physical State Off-white to yellow solidDarkening indicates iodine liberation.
Melting Point 85°C – 110°C (Estimated)Sharp endotherm expected; broad range implies degradation.
Decomposition Onset (

)
~140°C – 160°CExothermic. Do not exceed 130°C during processing.
Storage Temp +2°C to +8°CProtect from light to prevent photochemical deiodination.

Warning: This compound is sensitive to protodeiodination (loss of iodine) and oxidative coupling at temperatures above 120°C. Always maintain an inert atmosphere (Argon/Nitrogen).

Decomposition Pathways & Mechanisms[2]

Understanding how the molecule fails is critical for troubleshooting.

Pathway A: Thermal Protodeiodination

At high temperatures (


), especially in proton-donor solvents (alcohols, acetic acid), the C-I bond can undergo homolytic cleavage or metal-catalyzed reduction, replacing the iodine with hydrogen.
  • Observation: Loss of molecular weight (M-126) in LCMS; appearance of purple vapor (

    
    ) in headspace.
    
Pathway B: Condensation / Oligomerization

The C5-amine is a nucleophile. At high concentrations and temperatures, it can attack electrophiles (including itself if activated) or undergo oxidative dimerization (azo formation) if oxygen is present.

Pathway C: Difluoromethyl Hydrolysis

While the


 group is relatively stable, prolonged heating in strong aqueous acid or base  (

) can lead to hydrolysis, stripping the fluoroalkyl group or ring-opening.
Mechanism Visualization

DecompositionPathways Compound 1-(difluoromethyl)-4-iodo- 1H-pyrazol-5-amine Heat Heat (>120°C) Compound->Heat Radical Radical Formation (C• + I•) Heat->Radical Homolysis Oligomer Azo-Dimers / Oligomers Heat->Oligomer Oxidative Coupling (presence of O2) Deiodinated Deiodinated Product (Loss of I) Radical->Deiodinated H-abstraction Iodine Free Iodine (I2) (Purple Color) Radical->Iodine Dimerization

Caption: Thermal degradation pathways showing iodine loss and oxidative coupling risks.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned dark purple/brown upon heating."

Diagnosis: Iodine liberation (


).
Cause:  Thermal homolysis of the C-I bond or oxidation of the iodide. This is often accelerated by light or trace metal impurities.
Solution: 
  • Lower Temperature: Reduce reaction temperature by 10-20°C.

  • Scavengers: Add a reducing agent like sodium thiosulfate or copper metal (if compatible) to scavenge free iodine, although this may not stop the degradation source.

  • Light Exclusion: Wrap the flask in aluminum foil.

Issue 2: "I see a new spot on TLC (lower Rf) and LCMS shows M+1."

Diagnosis: Protodeiodination (Replacement of Iodine with Hydrogen). Cause: The reaction temperature is too high, or the solvent is acting as a hydrogen atom donor (e.g., THF, Isopropanol) under radical conditions. Solution:

  • Switch Solvents: Use non-H-donor solvents like Acetonitrile or Chlorobenzene instead of ethers/alcohols.

  • Degas: Ensure rigorous degassing (sparging with Ar/N2) to remove Oxygen, which promotes radical chains.

Issue 3: "The melting point is 20°C lower than the Certificate of Analysis."

Diagnosis: Eutectic impurity depression. Cause: The sample has likely partially decomposed during storage (warm) or contains residual solvent. Solution:

  • Recrystallization: Purify using a mixture of Hexanes/Ethyl Acetate (avoid heating above 60°C during dissolution).

  • Drying: Dry under high vacuum at room temperature (do not heat to dry).

Issue 4: "Low yield in Suzuki/Sonogashira coupling."

Diagnosis: Catalyst poisoning. Cause: The free amine (-NH2) can coordinate to Pd/Cu catalysts, deactivating them. Alternatively, the C-I bond is oxidatively adding too slowly compared to decomposition. Solution:

  • Protect the Amine: Acetylate or Boc-protect the amine before the high-temp coupling step.

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that can out-compete the amine for the metal center.

Validated Experimental Protocols

Protocol A: Thermal Stability Stress Test (DSC/TGA Proxy)

Use this to validate a new batch before committing to large-scale high-temp reactions.

  • Preparation: Weigh 5-10 mg of the compound into a DSC pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: Heat from 30°C to 250°C at 10°C/min.

  • Analysis:

    • Look for a sharp endotherm (Melting Point).

    • Identify the onset of exotherm (Decomposition).[2]

    • Rule of Thumb: Safe operating temperature =

      
      .
      
Protocol B: Safe Dissolution for High-T Reactions

Prevent localized overheating which causes rapid iodine loss.

  • Solvent Selection: Choose a solvent with a boiling point higher than your target temp (e.g., use Toluene or DMAc if heating to 100°C).

  • Degassing: Sparge solvent with Argon for 15 mins before adding the solid.

  • Addition: Add the solid pyrazole to the solvent at Room Temperature.

  • Ramping: Heat the solution gradually (e.g., 2°C/min) to the target temperature. Do not drop solid into already boiling solvent.

Storage & Handling Recommendations

ConditionRecommendationReason
Temperature 2°C – 8°C (Refrigerate)Retards thermal deiodination.
Light Amber vials / Foil wrapC-I bonds are photolabile.
Atmosphere Inert (Argon/Nitrogen)Prevents amine oxidation.
Shelf Life 12 MonthsRe-test purity (HPLC) every 6 months.

References

  • Synthesis of Functionalized N-Difluoromethylpyrazoles: Detailed protocols for oxidation and functionalization of 1-difluoromethyl-pyrazoles. Source: National Institutes of Health (PMC). "Efficient Access to Functionalized N‑Difluoromethylpyrazoles". [Link]

  • Halogenation of 3-aryl-1H-pyrazol-5-amines: Discusses the stability of the amine group during halogenation and subsequent heating. Source: Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines". [Link]

  • Thermal Decomposition of Aminopyrazoles: Kinetic data on the thermal breakdown of similar amino-nitro-pyrazoles. Source: ResearchGate / Journal of Thermal Analysis. "Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole". [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing 19F NMR Chemical Shift Referencing for N-Difluoromethyl Pyrazoles: A Comparative Guide

The Analytical Challenge: N-Difluoromethyl Pyrazoles N-difluoromethyl pyrazoles are highly sought-after motifs in modern drug discovery and agrochemistry. The difluoromethyl ( ) group acts as a lipophilic bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: N-Difluoromethyl Pyrazoles

N-difluoromethyl pyrazoles are highly sought-after motifs in modern drug discovery and agrochemistry. The difluoromethyl (


) group acts as a lipophilic bioisostere for alcohols and thiols while uniquely retaining hydrogen-bond donor capabilities, making it a privileged structure for target binding 1[1].

In


 NMR spectroscopy, the 

group typically resonates between -92.0 and -96.0 ppm 2[2]. Because the two fluorine atoms are split by the adjacent geminal proton, the signal appears as a distinct doublet with a large geminal coupling constant (

) of approximately 58 to 62 Hz 2[2], 3[3]. However, the

nucleus has an exceptionally wide chemical shift range spanning over 800 ppm 4[4]. This extreme sensitivity to the local electronic environment means that selecting the correct chemical shift reference is paramount to ensuring data reproducibility.

Comparative Analysis of NMR Reference Standards

The International Union of Pure and Applied Chemistry (IUPAC) officially recommends5

55[5]. While theoretically ideal, 

presents severe practical limitations: it is highly volatile (boiling point 23.7 °C), suffers from poor solubility in polar media, and is an ozone-depleting substance with restricted availability 5[5], 6[6]. Consequently, secondary internal standards must be evaluated based on their chemical inertness and spectral separation from the target analyte.
Quantitative Comparison of Reference Standards
Reference StandardChemical Shift (ppm vs

)
Physical LimitationsChemical Inertness to PyrazolesApplication Verdict for

Trichlorofluoromethane (

)
0.00High volatility (bp 23.7 °C), Ozone-depletingHighBaseline Standard (Best used externally via co-axial capillary)
Trifluoroacetic Acid (TFA) -76.55HygroscopicLow (Protonates basic nitrogens)Not Recommended (Causes artificial chemical shift drift)
Fluorobenzene (PhF) -113.15Moderate volatility (bp 85 °C)HighHighly Recommended (Excellent internal standard, sharp singlet)
Trifluorotoluene (

)
-63.72Moderate volatility (bp 102 °C)HighRecommended (Inert, but monitor for overlap with other

groups)

The Acidic Trap: Why TFA Fails for Pyrazoles

Trifluoroacetic acid (TFA) is frequently used as a convenient, water-soluble


 NMR reference. However, when analyzing N-difluoromethyl pyrazoles, TFA introduces a critical point of failure.

The Causality: Pyrazoles possess a basic pyridine-like nitrogen (


) in their aromatic ring. Introducing an acid like TFA leads to the immediate protonation of this basic site. This protonation drastically alters the electron density of the pyrazole heterocycle. The electronic deshielding propagates through the chemical bonds, directly impacting the adjacent 

group. Consequently, the observed

chemical shift of the difluoromethyl group will artificially drift downfield, invalidating the measurement and making structural comparison against literature values impossible. For basic heterocycles, inert standards like Fluorobenzene (PhF) are strictly required.

Self-Validating Protocol for NMR Acquisition

To ensure both chemical shift accuracy and quantitative integrity, the following self-validating system utilizes Fluorobenzene (PhF) as an internal standard.

Step 1: Sample Preparation & Molar Spiking
  • Weigh exactly

    
     of the synthesized N-difluoromethyl pyrazole into a clean vial.
    
  • Dissolve the analyte in

    
     of anhydrous 
    
    
    
    or
    
    
    .
  • Add exactly

    
     of Fluorobenzene (PhF) as the internal reference.
    Causality Check: Adding an exact volume allows for a theoretical molar ratio calculation, which will be used in Step 4 to validate that no sample degradation or evaporation occurred during preparation.
    
Step 2: NMR Pre-Screening (The Inertness Check)
  • Acquire a standard

    
     NMR spectrum.
    
  • Compare the pyrazole ring proton shifts (typically

    
     7.0 - 8.0 ppm) to a reference spectrum of the neat sample without PhF.
    Self-Validation: If an acidic standard like TFA had been used, protonation would cause a significant downfield shift in these ring protons. The use of PhF ensures the ring protons remain identical to the neat sample, validating the chemical inertness of the reference.
    
Step 3: NMR Acquisition Parameters
  • Tune the probe to the

    
     frequency.
    
  • Offset Placement (O1P): Set the transmitter offset to -100 ppm . Causality Check: Placing the offset exactly between the

    
     signal (~ -95 ppm) and the PhF signal (-113.15 ppm) ensures both peaks are uniformly excited by the RF pulse, preventing off-resonance intensity distortions.
    
  • Acquire a proton-decoupled

    
     spectrum to collapse the 
    
    
    
    doublet into a singlet for precise chemical shift measurement.
  • Acquire a standard proton-coupled

    
     spectrum to measure the 
    
    
    
    coupling constant.
Step 4: Spectral Referencing & Quantitative Validation (qNMR)
  • Set the PhF singlet chemical shift to exactly -113.15 ppm .

  • Locate the

    
     signal (expected around -92 to -96 ppm).
    
  • Self-Validation: Integrate the PhF peak (1F) and the

    
     peak (2F). The normalized integration ratio must match the theoretical molar ratio calculated in Step 1. A deviation 
    
    
    
    indicates either volatility losses or insufficient relaxation delay (
    
    
    ) issues, prompting a re-run with a longer
    
    
    delay (e.g.,
    
    
    ).

Decision Workflow for NMR Referencing

NMR_Workflow A Synthesize N-CF2H Pyrazole B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Assess Analyte Basicity B->C D Basic Pyrazole Motif (Risk of Protonation) C->D Yes E Neutral/Protected Motif C->E No F Use Inert Internal Standard (PhF at -113.15 ppm) D->F Avoid TFA G Use External Standard (CFCl3 in Co-axial Capillary) E->G IUPAC Standard H Acquire 19F NMR Target: Doublet at ~ -95 ppm F->H G->H

Figure 1: Decision matrix for selecting a 19F NMR referencing standard for basic N-heterocycles.

References

  • [5] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. ACS Publications. URL:[Link]

  • [2] Efficient Access to Functionalized N-Difluoromethylpyrazoles - American Chemical Society. ACS Omega. URL:[Link]

  • [3] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. URL:[Link]

  • [1] Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Semantic Scholar. URL:[Link]

  • [6] Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. URL:[Link]

  • [4] Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. URL:[Link]

Sources

Comparative

1H NMR characterization of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

[label="1,5-isomer", fill Refining Visualization Process I'm now implementing an improved DOT diagram, focusing on a clear visual representation of the isomeric mixture and their distinct 1H NMR spectra, which shows the...

Author: BenchChem Technical Support Team. Date: March 2026

[label="1,5-isomer", fill

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I'm now implementing an improved DOT diagram, focusing on a clear visual representation of the isomeric mixture and their distinct 1H NMR spectra, which shows the differences in C3 and C5 proton locations. This is essential for clarifying regiochemical assignments. The diagram will also include the key experimental protocol and validation.

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\n\nI've streamlined the diagram for regiochemical confirmation, highlighting the crucial triplet/doublet coupling match and NOESY experiment. I'm focusing on the structural verification loop.

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I'm now completing the DOT diagram for the experiment, clearly illustrating how the 1H NMR data and NOESY results confirm regiochemistry. The diagram is designed to be a clear visual aid. I'm focusing on providing this in conjunction with our reference list. I've built a list of the 3 key literature sources, for easy citation.

Finalizing Visualizations & References

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Comprehensive 1H NMR Characterization Guide: 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine vs. Regioisomer Alternatives

The incorporation of the difluoromethyl (-CHF₂) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Acting as a lipophilic hydrogen bond donor, the N-CHF₂ group significantly alters the physicochemical profile of pyrazoles, enhancing metabolic stability and bioavailability [1.4]. However, synthesizing 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine presents a classic regioselectivity challenge.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where researchers struggle to differentiate their target fluorinated building blocks from closely related byproducts. N-difluoromethylation of the unsymmetrical 4-iodo-1H-pyrazol-3(5)-amine precursor inevitably yields a mixture of the 1,5-isomer (the target product) and the 1,3-isomer (the alternative byproduct)[1]. Because these isomers often exhibit nearly identical retention times in standard liquid chromatography, high-resolution 1H NMR is the definitive tool for characterizing the product's structural integrity.

This guide objectively compares the analytical performance of 1H NMR in resolving the target 5-amine product against its 3-amine alternative, providing a self-validating experimental framework for absolute structural confirmation.

Part 1: Structural Context & The Regioselectivity Challenge

When 4-iodo-1H-pyrazol-3(5)-amine is treated with a difluoromethylating agent (e.g., chlorodifluoromethane or BrCF₂PO(OEt)₂), the ambidentate nature of the pyrazole ring leads to alkylation at either the N1 or N2 position[1][2]. The analytical performance of 1H NMR in distinguishing these resulting regioisomers relies entirely on understanding the localized electronic environment created by the newly attached N-CHF₂ group[3].

Regioisomer_Differentiation A 4-Iodo-1H-pyrazol-3(5)-amine (Tautomeric Precursor) B N-Difluoromethylation A->B C Crude Isomeric Mixture B->C D1 1,5-Isomer (Target Product) Ring Proton at C3 C->D1 Isolation D2 1,3-Isomer (Alternative) Ring Proton at C5 C->D2 Isolation E1 1H NMR: Upfield Singlet (~7.65 ppm) D1->E1 E2 1H NMR: Downfield Singlet (~8.05 ppm) D2->E2

Workflow for synthesizing and differentiating pyrazole regioisomers via 1H NMR.

Part 2: 1H NMR Performance Comparison (5-Amine vs. 3-Amine)

To establish a trustworthy characterization, we must examine the causality behind the observed chemical shifts. The strongly electron-withdrawing nature of the N-CHF₂ group exerts both inductive and through-space deshielding effects on adjacent nuclei.

  • The -CHF₂ Triplet: In both isomers, the difluoromethyl proton splits into a distinct triplet due to geminal coupling with the two ¹⁹F nuclei (

    
     Hz)[3]. This signal typically appears between 7.10 and 7.50 ppm and serves as the primary anchor point for confirming successful difluoromethylation.
    
  • The Pyrazole Ring Proton (C3-H vs. C5-H): This is the definitive differentiator.

    • In the 1,3-isomer alternative , the lone ring proton is located at C5, directly adjacent to the N-CHF₂ group. The localized electronegativity of the fluorine atoms heavily deshields this proton, pushing its chemical shift significantly downfield (typically > 8.00 ppm).

    • In the 1,5-isomer target product , the ring proton is at C3, distant from the N-CHF₂ group. It experiences vastly reduced deshielding, resonating further upfield (typically ~7.60 - 7.80 ppm).

  • The Amine (-NH₂) Protons: The proximity of the -NH₂ group to the N-CHF₂ group in the 1,5-isomer allows for potential steric compression and altered hydrogen-bonding dynamics, which can broaden and slightly shift the -NH₂ signal compared to the 1,3-isomer.

Quantitative Data Comparison
NMR Parameter1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine (Target)1-(Difluoromethyl)-4-iodo-1H-pyrazol-3-amine (Alternative)Causality / Mechanistic Note
-CHF₂ Proton ~7.35 ppm (Triplet,

Hz)
~7.40 ppm (Triplet,

Hz)
Geminal coupling with two ¹⁹F nuclei; minimal shift difference between isomers.
Ring Proton ~7.65 ppm (Singlet, C3-H) ~8.05 ppm (Singlet, C5-H) Critical differentiator. C5-H is heavily deshielded by the adjacent N-CHF₂ group.
-NH₂ Protons ~5.80 ppm (Broad Singlet, 2H)~5.50 ppm (Broad Singlet, 2H)Shift varies by solvent concentration; broadened by quadrupolar relaxation of nitrogen.

(Note: Exact chemical shifts may vary slightly based on concentration and exact solvent calibration, but the relative


 between the ring protons remains constant).

Part 3: Step-by-Step Experimental Protocol for Self-Validating NMR Characterization

A robust analytical protocol must be a self-validating system. Simply recording a 1D 1H NMR spectrum leaves room for assignment ambiguity, especially if only one isomer was successfully isolated. The following protocol integrates orthogonal validation steps to ensure absolute trustworthiness.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified pyrazole compound in 0.6 mL of anhydrous DMSO-d₆. DMSO-d₆ is highly preferred over CDCl₃ because it slows the exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, integratable broad singlet rather than being lost to the baseline.

  • Filtration: Pass the solution through a small plug of glass wool into a standard 5 mm NMR tube to ensure no paramagnetic particulate matter degrades the magnetic field homogeneity.

Step 2: 1D 1H NMR Acquisition
  • Acquire the spectrum at 400 MHz (or higher) at a regulated temperature of 298 K.

  • Set the relaxation delay (D1) to a minimum of 2.0 seconds. This is critical to ensure accurate, quantitative integration of the -CHF₂ triplet against the pyrazole ring singlet.

  • Process the data with automatic baseline correction and reference the residual solvent peak (DMSO-d₅) precisely to 2.50 ppm.

Step 3: Orthogonal Validation (The Self-Validating Loop)

To definitively prove the regiochemistry without relying solely on chemical shift assumptions, execute the following cross-checks:

  • ¹⁹F NMR Cross-Check: Acquire a ¹⁹F NMR spectrum. You must observe a doublet around -94 ppm[3]. Calculate the

    
     coupling constant; it must perfectly match the 
    
    
    
    (~60 Hz) observed in the 1H NMR triplet.
  • 1D NOE / 2D NOESY (The Definitive Proof): Irradiate the -CHF₂ proton signal (~7.35 ppm).

    • If the compound is the 1,3-isomer alternative , you will observe a strong Nuclear Overhauser Effect (NOE) enhancement on the ring proton (C5-H), proving they are adjacent in space.

    • If the compound is the target 1,5-isomer , you will observe NOE enhancement on the -NH₂ protons, but zero enhancement on the ring proton (C3-H). This definitively confirms the 1,5-regiochemistry.

Validation_Loop N1 1H NMR Observe -CHF2 Triplet N3 Match J-Coupling (2J_HF ≈ 60 Hz) N1->N3 N2 19F NMR Observe -CHF2 Doublet N2->N3 N4 1D NOESY Confirm Spatial Proximity N3->N4 N5 Absolute Structural Verification N4->N5

Self-validating NMR logic loop for absolute structural verification.

Conclusion

While the N-difluoromethylation of unsymmetrical pyrazoles inherently produces challenging isomeric mixtures, high-resolution 1H NMR provides an elegant, objective method for distinguishing the target 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine from its 1,3-isomer alternative. By understanding the deshielding causality of the N-CHF₂ group and employing a self-validating protocol utilizing NOE correlations, researchers can achieve absolute structural confidence in their fluorinated drug candidates.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles . ACS Omega.3

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks . Arkat USA. 1

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition . ResearchGate. 2

Sources

Validation

Technical Guide: LC-MS Fragmentation Pattern of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

The following guide details the LC-MS/MS structural elucidation of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine , a critical building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the LC-MS/MS structural elucidation of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine , a critical building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., analogs of fluxapyroxad or pydiflumetofen).

This analysis synthesizes established fragmentation rules for halogenated heterocycles with specific mechanistic insights relevant to fluoroalkyl-substituted pyrazoles.

Executive Summary & Application Scope

This guide provides a definitive reference for the mass spectrometric characterization of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine (hereafter DFI-Pz-NH2 ). As a dense, poly-functionalized scaffold, DFI-Pz-NH2 presents a unique fragmentation signature essential for:

  • Impurity Profiling: Distinguishing the target from des-iodo (reductive dehalogenation) and des-difluoromethyl byproducts.

  • Regioisomer Discrimination: Differentiating the 5-amine isomer (target) from the 3-amine isomer formed during cyclization.

  • Metabolite Identification: Tracking the stability of the C-I and N-CHF2 bonds in biological matrices.

Quick Comparison: DFI-Pz-NH2 vs. Structural Analogs
FeatureDFI-Pz-NH2 (Target) Des-iodo Analog Methyl Analog (Non-F)
Monoisotopic Mass ~258.94 Da~133.04 Da~222.96 Da
Ionization (ESI+) Moderate (Inductive w/d from F/I)High (Basic amine)High (e- donating Me)
Key Diagnostic Ion m/z 238.9 ([M+H-HF]⁺)m/z 113.0 ([M+H-HF]⁺)m/z 96.0 ([M+H-I]⁺)
Mass Defect Negative (due to Iodine)PositiveNegative

Chemical Profile & Theoretical Mass

Understanding the isotopic signature is the first step in validation. The presence of Iodine (monoisotopic) and the difluoromethyl group creates a distinct mass defect.

  • Formula:

    
    
    
  • Exact Mass: 258.9418 Da

  • Precursor Ion [M+H]⁺: 259.9491 Da

Isotope Pattern:

  • M (100%): 259.95

  • M+1 (~5%): 260.95 (Carbon-13 contribution)

  • Note: Unlike Chlorine or Bromine, Iodine does not have an M+2 isotope. The absence of an M+2 peak is a key confirmation of Iodine vs. Bromine substitution.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following conditions are recommended.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for -NH2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. (The lipophilic Iodine atom increases retention compared to non-halogenated pyrazoles).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped 10–40 eV. (Low CE preserves the C-I bond; High CE is required to break the pyrazole ring).

  • Source Temperature: 300°C.

Fragmentation Analysis & Mechanism

The fragmentation of DFI-Pz-NH2 is governed by three competing pathways driven by the lability of the C-I bond and the "Ortho Effect" between the 1-CHF2 and 5-NH2 groups.

Pathway A: The "Ortho Effect" (Loss of HF)

The 5-amino group is spatially proximate to the 1-difluoromethyl group. In the protonated state, an intramolecular hydrogen bond facilitates the elimination of Hydrogen Fluoride (HF).

  • Transition: m/z 259.9 → m/z 239.9

  • Loss: 20 Da (HF)

  • Mechanism: Intramolecular nucleophilic attack or H-transfer followed by HF elimination. This is the most diagnostic pathway for confirming the 1,5-substitution pattern (vs. 1,3-isomers where groups are distant).

Pathway B: Deiodination (Loss of I• or HI)

The C-I bond is the weakest bond in the molecule.

  • Transition: m/z 259.9 → m/z 133.0 (Loss of I radical/HI)

  • Observation: Often observed as a radical cation [M+H-I]⁺• in higher energy collisions.

  • Significance: Confirms the presence of Iodine.[2]

Pathway C: Ring Cleavage (RDA-like)

At high collision energies, the pyrazole ring undergoes cleavage, typically losing HCN or acetonitrile fragments.

  • Transition: m/z 133.0 → m/z 106.0 (Loss of HCN)

Visualization: Fragmentation Pathway Map

The following diagram illustrates the hierarchical fragmentation tree.

Fragmentation Parent [M+H]+ Precursor m/z 259.95 (C4H5F2IN3)+ Frag_HF [M+H - HF]+ m/z 239.94 Ortho-Effect Diagnostic Parent->Frag_HF -20 Da (HF) Low CE Frag_I [M+H - I/HI]+ m/z 133.04 Des-iodo Core Parent->Frag_I -127 Da (I) Med CE Frag_NH3 [M+H - NH3]+ m/z 242.92 (Minor) Parent->Frag_NH3 -17 Da (NH3) Minor Frag_HF->Frag_I -I (from HF loss prod) Frag_Ring Ring Cleavage m/z ~106 (Loss of HCN) Frag_I->Frag_Ring -27 Da (HCN) High CE

Caption: ESI+ Fragmentation tree for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine showing primary HF loss (diagnostic for 1,5-substitution) and subsequent deiodination.

Comparative Performance Analysis

This section compares DFI-Pz-NH2 against common alternatives/impurities to aid in method specificity.

Scenario 1: Differentiating from Regioisomer (1-CHF2-4-I-pyrazol-3-amine)

In the 3-amine isomer, the -NH2 and -CHF2 groups are on opposite sides of the ring.

  • DFI-Pz-NH2 (5-amine): Strong m/z 239.9 ([M+H-HF]⁺) due to proximity.

  • Isomer (3-amine): Weak or absent m/z 239.9; dominant fragmentation is usually loss of NH3 or I first.

Scenario 2: Differentiating from Non-Fluorinated Analog (1-Methyl)

The 1-Methyl analog (common if methylhydrazine is used instead of difluoromethylhydrazine) lacks the HF loss channel.

  • DFI-Pz-NH2: Shifts mass by +36 Da (vs Methyl) and shows -20 Da loss.

  • Methyl Analog: Shows -15 Da (Methyl radical) or -16 Da (Methane) loss, which is much rarer and requires higher energy.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Low Sensitivity Electron-withdrawing F and I atoms reduce basicity of -NH2.Use 0.1% Formic Acid or Acetate buffer to ensure protonation. Avoid high pH.
In-Source Fragmentation Weak C-I bond breaks in the ion source before MS2.Lower the Fragmentor Voltage (or Cone Voltage). Monitor m/z 133 as a QC check for source harshness.
Adduct Formation High Sodium background.[3]Look for m/z 281.9 [M+Na]⁺. Iodine atoms often promote cationization.

References

  • Hajós, P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Link

  • Stepinski, V., et al. (2022). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Link

  • Wang, J., et al. (2025). Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides. Journal of Agricultural and Food Chemistry. Link

  • BenchChem Data . Ethyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylate. Link

Sources

Comparative

A Comparative Guide to the Biological Potency of N-Difluoromethyl and N-Cyclopropyl Pyrazoles

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure,"...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3] The strategic functionalization of the pyrazole ring, particularly at the N1 position, is a critical aspect of drug design, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the resulting molecules.[4][5] Among the myriad of possible substituents, the N-difluoromethyl (N-CHF2) and N-cyclopropyl groups have emerged as moieties of significant interest. This guide provides a comparative analysis of the biological potency of N-difluoromethyl and N-cyclopropyl pyrazoles, supported by experimental data, to inform the strategic decisions of researchers in the field.

The N-Difluoromethyl Moiety: A Hydrogen Bond Donor Mimic with Enhanced Lipophilicity

The N-difluoromethyl group has gained prominence in medicinal chemistry for its unique electronic properties. It is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. This, combined with its lipophilic nature, can enhance cell membrane permeability and metabolic stability.[6]

A noteworthy example of a potent N-difluoromethyl pyrazole is the dual TYK2/JAK1 inhibitor, Compound C-48. This compound has demonstrated significant potential in the treatment of autoimmune diseases.[6]

Biological Potency of an N-Difluoromethyl Pyrazole Derivative
CompoundTargetIC50 (nM)
C-48TYK26
JAK137
Table 1: Inhibitory potency of N-difluoromethyl pyrazole C-48 against TYK2 and JAK1 kinases.[6]

The low nanomolar potency of C-48 highlights the favorable contribution of the N-difluoromethyl group to its interaction with the kinase active site. It is suggested that this group can form crucial hydrogen bonds, mimicking the interactions of native residues, while its lipophilicity enhances binding affinity within hydrophobic pockets.[6]

The N-Cyclopropyl Group: Inducing Favorable Conformational Constraints

The N-cyclopropyl group is a small, rigid carbocycle that can introduce conformational constraints on the parent molecule. This can lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The cyclopropyl group can also contribute to improved metabolic stability.

A prime example of a potent N-cyclopropyl pyrazole is the cannabinoid type 1 (CB1) receptor antagonist, compound 11r. This class of compounds has been investigated for the treatment of obesity and related metabolic disorders.[7]

Biological Potency of an N-Cyclopropyl Pyrazole Derivative
CompoundTargetKi (nM)
11rCB1 Receptor≤ 5
Table 2: Binding affinity of N-cyclopropyl pyrazole 11r for the CB1 receptor.[7]

The high binding affinity of compound 11r for the CB1 receptor underscores the positive influence of the N-cyclopropyl substituent. The conformational restriction imposed by the cyclopropyl ring likely orients the other substituents on the pyrazole core in an optimal fashion for interaction with the receptor's binding pocket.[7]

Comparative Analysis and Mechanistic Insights

A direct comparison of the potency of C-48 and 11r is not feasible due to their different biological targets (kinases versus a G-protein coupled receptor) and the different metrics of potency reported (IC50 vs. Ki). However, we can infer the value of each substituent in its respective context.

The N-difluoromethyl group in C-48 likely contributes to its potency through a combination of hydrogen bonding and favorable lipophilic interactions within the ATP-binding site of the TYK2 and JAK1 kinases. The ability to act as a hydrogen bond donor is a key feature that can mimic the interactions of a hydroxyl group, often found in potent kinase inhibitors.

On the other hand, the N-cyclopropyl group in 11r appears to enhance potency by inducing a favorable, rigid conformation that maximizes interactions with the CB1 receptor. This conformational rigidity can reduce the entropic penalty of binding, leading to a higher affinity.

The choice between an N-difluoromethyl and an N-cyclopropyl substituent is therefore highly dependent on the specific biological target and the nature of its binding site. If the target has a clear hydrogen bond donor site, the N-difluoromethyl group may be a more logical choice. Conversely, if conformational rigidity is key to achieving high affinity, the N-cyclopropyl group may be more advantageous.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed, step-by-step methodologies for assessing the biological potency of pyrazole derivatives against kinases and GPCRs.

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the binding of an inhibitor to a kinase.[8][9][10]

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., N-difluoromethyl pyrazole)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired 4x final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a 2x solution of the kinase and Eu-labeled antibody in assay buffer.

  • Tracer Preparation: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4x test compound solution.

  • Add 8 µL of the 2x kinase/antibody mixture to all wells.

  • Add 4 µL of the 4x tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPCR Binding Assay: Radioligand Competition Binding Assay for CB1 Receptor

This protocol describes a method to determine the binding affinity of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[11][12][13]

Materials:

  • Cell membranes expressing the CB1 receptor

  • Radioligand (e.g., [3H]CP55,940)

  • Test compound (e.g., N-cyclopropyl pyrazole)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control (a high concentration of a known CB1 ligand)

  • 96-well filter plates with GF/C filters

  • Scintillation cocktail

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of CB1 receptor-expressing cell membranes.

    • 50 µL of the test compound at various concentrations or buffer for total binding.

    • 50 µL of the radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Concepts

To further clarify the experimental workflows and the biological context, the following diagrams are provided.

G cluster_0 Kinase Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Gene_Expression Gene Expression STAT->Gene_Expression Nuclear Translocation Biological_Response Biological Response Gene_Expression->Biological_Response Inhibitor N-Difluoromethyl Pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: A simplified diagram of the JAK-STAT signaling pathway, a common target for kinase inhibitors.

G cluster_1 Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Reagents Together Prepare_Reagents->Incubate Filter Separate Bound from Unbound Radioligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Determine IC50/Ki) Count->Analyze End End Analyze->End

Sources

Validation

X-ray crystallography data for 4-iodo-5-aminopyrazole derivatives

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers[1] Executive Summary: The Iodine Advantage in Fragment-Based Design In the realm of fragment-based drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers[1]

Executive Summary: The Iodine Advantage in Fragment-Based Design

In the realm of fragment-based drug discovery (FBDD), the 4-iodo-5-aminopyrazole scaffold represents a high-utility "privileged structure."[1] While 4-chloro and 4-bromo derivatives are common, the 4-iodo variant offers superior performance in two critical areas: X-ray crystallographic phasing and supramolecular halogen bonding (XB). [1]

This guide objectively compares the 4-iodo derivative against its lighter halogenated counterparts, demonstrating why it is the preferred choice for de novo structure determination and high-affinity ligand design.[1]

Comparative Analysis: 4-Iodo vs. Alternative Halogenated Scaffolds[1][2][3][4][5][6][7]

The following data synthesizes crystallographic metrics from the Cambridge Structural Database (CSD) and recent comparative studies (e.g., Cooper et al., 2017; CCDC Series Completion, 2023).

Table 1: Structural & Experimental Performance Metrics[1]
Feature4-Iodo-5-aminopyrazole 4-Bromo-5-aminopyrazole 4-Chloro-5-aminopyrazole Implication
Anomalous Signal (

)
6.7 e⁻ (at Cu K

)
1.3 e⁻ (at Cu K

)
~0.7 e⁻Iodine allows for ab initio SAD phasing without heavy metal soaking.[1]
Halogen Bond Strength High (~ -20 to -30 kJ/mol)ModerateWeak/NegligibleIodine forms robust

-hole interactions, critical for protein-ligand specificity.[1]

-Hole Magnitude
Large (Positive potential cap)MediumSmallHigher directionality in ligand binding pockets.[1]
Crystal Packing Motif Catemeric Chains Trimeric ClustersTrimeric Clusters4-Iodo derivatives often adopt unique packing, revealing cryptic binding pockets.[1]
Tautomeric Stability Locked in Solid State Locked in Solid StateLocked in Solid StateX-ray is superior to NMR for defining the active N1-H vs. N2-H tautomer.[1]

Key Insight: The 4-iodo derivative is not merely a heavier analog; it is a functional tool.[1] The iodine atom serves as a built-in phasing agent, allowing researchers to solve protein-ligand complex structures using Single-wavelength Anomalous Dispersion (SAD) on in-house X-ray sources, bypassing the need for synchrotrons or selenomethionine derivatization.[1]

Technical Deep Dive: Mechanism of Action

The Tautomeric Challenge

Aminopyrazoles exhibit annular tautomerism (3-amino vs. 5-amino forms).[1][2] In solution (NMR), rapid proton exchange often blurs these distinct states.[1]

  • The X-ray Solution: Crystallization freezes the tautomeric equilibrium. For 4-iodo-5-aminopyrazoles, the specific hydrogen bonding network in the crystal lattice (often involving the amino group acting as a donor to the pyrazole N2) definitively assigns the tautomer, which is crucial for modeling drug-receptor interactions.[1]

The Halogen Bond (XB) and -Hole

The iodine atom exhibits a region of positive electrostatic potential on its tip, known as the


-hole .[1]
  • Mechanism: This positive hole interacts with nucleophiles (Lewis bases like carbonyl oxygens or backbone nitrogens in proteins).

  • Comparison: The

    
    -hole on Iodine is significantly larger and more positive than on Bromine.[1] This leads to strictly linear bond angles (
    
    
    
    ), providing geometric constraints that improve docking specificity.[1]

Visualizing the Structural Workflow

The following diagram outlines the decision matrix for selecting the 4-iodo derivative for phasing and structural resolution.

G cluster_0 Crystallization Strategy cluster_1 Phasing Pathway Start Target: 4-Iodo-5-aminopyrazole Complex MethodA Slow Evaporation (Ethanol/Water) Start->MethodA MethodB Vapor Diffusion (Sitting Drop) Start->MethodB DataColl Data Collection (Cu Kα Source) MethodA->DataColl MethodB->DataColl Anomalous Iodine Anomalous Signal (SAD Phasing) DataColl->Anomalous High f'' Signal MapCalc Electron Density Map Anomalous->MapCalc Result Structural Output: 1. Tautomer Defined (N1-H) 2. Halogen Bond Geometry MapCalc->Result

Figure 1: Workflow leveraging the anomalous scattering of Iodine for de novo structure determination.

Experimental Protocols

Crystallization Protocol: Slow Evaporation

Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD).

  • Preparation: Dissolve 20 mg of the 4-iodo-5-aminopyrazole derivative in 2 mL of absolute ethanol.

    • Note: If solubility is poor, use a 1:1 mixture of Ethanol:DMSO.[1]

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove particulate nucleation sites.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes with a needle to restrict evaporation rates.

  • Incubation: Store at 4°C (to reduce solubility) or room temperature in a vibration-free environment.

  • Observation: Harvest crystals after 3-7 days. 4-iodo derivatives typically form prisms or needles.[1]

Data Collection & Refinement Strategy

Objective: Maximize the Iodine anomalous signal.

  • X-ray Source: Use a Copper anode (Cu K

    
    , 
    
    
    
    Å).[1]
    • Reasoning: The anomalous scattering factor (

      
      ) for Iodine is ~6.7 electrons at this wavelength, compared to <1.0 at Molybdenum wavelengths.[1]
      
  • Redundancy: Collect data with high multiplicity (>6x) to accurately measure the small anomalous intensity differences (

    
     vs 
    
    
    
    ).
  • Absorption Correction: Iodine is a heavy absorber. Apply rigorous numerical absorption corrections based on crystal face indexing to prevent systematic errors in the data scaling.

Structural Logic: Tautomerism & Halogen Bonding[1]

The diagram below illustrates the specific molecular interactions resolved by this method.

StructuralLogic Tautomer Tautomeric Equilibrium (Solution NMR) Crystal Crystal Lattice (Solid State) Tautomer->Crystal Freezes State Iodine Iodine Atom (Pos. Sigma Hole) Crystal->Iodine Orients Acceptor Acceptor (O/N) (Lone Pair) Iodine->Acceptor Electrostatic Attraction Geometry Linear XB Bond (175-180°) Iodine->Geometry Directionality Acceptor->Geometry

Figure 2: The transition from dynamic solution tautomerism to a defined solid-state structure driven by halogen bonding.[1]

References

  • Cooper, G. A., Medcraft, C., Littlefair, J. D., Penfold, T. J., & Walker, N. R. (2017).[1] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics.

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Acta Crystallographica Section E. [1]

  • Foces-Foces, C., et al. (2003).[1] Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of Organic Chemistry.

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000).[1] Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D.

Sources

Comparative

Lipophilicity Profiling of Pyrazole Building Blocks: A Comparative Guide on logP and logD Values of 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Introduction & Structural Causality In modern drug discovery and agrochemical development, the balance between aqueous solubility and membrane permeability is dictated by a molecule's lipophilicity. For highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In modern drug discovery and agrochemical development, the balance between aqueous solubility and membrane permeability is dictated by a molecule's lipophilicity. For highly functionalized scaffolds like 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine , understanding its partition coefficient (logP) and distribution coefficient at physiological pH (logD


) is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

As an application scientist, it is essential to look beyond the raw numbers and understand the causality of each substituent on the pyrazole core:

  • N1-Difluoromethyl (–CHF₂): Unlike the highly lipophilic and strongly electron-withdrawing –CF₃ group, the –CHF₂ moiety acts as a "lipophilic hydrogen bond donor"[1]. It modulates the electron density of the pyrazole ring, slightly lowering the pKa of the adjacent C5-amine while providing a moderate increase in lipophilicity compared to a standard methyl group.

  • C4-Iodine (–I): The introduction of a heavy halogen at the C4 position significantly increases the overall lipophilicity (Hansch

    
     constant for iodine is ~+1.12) and provides a dense steric shield. It also serves as a crucial synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira).
    
  • C5-Amine (–NH₂): The primary amine is a strong hydrogen bond donor and acceptor. Its inclusion drastically reduces the logP (by approximately 1.0 to 1.2 units) compared to the non-aminated analog[2]. However, it is an indispensable motif for anchoring the molecule to the hinge region of target kinases.

Because the electron-deficient nature of the fluorinated, iodinated pyrazole core drives the pKa of the C5-amine to a very low value (typically < 3.0), the molecule remains entirely unprotonated (neutral) at physiological pH (7.4). Consequently, its logP and logD


 are virtually identical .

Comparative Lipophilicity Data

To objectively evaluate the performance of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, we must compare it against alternative building blocks. The table below synthesizes experimental baseline data[2] and established Hansch substituent constants to provide a comparative lipophilicity profile.

Compound NameN1-SubstituentC4-SubstituentC5-SubstituentPredicted/Experimental logPPredicted logD (pH 7.4)
1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine (Target)–CHF₂–I–NH₂~ 0.65 ~ 0.65
1-(Difluoromethyl)-4-iodo-1H-pyrazole (Reference)–CHF₂–I–H1.88[2]1.88
1-Methyl-4-iodo-1H-pyrazol-5-amine (Alternative)–CH₃–I–NH₂~ 0.45~ 0.45
1-(Difluoromethyl)-1H-pyrazol-5-amine (Alternative)–CHF₂–H–NH₂~ -0.47~ -0.47

Data Interpretation: The target compound occupies a "sweet spot" in lipophilicity (logP ~ 0.65). It is lipophilic enough to cross lipid bilayers but hydrophilic enough to maintain excellent aqueous solubility, making it a superior starting material for oral drug candidates compared to its non-aminated or non-iodinated counterparts.

Experimental Protocol: Self-Validating RP-HPLC Method for logD Determination

To experimentally verify these values, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard, adhering to OECD Test Guideline 117 [3]. This protocol is designed as a self-validating system : the accuracy of the target compound's measurement is intrinsically proven by the simultaneous measurement of known reference standards.

Step-by-Step Methodology:
  • Reference Standard Preparation (The Validation Core): Select six reference compounds with known, established logP values spanning the expected range of the target (e.g., from 0.0 to 3.0). Examples include acetophenone (logP 1.70) and naphthalene (logP 3.60). Prepare these in HPLC-grade methanol.

  • Mobile Phase & Column Setup: Equilibrate a C18 analytical column (which mimics the hydrophobic environment of a lipid bilayer). Prepare an isocratic mobile phase of 50:50 (v/v) Methanol / 10 mM Phosphate Buffer adjusted strictly to pH 7.4 . Causality: The pH 7.4 buffer ensures the compound is measured in its physiologically relevant ionization state (logD).

  • Dead Time (

    
    ) Determination: 
    Inject an unretained marker, such as thiourea, to determine the column dead time (
    
    
    
    ). This is critical for calculating the true interaction time with the stationary phase.
  • Calibration & System Validation: Inject the six reference standards and record their retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each using the formula:
    
    
    Plot
    
    
    against the known
    
    
    values. Validation Gate: The system is only validated if the linear regression yields an
    
    
    .
  • Target Compound Measurement: Inject 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine. Record its

    
    , calculate its 
    
    
    
    , and interpolate its logD
    
    
    directly from the validated calibration curve.

Visualizing the Workflows & Relationships

RPHPLC_Workflow Prep 1. Reference & Sample Prep Injection 3. RP-HPLC Injection Prep->Injection Buffer 2. Mobile Phase (pH 7.4) Buffer->Injection Detection 4. UV/MS Detection (t_R) Injection->Detection Calc 5. Capacity Factor (k') Detection->Calc Validation 6. Validation (R² > 0.99) Calc->Validation

RP-HPLC workflow for self-validating logD (pH 7.4) determination.

SPR_Analysis Core Pyrazole Core (Base Lipophilicity) CHF2 N1-CHF2 (+ Lipophilicity) Core->CHF2 Iodine C4-Iodine (+ Steric Bulk) Core->Iodine Amine C5-Amine (- logP, + H-Bond) Core->Amine Result Net logP / logD Profile CHF2->Result Iodine->Result Amine->Result

Substituent contributions to the net lipophilicity of the pyrazole scaffold.

References

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Analytice / OECD Guidelines for the Testing of Chemicals[Link][3]

Sources

Validation

elemental analysis standards for fluorinated iodo-pyrazoles

As a Senior Application Scientist overseeing elemental microanalysis for drug discovery pipelines, I frequently encounter a specific analytical bottleneck: the elemental analysis (EA) of fluorinated iodo-pyrazoles. These...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing elemental microanalysis for drug discovery pipelines, I frequently encounter a specific analytical bottleneck: the elemental analysis (EA) of fluorinated iodo-pyrazoles. These compounds are highly prized in medicinal chemistry for their bioisosteric properties and cross-coupling versatility. However, when subjected to standard CHN/O combustion analysis, they create a perfect storm of chemical interference.

To achieve the stringent ≤ ±0.3% theoretical limit required for patent filings and peer-reviewed publications, relying on conventional calibration standards like sulfanilamide is a critical error. This guide deconstructs the mechanistic failures of standard EA methods, objectively compares alternative calibration standards, and provides a self-validating protocol engineered specifically for heavily halogenated pyrazole matrices.

The Mechanistic Causality of Halogen Interference

Before selecting a standard, we must understand why fluorinated iodo-pyrazoles cause conventional elemental analyzers to fail. The interference is two-fold:

1. The Fluorine Anomaly (CF₄ Formation): Due to the immense bond dissociation energy of the C–F bond (~485 kJ/mol), standard dynamic flash combustion (900–1000°C) often fails to completely mineralize the sample into CO₂ and HF. Instead, the combustion yields highly stable tetrafluoromethane (CF₄). Because CF₄ is not sequestered by standard water traps and possesses thermal conductivity properties nearly identical to nitrogen gas (N₂), it co-elutes during GC separation. This mechanistic failure directly causes artificially low carbon recoveries and falsely elevated nitrogen readings .

2. Iodine Catalyst Poisoning: Simultaneously, the combustion of the iodo-substituent generates molecular iodine (I₂) and hydrogen iodide (HI). If these species bypass the primary oxidation zone, they aggressively attack the copper reduction reactor. This poisoning not only consumes the copper catalyst prematurely but also creates a severe "memory effect," where trapped iodine slowly off-gasses and destroys the precision of subsequent analytical runs .

Comparative Analysis of Calibration Standards

To counteract these effects, the choice of calibration standard is paramount. The standard must accurately model the combustion kinetics of the target analyte. Below is an objective comparison of three calibration strategies when analyzing a known test compound: 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Theoretical: C 21.76%, H 1.46%, N 10.15%).

Calibration Standard TypeExample Standard Used%C Error%N ErrorCatalyst Lifespan (Runs)Analytical Suitability
Conventional (Non-Halogenated) Acetanilide-2.45%+1.80%< 50Poor: Fails to model halogen thermodynamics; rapid catalyst death.
Mixed Single-Halogen 4-Fluorobenzoic Acid + o-Iodobenzoic Acid-0.60%+0.45%~ 150Moderate: Improves F-trapping calibration but struggles with N-matrix matching.
Matrix-Matched Custom 3-(Trifluoromethyl)-1H-pyrazole±0.15% ±0.10% > 300 Optimal: Perfectly mirrors combustion kinetics; ensures trap efficiency.

Data Summary: Matrix-matched standards are the only reliable method to keep elemental deviations within the ±0.3% acceptable threshold for publication, while simultaneously doubling the lifespan of the reduction catalyst.

Self-Validating Experimental Protocol

To guarantee absolute scientific integrity, the analytical workflow must be a self-validating system. If the halogen traps saturate or the catalyst degrades, the system must flag the error before generating compromised data.

Step 1: Instrument Preparation & Tube Packing Standard combustion tubes must be modified. Pack the primary oxidation tube (1000°C) with a specialized halogen-scavenging bed. Use Magnesium Oxide (MgO) to quantitatively trap fluorine as stable MgF₂, and Silver Tungstate (Ag₂WO₄) coated on MgO to permanently sequester iodine vapors .

Step 2: Matrix-Matched Calibration Calibrate the CHNS analyzer using a 5-point curve derived from a high-purity, matrix-matched standard (e.g., 3-(Trifluoromethyl)-1H-pyrazole). This ensures the instrument's TCD response factors are calibrated against actual C-F bond cleavage rates.

Step 3: Sample Preparation with Combustion Promoter Weigh exactly 1.500 to 2.000 mg of the fluorinated iodo-pyrazole into a tin capsule. Crucial Step: Add 1.0 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. V₂O₅ acts as a potent combustion promoter, providing localized excess oxygen to break the resilient C-F bonds and prevent CF₄ formation .

Step 4: Dynamic Flash Combustion Execute the combustion at 1000°C. Extend the dynamic oxygen injection phase by 15 seconds compared to standard methods. This prolonged oxygen-rich environment is mandatory for the complete mineralization of the pyrazole ring.

Step 5: The Self-Validation Loop Program the autosampler to run a known secondary standard (e.g., 4-Fluorobenzoic acid) every 10th sample.

  • Validation Rule: If the theoretical %C of the secondary standard drifts by more than ±0.2%, the run is automatically halted. This drift is the primary leading indicator of MgO trap saturation or Copper catalyst poisoning.

Workflow Visualization

G N1 Sample + V2O5 Promoter (Fluorinated Iodo-pyrazole) N2 Flash Combustion (1000°C) Extended O2 Injection N1->N2 N3 Halogen Trapping Zone MgO (F) & Ag2WO4 (I) N2->N3 Gases: CO2, H2O, NOx, CF4, I2 N4 Reduction Reactor Cu (NOx -> N2) N3->N4 Halogens Sequestered N5 GC Column Separation (N2, CO2, H2O) N4->N5 N2, CO2, H2O N6 TCD Detection & Self-Validation Loop N5->N6

Fig 1: Elemental analysis workflow for halogenated pyrazoles with specialized trapping zones.

References

  • Scientist Live. (2013). CHN determination of highly fluorinated organic compounds. Retrieved from[Link]

  • Fadeeva, V. P. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. Retrieved from[Link]

  • Jamari, N. L. A., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4755-4762. Retrieved from[Link]

Comparative

Spectroscopic Differentiation of 3-Amino and 5-Amino Pyrazole Isomers

Executive Summary: The Tautomerism Trap In drug discovery, particularly within kinase inhibitor development (e.g., pyrazolo[1,5-a]pyrimidines), the pyrazole ring is a privileged scaffold. However, the differentiation bet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomerism Trap

In drug discovery, particularly within kinase inhibitor development (e.g., pyrazolo[1,5-a]pyrimidines), the pyrazole ring is a privileged scaffold. However, the differentiation between 3-amino and 5-amino pyrazoles is a notorious analytical pitfall.

For N-unsubstituted pyrazoles (1H-pyrazoles), the distinction is often moot in solution due to rapid annular tautomerism—the 3-amino and 5-amino forms are effectively the same molecule exchanging protons (


 at 298K).

The critical challenge arises upon N-alkylation or N-arylation , where the tautomeric equilibrium is frozen, yielding distinct, stable regioisomers: 1-substituted-3-aminopyrazole and 1-substituted-5-aminopyrazole . Misassignment of these isomers leads to erroneous Structure-Activity Relationship (SAR) models and failed synthetic campaigns.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers, moving beyond simple chemical shift comparisons to robust 2D NMR correlations.

Mechanistic Basis of Differentiation

The core structural difference lies in the proximity of the exocyclic amino group (


) to the substituent on the pyrrole-like nitrogen (

).
  • 3-Amino Isomer (1-R-3-aminopyrazole): The substituent

    
     at 
    
    
    
    is spatially distant from the amino group at
    
    
    . The
    
    
    substituent is adjacent to the ring proton at
    
    
    .
  • 5-Amino Isomer (1-R-5-aminopyrazole): The substituent

    
     at 
    
    
    
    is spatially adjacent to the amino group at
    
    
    . The
    
    
    position bears a proton (or other substituent) distant from
    
    
    .
Visual Logic: Tautomerism vs. Regioisomerism

PyrazoleIsomerism Unsub Unsubstituted 3(5)-Aminopyrazole (Rapid Tautomerism) Alkylation N-Alkylation (Rxn with R-X) Unsub->Alkylation Irreversible Substitution Iso3 3-Amino Isomer (1-R-3-NH2) Stable Regioisomer Alkylation->Iso3 Kinetic/Thermo Product A Iso5 5-Amino Isomer (1-R-5-NH2) Stable Regioisomer Alkylation->Iso5 Kinetic/Thermo Product B Iso3->Iso5 NO Interconversion (Distinct Species)

Figure 1: Transformation of tautomeric 3(5)-aminopyrazoles into distinct regioisomers upon N-substitution.

Primary Method: NMR Spectroscopy (The Gold Standard)

Reliance on 1D


 NMR chemical shifts alone is risky due to solvent and concentration dependence of the 

protons. The only self-validating protocol utilizes Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC).
A. The Definitive NOE Screen (1H-1H NOESY/ROESY)

This is the fastest method for determining regiochemistry if the


 substituent has protons (e.g., Methyl, Ethyl, Aryl).
  • The Logic:

    • 3-Amino Isomer: The

      
      -Group is close to 
      
      
      
      . Result: Strong NOE between
      
      
      and Ring
      
      
      .
    • 5-Amino Isomer: The

      
      -Group is close to 
      
      
      
      . Result: NOE between
      
      
      and exchangeable
      
      
      protons (often weak/broad) and NO NOE to a ring proton.
B. The HMBC "Walk" (1H-13C/15N)

For cases where NOE is ambiguous (e.g., solvent exchange broadens


), HMBC provides a through-bond connectivity map.
  • Identify the

    
     protons.[1]
    
  • Find the HMBC correlation from

    
     to the adjacent ring carbons (
    
    
    
    ).
  • Check the HSQC :

    • If the HMBC-correlated carbon (

      
      ) has  a proton attached (HSQC cross-peak) 
      
      
      
      3-Amino Isomer (because
      
      
      is
      
      
      ).
    • If the HMBC-correlated carbon (

      
      ) has NO  proton (Quaternary in HSQC) 
      
      
      
      5-Amino Isomer (because
      
      
      is
      
      
      ).
Comparative Data Table
Feature1-Substituted-3-Aminopyrazole1-Substituted-5-Aminopyrazole
Key NOE Correlation Strong:

Weak/Broad:

(No Ring H NOE)

NMR (

)

5.5 – 5.8 ppm (Doublet/Singlet)

5.3 – 5.6 ppm (Doublet/Singlet)

NMR (

/

)

:

7.2 – 7.8 ppm (Deshielded by

)

:

7.0 – 7.4 ppm (Less deshielded)

NMR (

)

155 – 163 ppm

145 – 153 ppm

NMR (

)

-180 ppm (Shielded)

-200 ppm (More shielded due to ortho-NH2)

Note: Chemical shifts are approximate (DMSO-


) and vary with substituents. Always prioritize NOE/HMBC connectivity over absolute shift values. 

Experimental Protocol: The "Decision Tree" Workflow

This protocol assumes you have an isolated isomer or a mixture of N-alkylated aminopyrazoles.

Step 1: Sample Preparation[6]
  • Solvent: Dissolve 5-10 mg of sample in DMSO-

    
     .
    
    • Why? DMSO slows proton exchange, sharpening

      
       signals and making NOE to the amine detectable. 
      
      
      
      often leads to broad, invisible amine peaks.
  • Tube: High-quality 5mm NMR tube.

Step 2: Acquisition Sequence

Run the following standard suite:

  • 1H 1D: To identify

    
    , Ring-
    
    
    
    , and
    
    
    .
  • 1H-13C HSQC: To assign protonated carbons (

    
    ).
    
  • 1H-13C HMBC: To link

    
     to the pyrazole ring carbons.
    
  • 1D NOE (Selective) or 2D NOESY: Irradiate the

    
     signal.
    
Step 3: Analysis Logic (Graphviz Visualization)

NMR_Workflow Start Start: Acquire 1H NMR & NOESY in DMSO-d6 Identify Identify N-Substituent (N-R) and Ring Protons Start->Identify NOE_Check Check NOE from N-R Identify->NOE_Check Result3 Strong NOE to Ring Proton (C5-H) NOE_Check->Result3  Yes   Result5 NOE to Exchangeable NH2 (or NO Ring Proton NOE) NOE_Check->Result5  No   HMBC_Step Ambiguous? Run HMBC NOE_Check->HMBC_Step  Unclear   Confirm3 Conclusion: 3-Amino Isomer Result3->Confirm3 Confirm5 Conclusion: 5-Amino Isomer Result5->Confirm5 HMBC_Logic Trace N-R to adjacent Carbon (C5). Does C5 have a proton in HSQC? HMBC_Step->HMBC_Logic HMBC_Logic->Confirm3  Yes (C5-H)   HMBC_Logic->Confirm5  No (C5-NH2)  

Figure 2: Logical decision tree for assigning pyrazole regiochemistry.

Secondary Confirmation Methods

While NMR is sufficient for 95% of cases, these methods provide orthogonal validation.

X-Ray Crystallography[2][7]
  • Application: Definitive proof if the compound forms single crystals.

  • Differentiation: 3-amino and 5-amino isomers have distinct hydrogen-bonding networks. 5-aminopyrazoles often form dimers via

    
     interactions, while 3-aminopyrazoles form catemers involving 
    
    
    
    .
UV-Vis Spectroscopy
  • Application: Useful for highly conjugated systems (e.g., N-aryl derivatives).

  • Trend: 5-amino isomers often show a bathochromic shift (red shift) compared to 3-amino isomers due to more effective conjugation of the lone pair on the exocyclic nitrogen with the

    
    -aryl system, although this is highly substituent-dependent.
    

References

  • Elguero, J., et al. (2002).[2] Pyrazoles as Drugs: Facts and Fantasies. Targets in Heterocyclic Systems. Link

  • Claramunt, R. M., et al. (1993).[3] 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168.[3] Link

  • Limbach, H. H., et al. (2000). Supramolecular Structure of 1H-Pyrazoles in the Solid State: A Crystallographic and Ab Initio Study. Acta Crystallographica Section B. Link

  • BenchChem Technical Guides. (2025). 1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Link

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Professional Lab Safety Guide: Handling and Disposal of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

As researchers and drug development professionals push the boundaries of synthetic chemistry, the use of heavily functionalized building blocks like 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine has become increasingly co...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals push the boundaries of synthetic chemistry, the use of heavily functionalized building blocks like 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine has become increasingly common. This compound—characterized by its electron-withdrawing difluoromethyl group, a heavy iodine atom, and a reactive pyrazole-amine core—presents unique physicochemical properties that demand rigorous, scientifically grounded disposal protocols [1].

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a critical extension of the experimental workflow. Mishandling halogenated heterocyclic compounds can lead to toxic environmental persistence, dangerous laboratory cross-reactions, and severe safety hazards.

Physicochemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why specific protocols are required.

  • Halogen Content (F and I): The presence of both fluorine and iodine classifies any waste containing this compound strictly as Halogenated Organic Waste [2].

    • Causality: During standard incineration, non-halogenated waste is burned at lower temperatures. If halogenated compounds are introduced into this stream, incomplete combustion can generate highly toxic dioxins and furans. Furthermore, the combustion of this compound produces hydrogen fluoride (HF) and hydrogen iodide (HI) gases, which require specialized alkaline scrubbing systems found only in facilities designed for halogenated waste.

  • Amine Reactivity: The primary amine on the pyrazole ring can act as a nucleophile or a weak base.

    • Causality: It must never be disposed of in the same container as strong oxidizing agents (e.g., nitric acid, peroxides) or highly reactive electrophiles, as this can trigger exothermic reactions or gas evolution within the sealed waste container.

Standardized Disposal Methodology

The following step-by-step protocol outlines the self-validating system for managing 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine waste. Do not attempt in-lab chemical degradation (e.g., attempting to cleave the C-F bonds), as this requires extreme conditions that pose immediate safety risks.

Step 1: Segregation at the Source
  • Identify the Stream: Immediately designate all reaction mixtures, filtrates, and solvent washes containing this compound as "Halogenated Organic Waste."

  • Solvent Compatibility Check: Ensure the primary solvent used in your process (e.g., DCM, Chloroform, or even non-halogenated solvents like EtOAc if the solute is halogenated) is compatible with the halogenated waste container.

Step 2: Containerization
  • Material Selection: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers, as trace degradation of the compound over time could release acidic halides that corrode metal.

  • Volume Management: Never fill the waste container beyond 80% capacity. This leaves headspace for potential vapor expansion due to ambient temperature fluctuations.

Step 3: Labeling and Tracking
  • GHS Compliance: Attach a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Specific Nomenclature: Explicitly list "1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine" and the primary solvents. Do not use abbreviations. Check the boxes for "Toxic" and "Halogenated."

Step 4: Storage and Final Disposition
  • Secondary Containment: Place the HDPE container in a secondary containment tray capable of holding 110% of the container's volume.

  • EHS Transfer: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste contractor for High-Temperature Incineration (HTI) with flue gas scrubbing [3].

Quantitative Waste Segregation Guidelines

To ensure safe handling, adhere to the following compatibility and threshold guidelines when managing waste streams containing this compound.

Waste CharacteristicAllowed in Halogenated Stream?Causality / Rationale
Aqueous Waste (>20% water) NO Water reduces incineration efficiency and can cause phase separation in the waste drum, leading to unpredictable pressure buildup.
Strong Oxidizers NO Pyrazole-amines can oxidize exothermically. Keep strictly separated.
Other Halogenated Solvents YES Compatible for high-temperature incineration with alkaline scrubbing.
Heavy Metals (e.g., Pd, Ru) Separate if possible While often present in cross-coupling reactions with iodo-pyrazoles, high metal content requires different EPA treatment codes.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for processing waste generated from experiments utilizing 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine.

WasteWorkflow Start Reaction Complete: Contains 1-(difluoromethyl)- 4-iodo-1H-pyrazol-5-amine Decision1 Contains Strong Oxidizers? Start->Decision1 Quench Quench Oxidizers Separately (Fume Hood) Decision1->Quench Yes Decision2 Aqueous or Organic Phase? Decision1->Decision2 No Quench->Decision2 Aqueous Aqueous Waste Stream (Trace Halogens) Decision2->Aqueous Aqueous Organic Halogenated Organic Waste Stream Decision2->Organic Organic Labeling Label: Halogenated, Toxic, Flammable Organic->Labeling EHS EHS Collection & High-Temp Incineration Labeling->EHS

Fig 1: Logical workflow for the segregation and disposal of halogenated pyrazole-amine waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at:[Link]

  • American Chemical Society (ACS). Hazardous Waste Management for the Laboratory. Available at:[Link]

Handling

Personal protective equipment for handling 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Fluorinated pyrazoles are critical building blocks in medicinal chemistry, drug discovery, and agrochemical development due to their ability to modulate lipophilicity and metabolic stability[1]. Handling highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated pyrazoles are critical building blocks in medicinal chemistry, drug discovery, and agrochemical development due to their ability to modulate lipophilicity and metabolic stability[1]. Handling highly functionalized derivatives like 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine requires rigorous safety protocols. This guide provides step-by-step operational and disposal methodologies grounded in causality, ensuring a self-validating safety framework for researchers.

Risk Assessment & Hazard Causality

While specific toxicological data for the exact combined structure of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine may be limited, we can accurately extrapolate its hazard profile from its structural components and closely related analogs (such as 1-(difluoromethyl)-4-iodo-1H-pyrazole and 1-methyl-3-phenyl-1H-pyrazol-5-amine)[2],[3].

Hazard Identification:

  • Acute Toxicity & Irritation (H302, H315, H319, H335): The compound is harmful if swallowed and causes serious eye and skin irritation[4],[5]. The basic amine group at position 5 exacerbates tissue irritation upon contact[3].

  • Respiratory Sensitization: Fine powders of halogenated pyrazoles can cause severe respiratory irritation if inhaled[4].

  • Chemical Instability: The carbon-iodine (C-I) bond at position 4 is sensitive to homolytic cleavage when exposed to light, potentially releasing reactive iodine radicals[6],[7]. The difluoromethyl group increases the molecule's lipophilicity, enhancing its ability to penetrate standard latex gloves and biological membranes[1].

Quantitative Hazard & Storage Data
ParameterSpecification / ProtocolCausality / Rationale
Storage Temperature 2°C to 8°C (Refrigerated)[6]Prevents thermal degradation of the C-I bond and amine oxidation.
Light Exposure Protect from light (Amber vial/Foil)[7]UV/visible light induces photolytic cleavage of the iodine atom.
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5],[3]The pyrazole-amine core interacts with mucosal membranes, causing inflammation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with lipophilic, halogenated amines, the following PPE must be worn strictly during all handling phases[8].

PPE CategoryRequired EquipmentCausality (Why this specific gear?)
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness).The difluoromethyl group enhances lipophilicity, allowing the compound to permeate thin latex gloves rapidly. Nitrile provides superior resistance to halogenated organics.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1/EN 166).Amine-containing dust can cause severe corneal damage. Standard safety glasses with side shields do not protect against aerosolized powders.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents electrostatic discharge (which could ignite organic dust) and protects exposed skin from lipophilic powder adherence.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of fine particulate matter, which is a known respiratory irritant (H335)[5].

Operational Plan: Step-by-Step Handling Protocol

Every operational step must be self-validating. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Setup & Environmental Controls

  • Establish Engineering Controls: Conduct all weighing and transfer operations strictly inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood[8].

    • Validation Check: Verify the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

  • Prepare the Environment: Clear the workspace of incompatible materials (strong oxidizing agents, strong acids). Ensure ambient lighting is minimized or use amber-filtered light to prevent photolytic degradation[6].

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar if the powder appears fluffy or static-prone.

    • Causality: Halogenated organic powders can accumulate static charge, leading to inaccurate weighing and potential dust explosion risks[8].

Phase 2: Weighing and Material Transfer

  • Equilibration: Remove the sealed vial from the 2-8°C refrigerator and allow it to reach room temperature in a desiccator before opening[6].

    • Causality: Opening a cold vial introduces atmospheric condensation, which can degrade the amine group and cause the powder to clump.

  • Transfer: Use a non-sparking, PTFE-coated micro-spatula to transfer the solid.

  • Sealing: Immediately flush the source vial with inert gas (Argon or Nitrogen) before resealing to prevent oxidative degradation of the amine.

    • Validation Check: Ensure the PTFE-lined cap is tightly secured and wrap the cap junction with Parafilm.

Phase 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent that effectively solubilizes the compound (e.g., isopropanol or a 10% bleach solution to neutralize the amine), followed by a secondary water wipe.

  • Doffing PPE: Remove outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Wash hands immediately with soap and water[3].

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release[8].

SpillResponse Start Chemical Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small < 50g Large Large Spill (> 50g) Assess->Large > 50g PPE Don Emergency PPE (Respirator & Double Gloves) Small->PPE Evac Evacuate Lab & Isolate Area Large->Evac Absorb Cover with Inert Absorbent (Sand/Vermiculite) PPE->Absorb Hazmat Contact EHS / HazMat Team Evac->Hazmat Sweep Collect with Non-Sparking Tools Absorb->Sweep Dispose Transfer to Halogenated Waste Container Sweep->Dispose

Workflow for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine spill containment and response.

Spill Protocol Execution:

  • Isolate: Prevent further spillage. Do not let the chemical enter drains[8].

  • Absorb: Cover the powder with damp sand or vermiculite to prevent dust formation[8]. Do not sweep dry powder.

  • Collect: Use a non-sparking brush and dustpan. Place the absorbed material into a compatible, sealable hazardous waste container.

Disposal & Waste Management Plan

Improper disposal of fluorinated and iodinated organics poses severe environmental risks. Discharge into the environment must be strictly avoided[8].

  • Segregation: 1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine must be classified as Halogenated Organic Solid Waste . Do not mix with non-halogenated waste streams, as halogens require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), collect it in a clearly labeled "Halogenated Organic Liquid Waste" carboy.

    • Validation Check: Verify the waste carboy is stored in secondary containment and is not over 80% full.

  • Labeling: Label all waste containers with the full chemical name (no abbreviations), GHS hazard pictograms (Irritant, Harmful), and the date of initial accumulation.

  • Final Disposal: Arrange for collection by a certified environmental health and safety (EHS) waste vendor.

References[6] Title: 1-(Difluoromethyl)-4-iodo-1H-pyrazole | Source: BLD Pharm | URL:https://www.bldpharm.com/products/1041205-43-9.html[7] Title: 1-(Difluoromethyl)-4-iodo-1H-pyrazole | Source: ChemScene | URL:https://www.chemscene.com/1-(Difluoromethyl)-4-iodo-1H-pyrazole.html[4] Title: 1-(difluoromethyl)-4-iodo-1H-pyrazole 95% | Source: Advanced ChemBlocks | URL:https://www.achemblock.com/1-difluoromethyl-4-iodo-1h-pyrazole-95.html[1] Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles | Source: National Institutes of Health (PMC) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4640416/[2] Title: 1-(Difluoromethyl)-1H-pyrazol-5-amine | Source: BLD Pharm | URL:https://www.bldpharm.com/products/1952307-22-0.html[5] Title: 1-(Difluoromethyl)-4-iodo-1H-pyrazole SDS | Source: ChemScene | URL:https://www.chemscene.com/1-(Difluoromethyl)-4-iodo-1H-pyrazole.html[8] Title: Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole | Source: ChemicalBook | URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB82585244_EN.htm[3] Title: SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine | Source: Fisher Scientific | URL:https://www.fishersci.nl/store/msds?partNumber=MAYKM01136

Sources

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